molecular formula C45H84NO10P B13707598 DSPE-alkyne

DSPE-alkyne

Número de catálogo: B13707598
Peso molecular: 830.1 g/mol
Clave InChI: MVIGXGDNOHBBSR-HUESYALOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-alkyne is a useful research compound. Its molecular formula is C45H84NO10P and its molecular weight is 830.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H84NO10P

Peso molecular

830.1 g/mol

Nombre IUPAC

[(2R)-3-[hydroxy-[2-(prop-2-ynoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C45H84NO10P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43(47)53-40-42(41-55-57(50,51)54-39-37-46-45(49)52-38-6-3)56-44(48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h3,42H,4-5,7-41H2,1-2H3,(H,46,49)(H,50,51)/t42-/m1/s1

Clave InChI

MVIGXGDNOHBBSR-HUESYALOSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCC#C)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCC#C)OC(=O)CCCCCCCCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-Alkyne: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(alkyne), commonly known as DSPE-alkyne. It details the molecule's core structure, physicochemical properties, and its critical role in bioconjugation and the development of advanced drug delivery systems.

The Core Structure: From DSPE to this compound

The foundation of this compound is the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The molecular architecture of DSPE is central to its function in forming stable lipid bilayers.[1]

  • Glycerol (B35011) Backbone : A three-carbon molecule that forms the central scaffold.

  • Stearoyl Acyl Chains : Two long (18-carbon), saturated fatty acid chains are ester-linked to the first and second carbons of the glycerol backbone.[1] The saturated nature of these chains results in a high degree of rigidity and a higher phase transition temperature (Tm), leading to the formation of stable, ordered, and less fluid lipid bilayers at physiological temperatures.[1]

  • Phosphoethanolamine Headgroup : A polar, hydrophilic headgroup is attached to the third carbon of the glycerol backbone via a phosphate (B84403) linkage.[1] This group is zwitterionic at physiological pH.

This combination of long, hydrophobic tails and a hydrophilic headgroup makes DSPE an amphiphilic molecule, enabling it to self-assemble into structures like liposomes and micelles in aqueous environments.[1][2]

The Alkyne Modification

This compound is a functionalized derivative of DSPE where a terminal alkyne group (-C≡CH) is covalently attached to the primary amine of the ethanolamine (B43304) headgroup, typically via a short linker. This modification transforms the relatively inert DSPE into a powerful tool for bioconjugation. The terminal alkyne group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific attachment of molecules containing an azide (B81097) group.[2][3][4]

cluster_dspe DSPE Core Structure cluster_modification Functionalization Glycerol Glycerol Backbone Stearoyl1 Stearoyl Chain (C18:0) Glycerol->Stearoyl1 sn-1 Stearoyl2 Stearoyl Chain (C18:0) Glycerol->Stearoyl2 sn-2 Phosphate Phosphate Group Glycerol->Phosphate sn-3 Ethanolamine Ethanolamine Head Phosphate->Ethanolamine Alkyne Terminal Alkyne (-C≡CH) Ethanolamine->Alkyne Covalent Linker

Diagram 1: Molecular components of this compound.

Physicochemical Properties and Data

The precise properties of this compound can vary slightly based on the linker used for alkyne attachment. The data below is representative of a common commercially available form.

PropertyDSPE (Base Molecule)This compoundReference(s)
Chemical Formula C41H82NO8PC45H84NO10P[2][5]
Molecular Weight (MW) ~748.1 g/mol ~830.1 g/mol [2][5]
CAS Number 1069-79-0Not consistently assigned; refers to specific derivative[5]
Appearance White powder or solidWhite to off-white powder or solid[6][7]
Purity Typically ≥99%Typically >95%[6]
Solubility -Soluble in organic solvents like Chloroform (B151607) (HCCl3), DMSO, DMF[6][7]
Storage Conditions -20°C-20°C, protected from light and moisture[2][5][8]

Key Applications in Research and Drug Development

This compound is primarily used to create functionalized lipid nanoparticles (LNPs) and liposomes for targeted drug delivery and diagnostic applications.

Self-Assembly into Lipid Bilayers

When dispersed in an aqueous solution, the amphiphilic this compound molecules, along with other lipids, spontaneously self-assemble. The hydrophobic stearoyl tails orient themselves inward, away from the water, while the hydrophilic phosphoethanolamine-alkyne headgroups face outward, forming a stable lipid bilayer. This structure can encapsulate therapeutic agents, such as mRNA, siRNA, or small molecule drugs.

Liposome (B1194612) Formation with this compound cluster_liposome Aqueous Environment cluster_legend Legend H1 R T1a H1->T1a T1b H1->T1b H2 R T2a H2->T2a T2b H2->T2b H3 R T3a H3->T3a T3b H3->T3b H4 R T4a H4->T4a T4b H4->T4b Head Hydrophilic Head (with Alkyne 'R') Head->Tail label_text Hydrophobic tails face inward, hydrophilic heads face the aqueous environment.

Diagram 2: Self-assembly of this compound into a lipid bilayer.
Bioconjugation via Click Chemistry

The exposed alkyne groups on the surface of the liposome provide reactive sites for covalent attachment of targeting ligands. This is a cornerstone of modern targeted drug delivery. By conjugating molecules like antibodies, peptides, or aptamers that specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells), the therapeutic payload can be delivered with high precision, increasing efficacy and reducing off-target side effects.

Experimental Protocols

The following sections provide standardized, representative protocols. Specific parameters may require optimization based on the specific lipids, drugs, and ligands used.

Protocol 1: Formulation of this compound Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar liposomes of a defined size.

  • Lipid Mixture Preparation : In a round-bottom flask, co-dissolve this compound and other structural lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). A typical molar ratio might be 55:40:5 for DSPC:Cholesterol:this compound.

  • Thin Film Formation : Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration : Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the lipid mixture (for DSPC/DSPE, this is >55°C). The buffer may contain the drug to be encapsulated.

  • Sizing by Extrusion : To obtain vesicles of a uniform size, subject the resulting multilamellar vesicle suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder.

  • Purification : Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization : Analyze the liposomes for size distribution and zeta potential (using Dynamic Light Scattering), lipid concentration, and encapsulation efficiency.

Protocol 2: Click Chemistry Conjugation to Liposomes

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized ligand to the surface of this compound liposomes.

Start Prepare Alkyne-Liposomes (Protocol 1) Mix Combine Liposomes and Ligand Start->Mix PrepareLigand Prepare Azide-Ligand (e.g., Antibody-N3) PrepareLigand->Mix AddCat Add Cu(I) Catalyst System (e.g., CuSO4 + Sodium Ascorbate) Mix->AddCat React Incubate Reaction (RT, 1-4 hours) AddCat->React Purify Purify Conjugate (e.g., SEC or Dialysis) to remove catalyst and excess ligand React->Purify End Characterize Final Targeted Liposome Purify->End

Diagram 3: Experimental workflow for ligand conjugation.
  • Reagent Preparation :

    • Prepare a stock solution of the azide-functionalized targeting ligand (e.g., 1 mg/mL in PBS).

    • Prepare a fresh stock solution of a copper (II) sulfate (B86663) (CuSO4) catalyst (e.g., 50 mM in water).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 250 mM in water), to reduce Cu(II) to the active Cu(I) form in situ.

  • Reaction Setup :

    • In a reaction vessel, add the purified this compound liposomes.

    • Add the azide-functionalized ligand. A typical molar excess of ligand to surface-available alkyne is 5-10 fold.

    • Add the CuSO4 solution to a final concentration of ~1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by analytical techniques if required.

  • Purification : Upon completion, purify the ligand-conjugated liposomes from the copper catalyst, excess ligand, and reaction byproducts. Size exclusion chromatography is a highly effective method for this purification step.

  • Validation : Confirm successful conjugation using methods such as SDS-PAGE (to observe a shift in the molecular weight of the conjugated protein ligand) or functional assays that test the binding affinity of the newly conjugated ligand.

References

DSPE-Alkyne: A Technical Guide to its Chemical Properties and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-Alkyne) is a functionalized phospholipid that has emerged as a critical component in the field of advanced drug delivery and bioconjugation. Its unique structure, combining the self-assembling properties of phospholipids (B1166683) with a reactive alkyne group, allows for the versatile construction of sophisticated nanocarrier systems. This guide provides a comprehensive overview of the chemical properties, characteristics, and key experimental methodologies related to this compound and its derivatives, with a particular focus on its application in the development of targeted drug delivery vehicles.

Core Chemical and Physical Properties

This compound is an amphiphilic molecule characterized by a hydrophilic phosphoethanolamine headgroup and two hydrophobic stearoyl acyl chains. This structure enables its self-assembly into liposomes and micelles in aqueous environments. The terminal alkyne group serves as a chemical handle for covalent modification via "click chemistry," a highly efficient and bioorthogonal reaction.

Physicochemical Data of this compound and its Common Derivatives
PropertyThis compoundDSPE-PEG(2000)-AlkyneDSPE-PEG(3400)-AlkyneDSPE-PEG(5000)-Alkyne
Molecular Formula C45H84NO10P[1]Varies with PEG lengthVaries with PEG lengthVaries with PEG length
Molecular Weight ( g/mol ) ~830.1[1]~2800~4200~5800
Appearance White to off-white solid powder or chunk[2]White to off-white solid powder or chunk[2]White to off-white solid powder or chunk[2]White to off-white solid powder or chunk[2]
Solubility Soluble in organic solvents such as chloroform (B151607), dichloromethane, DMSO, and DMF[2]Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2]Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2]Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2]
Storage Conditions -20°C for long-term storage (months to years)[2]-20°C for long-term storage (months to years)[2]-20°C for long-term storage (months to years)[2]-20°C for long-term storage (months to years)[2]

Reactivity and Bioconjugation

The terminal alkyne group of this compound is its most significant feature for chemical modification. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of "click chemistry". These reactions are highly specific, efficient, and can be performed in aqueous conditions, making them ideal for conjugating a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads, to the surface of this compound-containing nanoparticles.

Comparison of Click Chemistry Approaches for this compound Conjugation
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + Azide (B81097)Strained Alkyne (e.g., DBCO) + Azide
Catalyst Copper(I) salt (e.g., CuSO4 with a reducing agent like sodium ascorbate)None
Reaction Conditions Mild, aqueous conditionsMild, aqueous conditions
Advantages High reaction rates, readily available reagents.Biocompatible (no cytotoxic copper catalyst), suitable for in vivo applications.[3][4]
Disadvantages Potential cytotoxicity of the copper catalyst.Requires synthesis of strained alkynes, which can be more complex.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound containing nanoparticles and their subsequent functionalization.

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, the primary phospholipid, and cholesterol in the desired molar ratio in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.

Protocol 2: Post-Formation Functionalization of this compound Liposomes via CuAAC

This protocol describes the conjugation of an azide-containing molecule to pre-formed this compound liposomes.

Materials:

  • Pre-formed this compound containing liposomes

  • Azide-functionalized molecule of interest (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassed aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in degassed buffer.

  • Click Reaction:

    • In a reaction vessel, add the pre-formed this compound liposomes.

    • Add the azide-functionalized molecule to the liposome (B1194612) suspension. The molar ratio of alkyne to azide may need to be optimized.

    • Add the copper-chelating ligand, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature with gentle stirring for a designated time (e.g., 1-4 hours).

  • Purification:

    • Remove unreacted components and the copper catalyst by a suitable purification method, such as size exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships involved in working with this compound, the following diagrams are provided.

Liposome_Formation_Workflow cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation Dissolve Lipids Dissolve this compound, Phospholipid, & Cholesterol in Organic Solvent Evaporate Solvent Evaporate Solvent (Rotary Evaporator) Dissolve Lipids->Evaporate Solvent Dry Film Dry Lipid Film (High Vacuum) Evaporate Solvent->Dry Film Hydration Hydrate Film with Aqueous Buffer Dry Film->Hydration Extrusion Extrude through Membrane Hydration->Extrusion This compound Liposomes This compound Liposomes Extrusion->this compound Liposomes

Caption: Workflow for this compound Liposome Preparation.

Click_Chemistry_Workflow DSPE_Liposome This compound Liposome Reaction_Mix Combine Liposome and Azide Molecule DSPE_Liposome->Reaction_Mix Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction_Mix Add_Catalyst Add Cu(I) Catalyst (CuSO4 + NaAscorbate) Reaction_Mix->Add_Catalyst Incubation Incubate at Room Temperature Add_Catalyst->Incubation Purification Purify by SEC or Dialysis Incubation->Purification Functionalized_Liposome Functionalized Liposome Purification->Functionalized_Liposome

Caption: Workflow for Post-Formation Functionalization.

Targeted_Drug_Delivery_Pathway cluster_systemic_circulation Systemic Circulation cluster_target_cell Target Cell Targeted_Liposome Targeted this compound Liposome (with Drug) Binding Receptor Binding Targeted_Liposome->Binding Targeting Ligand Interaction Receptor Overexpressed Receptor Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Pathway for Targeted Drug Delivery.

Conclusion

This compound is a powerful and versatile tool for the development of advanced drug delivery systems. Its well-defined chemical properties and the bioorthogonality of its alkyne group enable precise control over the surface functionalization of liposomes and other nanoparticles. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to design and synthesize novel nanocarriers for a wide range of therapeutic and diagnostic applications. The ability to covalently attach targeting moieties via click chemistry opens up new avenues for creating highly specific and effective targeted therapies.

References

The Role of DSPE-Alkyne in Lipid Bilayers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Function, and Biophysical Implications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] in Model Membranes

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a cornerstone phospholipid in the formulation of liposomal and lipid nanoparticle-based drug delivery systems. Its saturated 18-carbon acyl chains confer a high degree of rigidity and stability to lipid bilayers, a desirable characteristic for robust therapeutic carriers. The functionalization of the DSPE headgroup with a terminal alkyne (DSPE-alkyne) introduces a versatile chemical handle for covalent modification via "click chemistry," enabling the attachment of targeting ligands, imaging agents, and other moieties to the surface of lipid bilayers. This technical guide provides a comprehensive overview of the mechanism of action of this compound within lipid bilayers, focusing on its biophysical properties, its primary role in bioconjugation, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dual Functionality

The mechanism of action of this compound in lipid bilayers is twofold. Firstly, it retains the fundamental biophysical properties of the parent DSPE molecule, contributing to the structural integrity of the membrane. Secondly, the terminal alkyne group provides a specific reactive site for covalent modification, which is its primary intended function.

Biophysical Contribution of the DSPE Moiety

DSPE is a saturated phospholipid with a high phase transition temperature (Tm) of approximately 74°C. This means that at physiological temperatures (around 37°C), lipid bilayers containing a significant proportion of DSPE exist in a highly ordered gel phase.[1] This rigidity leads to reduced membrane fluidity and low permeability, which are advantageous for retaining encapsulated drugs and protecting them from degradation.[1] The two long, saturated stearoyl chains allow for tight packing and strong van der Waals interactions between adjacent lipid molecules, resulting in a dense and stable bilayer.[1]

While no direct comparative studies between this compound and DSPE were identified in the literature, the addition of a small propargyl group to the ethanolamine (B43304) headgroup is not expected to dramatically alter these fundamental biophysical properties. The dominant factors determining lipid packing and phase behavior are the long, saturated acyl chains. However, subtle changes in headgroup interactions and hydration cannot be entirely ruled out without direct experimental comparison.

The Role of the Terminal Alkyne: A Gateway for Bioconjugation

The primary function of the alkyne group on the DSPE headgroup is to serve as a reactive partner in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry."[2][3] This reaction is highly efficient and chemoselective, allowing for the covalent attachment of azide-modified molecules to the surface of liposomes in a controlled and specific manner, even in aqueous media.[4][5] This surface functionalization is critical for developing targeted drug delivery systems, where ligands such as antibodies, peptides, or small molecules are attached to the liposome (B1194612) surface to direct them to specific cells or tissues.

The alkyne group itself is relatively small and chemically inert under physiological conditions in the absence of a reaction partner, minimizing non-specific interactions within the bilayer. Its position on the hydrophilic headgroup ensures its accessibility to the aqueous environment for subsequent conjugation reactions.

Quantitative Data on DSPE-Containing Lipid Systems

The following table summarizes key quantitative data related to DSPE and its derivatives in lipid systems. It is important to note that specific values can vary depending on the overall lipid composition, preparation method, and experimental conditions.

ParameterLipid CompositionValueExperimental TechniqueReference
Phase Transition Temperature (Tm)Pure DSPE vesicles~74°CDifferential Scanning Calorimetry (DSC)[1]
Phase Transition Temperature (Tm)Dipalmitoylphosphatidylcholine (DPPC)~41°CDifferential Scanning Calorimetry (DSC)[1]
Area per Molecule (Lift-off Area)DSPE monolayer74 ŲLangmuir Trough[5]
Area per Molecule (Lift-off Area)DOPE monolayer199 ŲLangmuir Trough[5]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratios of the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask (e.g., by vortexing or manual swirling) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization: a. Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: Surface Functionalization of this compound Liposomes via Click Chemistry

This protocol provides a general procedure for conjugating an azide-functionalized molecule to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes

  • Azide-functionalized molecule (e.g., peptide, fluorescent dye)

  • Copper(II) sulfate (B86663) (for CuAAC)

  • Sodium ascorbate (B8700270) (for CuAAC)

  • Copper-chelating ligand (e.g., THPTA) (for CuAAC)

  • Reaction buffer (e.g., HEPES, pH 7.4)

Procedure:

  • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.

  • In a reaction vessel, combine the this compound liposome suspension with the azide-functionalized molecule.

  • For CuAAC, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate and the copper-chelating ligand.

  • Add the sodium ascorbate to the liposome/azide mixture, followed by the copper catalyst solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Purify the functionalized liposomes from unreacted components using a suitable method such as size exclusion chromatography or dialysis.

  • Characterize the conjugation efficiency using an appropriate analytical technique (e.g., fluorescence spectroscopy if using a fluorescently labeled azide, or HPLC).

Visualizations

This compound in a Lipid Bilayer cluster_bilayer cluster_dspe_alkyne cluster_aqueous_top Aqueous Environment cluster_aqueous_bottom Aqueous Environment a1 b1 a1->b1 a2 b2 a2->b2 a3 b3 a3->b3 c a3->c a4 b4 a4->b4 a5 b5 a5->b5 a6 b6 a6->b6 a7 b7 a7->b7 a8 b8 a8->b8 aq_top aq_bottom

Caption: this compound (red) embedded in a lipid bilayer with the alkyne group exposed to the aqueous environment.

G Experimental Workflow for Liposome Characterization cluster_liposome_prep Liposome Preparation cluster_functionalization Surface Functionalization A Lipid Film Formation (this compound + other lipids) B Hydration (forms MLVs) A->B C Extrusion (forms SUVs) B->C D Characterization C->D E Click Chemistry (Conjugation of Azide-Molecule) C->E F Purification E->F G Final Characterization F->G

Caption: Workflow for the preparation and functionalization of this compound containing liposomes.

G Click Chemistry on Liposome Surface liposome Liposome with This compound functionalized_liposome Functionalized Liposome liposome->functionalized_liposome azide Azide-functionalized Ligand azide->functionalized_liposome catalyst Cu(I) Catalyst catalyst->functionalized_liposome

Caption: Schematic of copper-catalyzed azide-alkyne cycloaddition (click chemistry) on a liposome surface.

Conclusion

This compound is a valuable tool for the development of functionalized lipid-based drug delivery systems. Its mechanism of action is primarily defined by the robust, stabilizing properties of the DSPE backbone and the versatile reactivity of the terminal alkyne group for bioconjugation. While the alkyne moiety itself is not expected to significantly alter the biophysical properties of the lipid bilayer, further direct comparative studies would be beneficial to fully elucidate any subtle effects on membrane structure and dynamics. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers to effectively utilize this compound in the design and fabrication of advanced, targeted nanomedicines.

References

DSPE-Alkyne vs. DSPE-PEG-Alkyne for Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of lipid-based nanoparticles is a cornerstone of modern drug delivery. Among the versatile lipid components utilized, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group offers a powerful platform for conjugating targeting moieties and other molecules via "click chemistry." The addition of a polyethylene (B3416737) glycol (PEG) linker to this construct, creating DSPE-PEG-alkyne, introduces another layer of control over the nanoparticle's in vivo fate. This technical guide provides a comprehensive comparison of DSPE-alkyne and DSPE-PEG-alkyne in drug delivery applications, detailing their characteristics, experimental protocols, and the underlying biological interactions.

Core Concepts: The Role of DSPE, Alkyne, and PEG

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a saturated phospholipid commonly used in liposome (B1194612) formulations. Its two 18-carbon stearoyl chains contribute to the formation of rigid and stable lipid bilayers at physiological temperatures, which helps to minimize drug leakage and enhance the overall stability of the nanoparticle.[1]

The Alkyne Group is a chemical functionality containing a carbon-carbon triple bond. It serves as a versatile handle for post-formulation modification of liposomes through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3][4][5][6][7][8] This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the liposome surface.

PEG (Polyethylene Glycol) is a hydrophilic polymer that, when conjugated to DSPE and incorporated into a liposome, forms a protective hydrophilic layer on the nanoparticle's surface.[7][9][10] This "PEGylation" provides several key advantages:

  • Prolonged Circulation: The PEG layer creates a "stealth" effect, reducing the binding of opsonin proteins and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the liposomes in the bloodstream.[1]

  • Improved Stability: The hydrophilic shell prevents aggregation of nanoparticles and can enhance their physical stability during storage.[1]

  • Steric Hindrance: The PEG chains create a physical barrier that can influence interactions with cells and other biological components.

Comparative Analysis: this compound vs. DSPE-PEG-Alkyne

The primary distinction between this compound and DSPE-PEG-alkyne lies in the presence of the PEG linker. This seemingly simple difference has profound implications for the physicochemical properties and biological performance of the resulting drug delivery system.

Data Presentation: A Quantitative Comparison

While a direct head-to-head comparison of this compound and DSPE-PEG-alkyne liposomes is not extensively documented in a single study, the following tables summarize expected and reported values based on the known effects of PEGylation on liposomal formulations.

Table 1: Physicochemical Properties of Liposomes

PropertyThis compound LiposomesDSPE-PEG-Alkyne LiposomesRationale & References
Particle Size (nm) 100 - 150110 - 160The addition of the PEG layer slightly increases the hydrodynamic diameter of the liposomes.[11][12][13]
Polydispersity Index (PDI) < 0.2< 0.2Both formulations can achieve a narrow size distribution with proper preparation techniques like extrusion.[14]
Zeta Potential (mV) -15 to -30-5 to -20The PEG layer can shield the surface charge of the liposomes, leading to a more neutral zeta potential.[15][16]

Table 2: In Vitro and In Vivo Performance Metrics

MetricThis compound LiposomesDSPE-PEG-Alkyne LiposomesRationale & References
Drug Loading Efficiency (%) High (Drug Dependent)High (Drug Dependent)The primary lipid composition and drug loading method are the main determinants of loading efficiency, which is expected to be comparable between the two.[17]
Drug Release Rate ModerateSlowerThe PEG layer can act as an additional barrier, potentially slowing the release of the encapsulated drug.[18]
Cellular Uptake Potentially HigherVariable (Linker Length Dependent)The absence of the PEG "stealth" layer may lead to more rapid recognition and uptake by cells. However, the PEG linker length in DSPE-PEG-alkyne can be optimized to modulate cellular interactions.[19][20]
Blood Circulation Half-life ShorterLongerThe "stealth" effect of the PEG layer significantly reduces clearance by the immune system, leading to a longer circulation time.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lipid-alkyne conjugates and the preparation and functionalization of liposomes.

Synthesis of this compound and DSPE-PEG-Alkyne

3.1.1. Synthesis of this compound (Propargylamide)

This protocol describes the synthesis of this compound by reacting DSPE with propargylamine (B41283).

  • Materials: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), Propargylamine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve DSPE and NHS in anhydrous DCM.

    • Add DCC to the solution and stir at room temperature for 4 hours to activate the carboxyl group of the phosphate.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • To the filtrate, add propargylamine and a catalytic amount of TEA.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with dilute acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

3.1.2. Synthesis of DSPE-PEG-Alkyne

This protocol outlines the synthesis of DSPE-PEG-alkyne, which is often commercially available but can be synthesized in the lab.

  • Materials: DSPE-PEG-NH2 (DSPE conjugated to a PEG chain with a terminal amine group), Propynoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve propynoic acid, EDC, and NHS in anhydrous DMF.

    • Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

    • Add DSPE-PEG-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified DSPE-PEG-alkyne as a powder.

Liposome Preparation and Drug Loading

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes with a defined size.[3][14][21]

  • Materials: Primary phospholipid (e.g., DSPC), Cholesterol, this compound or DSPE-PEG-alkyne, Chloroform/Methanol mixture, Hydration buffer (e.g., phosphate-buffered saline, pH 7.4), Drug to be encapsulated.

  • Procedure:

    • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound or DSPE-PEG-alkyne in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

    • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours.

    • Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug for passive loading) by rotating the flask at a temperature above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).

    • Size Reduction (Extrusion): Downsize the MLVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs). This should also be performed at a temperature above the lipid phase transition temperature.[14]

    • Drug Loading (Active Loading for specific drugs): For drugs amenable to active loading (e.g., weak bases like doxorubicin), pre-form empty liposomes with a transmembrane pH or ion gradient. Then, incubate the liposomes with the drug solution to drive the drug into the liposomes where it becomes trapped.[21]

    • Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

Click Chemistry Functionalization of Liposomes

This protocol describes the conjugation of an azide-containing targeting ligand to the surface of alkyne-functionalized liposomes.

  • Materials: Pre-formed alkyne-containing liposomes, Azide-functionalized targeting ligand, Copper(II) sulfate (CuSO4), Sodium ascorbate (B8700270), THPTA ligand (for aqueous CuAAC).

  • Procedure:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA ligand in deoxygenated water.

    • In a reaction vessel, mix the pre-formed alkyne-containing liposomes with the azide-functionalized targeting ligand.

    • Add the THPTA ligand to the mixture, followed by the CuSO4 solution.

    • Initiate the click reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Purify the functionalized liposomes from excess reactants by size exclusion chromatography or dialysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G Targeted_Liposome Targeted_Liposome Receptor Receptor Targeted_Liposome->Receptor Binding Clathrin_Pit Clathrin_Pit Receptor->Clathrin_Pit Recruitment of Adaptor Proteins Endosome Endosome Clathrin_Pit->Endosome Endocytosis Late_Endosome Late_Endosome Endosome->Late_Endosome Maturation Drug_Release Drug_Release Late_Endosome->Drug_Release Liposome Degradation/ Drug Escape Cytosol Cytosol Drug_Release->Cytosol

DSPE_Comparison cluster_dspe_alkyne This compound Liposome cluster_dspe_peg_alkyne DSPE-PEG-Alkyne Liposome DA_Uptake Higher Cellular Uptake (potentially) DA_Circulation Shorter Circulation DA_Release Faster Drug Release DPA_Uptake Modulated Cellular Uptake DPA_Circulation Longer Circulation ('Stealth' Effect) DPA_Release Slower Drug Release DSPE_Alkyne This compound DSPE_Alkyne->DA_Uptake DSPE_Alkyne->DA_Circulation DSPE_Alkyne->DA_Release DSPE_PEG_Alkyne DSPE-PEG-Alkyne DSPE_PEG_Alkyne->DPA_Uptake DSPE_PEG_Alkyne->DPA_Circulation DSPE_PEG_Alkyne->DPA_Release

Conclusion

The choice between this compound and DSPE-PEG-alkyne for drug delivery applications is a critical design decision that hinges on the specific therapeutic goal. This compound provides a straightforward platform for post-formulation functionalization via click chemistry, potentially leading to higher cellular uptake due to the absence of a "stealth" polymer shield. This may be advantageous for applications where rapid targeting and internalization are desired.

Conversely, DSPE-PEG-alkyne offers the significant benefit of prolonged circulation in the bloodstream, which is crucial for passive tumor targeting through the enhanced permeability and retention (EPR) effect. The PEG linker, however, can introduce a "PEG dilemma," where the stealth properties that prolong circulation may also hinder cellular uptake. The length of the PEG chain is a key parameter that can be optimized to balance these opposing effects.

Ultimately, the selection of this compound or DSPE-PEG-alkyne requires careful consideration of the drug's properties, the target tissue or cell type, and the desired pharmacokinetic profile. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance the development of next-generation lipid-based drug delivery systems.

References

An In-depth Technical Guide to DSPE-Alkyne Functionality for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-alkyne) and its derivatives for bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile phospholipid in their work. This document details the core principles of this compound functionality, focusing on its application in "click chemistry" for the covalent attachment of biomolecules to lipid-based nanostructures.

Introduction to this compound

This compound is an amphiphilic phospholipid molecule that readily self-assembles in aqueous solutions to form lipid bilayers, the fundamental structure of liposomes and lipid nanoparticles (LNPs).[1][2] Its structure consists of a hydrophilic phosphoethanolamine headgroup, a glycerol (B35011) backbone, and two saturated 18-carbon stearoyl acyl chains that form the hydrophobic tail.[1][2] The key feature of this compound is the terminal alkyne group, which serves as a chemical handle for covalent modification via highly efficient and specific click chemistry reactions.[1][2] This functionality allows for the surface functionalization of liposomes and LNPs with a wide range of molecules, including peptides, antibodies, nucleic acids, and small molecule drugs, thereby enabling the development of targeted drug delivery systems and advanced diagnostic tools.[3]

Core Principles of this compound Bioconjugation: Click Chemistry

The terminal alkyne group on this compound is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, specificity, and biocompatibility.[4][5] Two main strategies are employed for the bioconjugation of this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule.[4][6] CuAAC is known for its rapid reaction kinetics and high yields.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry approach that utilizes a strained cyclooctyne (B158145) derivative of DSPE, such as DSPE-PEG-DBCO (dibenzocyclooctyne). The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide-functionalized molecule, eliminating the need for a potentially cytotoxic copper catalyst.[1][8] This makes SPAAC particularly suitable for applications involving live cells and in vivo studies.[8]

Quantitative Data Presentation

The choice between CuAAC and SPAAC depends on the specific requirements of the application, such as the sensitivity of the biomolecules to copper, the desired reaction rate, and the scale of the conjugation. The following tables summarize key quantitative data for these two methods.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None[1][4]
Typical Reaction Time 30-60 minutes2-12 hours[6][9]
Biocompatibility Potentially cytotoxic due to copper, can be mitigated with ligandsHighly biocompatible, suitable for in vivo applications[6][8]
Reaction Components Alkyne, Azide (B81097), Copper(I) source, Reducing agent, LigandStrained Alkyne (e.g., DBCO), Azide[1][6]
Side Reactions Copper can promote oxidation of biomoleculesSome strained alkynes may have off-target reactivity with thiols[7][10]

Table 1: Comparison of CuAAC and SPAAC for this compound Bioconjugation

Reaction SystemLigand/ConditionsConjugation Efficiency/YieldReference
This compound liposomes with azido-mannosyl ligandBathophenanthrolinedisulphonate (copper chelator)Excellent coupling yields[4]
Polymerized liposomes with azide and alkyne moietiesTridentate ligand 5, optimized copper and ascorbic acid concentrationsQuantitative reaction within 1 hour[7]
DSPE-PEG-cyclooctyne liposomes with azide-functionalized peptideRoom temperature, 72 hours83 ± 1.5% mean conversion[11]
DSPE-PEG-cyclooctyne liposomes with azide-functionalized peptide and affinity tagHis-tag/NTA affinity-induced proximity98 ± 2.0% after 72 hours[11]

Table 2: Reported Conjugation Efficiencies for this compound and Derivatives

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound functionalized liposomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized peptide to this compound containing liposomes.

Materials:

  • This compound

  • Other lipids for liposome (B1194612) formulation (e.g., DSPC, Cholesterol)

  • Azide-functionalized peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Chloroform and Methanol

  • Rotary evaporator

  • Liposome extruder

Procedure:

  • Liposome Preparation:

    • Dissolve this compound and other lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:this compound.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a liposome extruder to form unilamellar vesicles (LUVs).

  • CuAAC Reaction:

    • Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[12]

    • In a reaction tube, add the this compound liposome suspension.

    • Add the azide-functionalized peptide to the liposome suspension. The molar ratio of peptide to this compound should be optimized, typically starting with a 2-5 fold molar excess of the peptide.

    • Prepare the copper(I)-THPTA catalyst by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and letting it stand for 5 minutes.[12]

    • Add the pre-formed catalyst to the liposome-peptide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[12]

    • Allow the reaction to proceed at room temperature for 30-60 minutes with gentle stirring.[6]

  • Purification:

    • Purify the conjugated liposomes from unreacted peptide, catalyst, and other reagents using a pre-equilibrated SEC column.[13]

    • Elute the column with PBS and collect the fractions corresponding to the liposomes. The liposome-containing fractions will elute first in the void volume.

  • Characterization:

    • Determine the size distribution and zeta potential of the conjugated liposomes using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of the peptide to the liposomes using techniques such as MALDI-TOF mass spectrometry to detect the increase in mass of the DSPE-PEG-peptide conjugate.[3][14]

    • Quantify the amount of conjugated peptide using a suitable method, such as HPLC or a protein quantification assay after liposome disruption.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized antibody to DSPE-PEG-DBCO containing liposomes.

Materials:

  • DSPE-PEG-DBCO

  • Other lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • Azide-functionalized antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column

  • Liposome preparation equipment as in Protocol 1

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing DSPE-PEG-DBCO using the thin-film hydration and extrusion method described in Protocol 1, Section 1.

  • SPAAC Reaction:

    • In a reaction tube, add the DSPE-PEG-DBCO liposome suspension.

    • Add the azide-functionalized antibody to the liposome suspension. An excess of the antibody is typically used to drive the reaction to completion.

    • Incubate the mixture at room temperature for 2-12 hours with gentle agitation.[9] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.[9]

  • Purification:

    • Purify the antibody-conjugated liposomes from the excess unreacted antibody using an SEC column as described in Protocol 1, Section 3.[13]

  • Characterization:

    • Characterize the size and zeta potential of the resulting immunoliposomes by DLS.

    • Confirm the conjugation of the antibody to the liposomes via SDS-PAGE, where the conjugated antibody will show a higher molecular weight band corresponding to the lipid-PEG conjugate.

    • Assess the functionality of the conjugated antibody through binding assays to its target antigen.

Mandatory Visualization

The following diagrams illustrate the key processes involved in this compound bioconjugation.

DSPE_Alkyne_Structure cluster_DSPE This compound Molecule Head Phosphoethanolamine (Hydrophilic Head) Glycerol Glycerol Backbone Head->Glycerol Alkyne Terminal Alkyne (Reactive Group) Head->Alkyne Attached to headgroup Tails Two Stearoyl Chains (Hydrophobic Tails) Glycerol->Tails

Caption: Chemical structure of the this compound phospholipid.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System DSPE_Alkyne This compound (on Liposome Surface) Product DSPE-Biomolecule Conjugate (Stable Triazole Linkage) DSPE_Alkyne->Product Azide_Molecule Azide-Functionalized Biomolecule Azide_Molecule->Product Copper Cu(I) Catalyst Copper->Product catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Copper stabilizes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants_spaac Reactants DSPE_DBCO DSPE-PEG-DBCO (Strained Alkyne on Liposome) Product_SPAAC DSPE-Biomolecule Conjugate (Stable Triazole Linkage) DSPE_DBCO->Product_SPAAC Spontaneous Reaction Azide_Molecule_SPAAC Azide-Functionalized Biomolecule Azide_Molecule_SPAAC->Product_SPAAC Experimental_Workflow start Start: Lipid Mixture (including this compound/DBCO) film Thin Film Hydration start->film extrude Liposome Extrusion film->extrude conjugation Bioconjugation Reaction (CuAAC or SPAAC) extrude->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization (DLS, MS, etc.) purification->characterization end Final Product: Functionalized Liposomes characterization->end

References

The Role of the Alkyne Group in DSPE-Alkyne Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the alkyne group plays in the reactivity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-alkyne). This compound is a versatile phospholipid derivative that has become a cornerstone in the development of advanced drug delivery systems, bioconjugation strategies, and nanoparticle functionalization. The terminal alkyne group serves as a chemical handle for highly specific and efficient covalent modification, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The Chemistry of this compound and the Alkyne Handle

DSPE is a saturated phospholipid that can be derivatized to include a terminal alkyne group.[1][2] This modification transforms the inert phospholipid into a reactive component for covalent conjugation. The alkyne group is particularly valuable because it is largely absent in biological systems, ensuring that reactions involving it are highly specific and bioorthogonal.[3]

The primary reaction involving the alkyne group of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the alkyne-functionalized DSPE and an azide-containing molecule.[1][2][4] The CuAAC reaction is favored for its high efficiency, mild reaction conditions (it can be performed in aqueous media), and high specificity.[4][5]

The reactivity of the alkyne group can be influenced by its chemical environment. Propiolamides, for instance, have been shown to be highly reactive substrates for CuAAC, achieving high conversion rates rapidly even at low catalyst concentrations.[3] While specific kinetic data for this compound itself is not extensively published in comparative studies, the general principles of CuAAC suggest that it provides a rapid and efficient means of conjugation.

Quantitative Data on this compound Formulations and Reactivity

The incorporation of this compound and its subsequent conjugation can be characterized by several quantitative parameters. The following tables summarize key data related to the physicochemical properties of DSPE-containing nanoparticles and the efficacy of the resulting drug delivery systems.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
cRGD-CL/pshOC-2 lipoplexes150 ± 1.02-19.8 ± 0.249up to 96[6]
Liposome-encapsulated tHGA250.80.39-90.4[7]

PDI: Polydispersity Index

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles in Cancer Cell Lines

Cell LineDrug Delivery SystemIC50 (µM)Reference
SKBR3 (breast cancer)Geldanamycin-triazole-benzyl halogen derivatives~0.2 (Cl), ~0.3 (Br), ~0.4 (I)[8][9]
SKOV3 (ovary cancer)Geldanamycin-triazole-benzyl halogen derivatives~0.2 (Cl), ~0.3 (Br), ~0.4 (I)[8][9]
PC3 (prostate cancer)Geldanamycin-triazole-benzyl halogen derivatives~0.2 (Cl), ~0.3 (Br), ~0.4 (I)[8][9]

Table 3: Reaction Rates for Azide-Alkyne Cycloadditions

Reaction TypeRate Constant (M⁻¹s⁻¹)Reference
Copper(I)-catalyzed azide-alkyne click chemistry (CuAAC)10 to 10⁴[9]
Inverse electron demand [4+2] Diels-Alder (IEDDA) cycloaddition1 to 10⁶[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide protocols for key experiments.

Preparation of this compound Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating this compound.

Materials:

  • This compound

  • Other lipids (e.g., phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Gas-tight syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).[11]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) assembled in an extruder.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome (B1194612) population.[11]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency if a drug is co-encapsulated. This is done by separating the unencapsulated drug from the liposomes (e.g., via size exclusion chromatography or dialysis) and quantifying the drug concentration in the liposome fraction.[11]

Bioconjugation to this compound Liposomes via Click Chemistry

This protocol describes the conjugation of an azide-functionalized molecule to the surface of pre-formed this compound containing liposomes.

Materials:

  • This compound containing liposomes

  • Azide-functionalized molecule (e.g., peptide, targeting ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, bathophenanthrolinedisulphonate) to stabilize the Cu(I) catalyst[4]

  • Reaction buffer (e.g., PBS)

Protocol:

  • Catalyst Preparation: Prepare a stock solution of the Cu(I) catalyst by mixing CuSO₄ with the chelating ligand in the reaction buffer.

  • Reaction Mixture:

    • To the this compound liposome suspension, add the azide-functionalized molecule.

    • Add the pre-mixed catalyst solution to the liposome-azide mixture.

  • Initiation of Reaction: Initiate the click reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Purification:

    • Remove unreacted molecules and the copper catalyst by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as mass spectrometry or gel electrophoresis (for proteins/peptides).

    • Analyze the physicochemical properties (size, PDI, zeta potential) of the conjugated liposomes to ensure their integrity.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving this compound.

G cluster_0 Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration (MLVs) Hydration (MLVs) Film Formation->Hydration (MLVs) Add Aqueous Buffer Extrusion (SUVs) Extrusion (SUVs) Hydration (MLVs)->Extrusion (SUVs) Pass through membrane Characterization Characterization Extrusion (SUVs)->Characterization DLS, etc.

Caption: Workflow for this compound Liposome Preparation.

G cluster_1 Bioconjugation via Click Chemistry This compound Liposome This compound Liposome Mix Components Mix Components This compound Liposome->Mix Components Azide-Molecule Azide-Molecule Azide-Molecule->Mix Components Add Cu(I) Catalyst Add Cu(I) Catalyst Mix Components->Add Cu(I) Catalyst Initiate Reaction Incubate Incubate Add Cu(I) Catalyst->Incubate Purification Purification Incubate->Purification Remove Reactants Conjugated Liposome Conjugated Liposome Purification->Conjugated Liposome

Caption: Experimental Workflow for this compound Bioconjugation.

G cluster_2 Targeted Drug Delivery and Cellular Uptake Targeted Liposome This compound Liposome + Targeting Ligand Cell Surface Receptor Cell Surface Receptor Targeted Liposome->Cell Surface Receptor Binding Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Cell Surface Receptor->Receptor-Mediated Endocytosis Endosome Endosome Receptor-Mediated Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Endosomal Escape Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Signaling Pathway for Targeted Drug Delivery.

Conclusion

The alkyne group in this compound is a powerful tool for chemical modification, enabling the straightforward and efficient conjugation of a wide array of molecules. Its bioorthogonality and participation in the highly reliable CuAAC reaction have positioned this compound as a critical component in the design of sophisticated drug delivery systems. By leveraging the reactivity of the alkyne group, researchers can develop targeted, functionalized nanoparticles with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in advanced pharmaceutical and scientific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne). This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, enabling the attachment of various molecules through "click chemistry." This document outlines the primary synthetic route, detailed purification protocols, and analytical methods for characterization, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely used in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. The introduction of a terminal alkyne group to the hydrophilic head of DSPE creates a versatile platform for bioconjugation. The alkyne moiety allows for highly efficient and specific covalent ligation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[1][2][3] This enables the surface modification of liposomes and LNPs with targeting ligands, imaging agents, or other functional molecules to enhance their therapeutic efficacy.[4]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the amidation of the primary amine of DSPE with an alkyne-containing carboxylic acid, such as 4-pentynoic acid or propiolic acid. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

dot

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of DSPE-Alkyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-alkyne (DSPE-alkyne) and its polyethylene (B3416737) glycol (PEG) conjugated derivatives are pivotal components in the development of advanced drug delivery systems, particularly in the realm of targeted therapies and bioconjugation. Their utility in forming stable liposomes and micelles, coupled with the reactive alkyne group for "click chemistry" applications, makes a thorough understanding of their solubility characteristics essential for formulation scientists. This technical guide provides a consolidated overview of the solubility of this compound and its PEGylated counterparts in a range of common organic solvents. It is designed to be a practical resource, offering quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in the design and execution of experiments.

Solubility of this compound and its PEGylated Derivatives

The solubility of this compound is governed by its amphiphilic nature, possessing a large, nonpolar diacyl lipid tail and a polar phosphoethanolamine headgroup. The introduction of a PEG chain (in DSPE-PEG-alkyne) significantly alters its solubility profile, enhancing its solubility in a wider range of solvents, including more polar ones. The solubility is also influenced by the molecular weight of the PEG chain.

Below is a summary of available quantitative and qualitative solubility data for this compound and its derivatives. It is important to note that solubility can be influenced by factors such as temperature, the specific isomer, and the presence of impurities.

Quantitative Solubility Data
CompoundSolventSolubility (mg/mL)Conditions/Notes
DSPEChloroform3[][2]-
DSPEChloroform:Methanol (3:1 v/v)20[3]Clear solution.[3]
DSPE-PEG-alkyne (MW 2000)Dimethyl Sulfoxide (DMSO)10[4]Ultrasonic and warming to 60°C may be required.[4]
DSPE-PEG(2000)-amineEthanol~20Data for the amine derivative, suggesting good solubility for similar PEGylated lipids.
DSPE-PEG(2000)-amineDimethylformamide (DMF)~11Data for the amine derivative.
DSPE-PEG 2000Dimethyl Sulfoxide (DMSO)50Ultrasonic treatment may be needed.
DSPE-PEG 2000Ethanol25Ultrasonic, warming, and heating to 60°C may be necessary.[5]
DSPE-PEG 2000Water25Ultrasonic, warming, and heating to 60°C may be necessary.[5]
Qualitative Solubility Data
CompoundSoluble InInsoluble/Slightly Soluble In
This compoundChloroform (HCCl3), other organic solvents.[6]-
DSPE-PEG-alkyneDMSO, Dichloromethane, Chloroform, Acetone, DMF.[7]-
DSPE-Ethanol (< 1 mg/mL), DMSO (< 1 mg/mL).[]

Experimental Protocols for Solubility Determination

Accurate determination of lipid solubility is crucial for successful formulation development. Below are detailed protocols for assessing the solubility of this compound and its derivatives.

Protocol 1: Visual Assessment of Solubility (Rapid Screening)

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Materials:

  • This compound or DSPE-PEG-alkyne

  • A range of organic solvents (e.g., Chloroform, Dichloromethane, Methanol, Ethanol, DMSO, DMF)

  • Small, clear glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Weigh a small, known amount of the this compound compound (e.g., 1 mg) and add it to a clean, dry vial.

  • Solvent Addition: Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates that the compound is soluble at that concentration. The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 60°C) and vortex again.[4] Observe if the compound dissolves with heating.

  • Incremental Addition: To estimate the solubility limit, the lipid can be added in small, pre-weighed increments to a known volume of solvent until saturation is reached (i.e., solid material no longer dissolves).

Protocol 2: Quantitative Solubility Determination using UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore or can be derivatized to absorb UV/Vis light.

Materials:

  • This compound derivative with a UV/Vis active group (or a suitable derivatizing agent)

  • Spectrophotometer and cuvettes

  • Organic solvents of interest

  • Volumetric flasks and pipettes

  • Centrifuge

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the this compound derivative of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a standard curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Add an excess amount of the this compound derivative to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

  • Measurement: Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the standard curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the standard curve to determine the concentration of the this compound derivative in the diluted sample. Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflows and Logical Relationships

Visual diagrams can clarify complex experimental processes and relationships. Below are Graphviz diagrams illustrating key workflows involving this compound.

Liposome_Formation_using_DSPE_Alkyne cluster_0 Lipid Film Preparation cluster_1 Hydration and Sizing This compound This compound Dissolution Dissolution This compound->Dissolution Other Lipids (e.g., DSPC, Cholesterol) Other Lipids (e.g., DSPC, Cholesterol) Other Lipids (e.g., DSPC, Cholesterol)->Dissolution Organic Solvent (e.g., Chloroform) Organic Solvent (e.g., Chloroform) Organic Solvent (e.g., Chloroform)->Dissolution Solvent Evaporation (Rotary Evaporator) Solvent Evaporation (Rotary Evaporator) Dissolution->Solvent Evaporation (Rotary Evaporator) Thin Lipid Film Thin Lipid Film Solvent Evaporation (Rotary Evaporator)->Thin Lipid Film Hydration Hydration Thin Lipid Film->Hydration Aqueous Buffer Aqueous Buffer Aqueous Buffer->Hydration Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration->Multilamellar Vesicles (MLVs) Extrusion Extrusion Multilamellar Vesicles (MLVs)->Extrusion Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes

Caption: Workflow for the preparation of unilamellar liposomes containing this compound.

Click_Chemistry_Conjugation This compound Liposome This compound Liposome Click Reaction Click Reaction This compound Liposome->Click Reaction Azide-Modified Ligand (e.g., Peptide, Antibody) Azide-Modified Ligand (e.g., Peptide, Antibody) Azide-Modified Ligand (e.g., Peptide, Antibody)->Click Reaction Ligand-Conjugated Liposome Ligand-Conjugated Liposome Click Reaction->Ligand-Conjugated Liposome Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating a ligand to a this compound liposome.

Conclusion

The solubility of this compound and its PEGylated derivatives in organic solvents is a critical parameter for the successful design and manufacture of lipid-based drug delivery systems. While qualitative data indicates good solubility in common solvents such as chloroform, dichloromethane, and DMSO, quantitative data remains somewhat limited and can be dependent on the specific molecular weight of the PEG chain and the experimental conditions. The protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the solubility of these important lipids and to facilitate their application in the development of novel therapeutics. Further systematic studies to generate a comprehensive, publicly available database of quantitative solubility data would be of significant value to the scientific community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-Alkyne) and its polyethylene (B3416737) glycol (PEG)ylated derivatives are critical components in the development of advanced drug delivery systems, particularly for targeted therapies and the construction of complex bioconjugates. The terminal alkyne group offers a versatile handle for "click chemistry," enabling the covalent attachment of a wide array of molecules such as targeting ligands, imaging agents, and therapeutic payloads to liposomal surfaces. However, the chemical stability of the alkyne functional group and the overall integrity of the this compound molecule are paramount for ensuring the quality, efficacy, and safety of the final formulation. This technical guide provides a comprehensive overview of the stability of this compound and recommended storage conditions, supported by available data and recommended experimental protocols.

Core Concepts: Understanding this compound Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reactive species. The primary areas of concern are the hydrolysis of the phosphoethanolamine headgroup and the potential degradation of the alkyne moiety. While terminal alkynes are generally considered stable functional groups, their reactivity can be influenced by the surrounding chemical environment.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following recommendations are based on information from various commercial suppliers and general best practices for lipid handling.

Solid Form

For long-term storage, this compound should be stored as a solid powder under inert gas (e.g., argon or nitrogen) in a tightly sealed container.

Storage DurationTemperatureAtmosphereLight Condition
Long-term (months to years)-20°CInert Gas (Argon/Nitrogen)Dark
Short-term (days to weeks)0 - 4°CInert Gas (Argon/Nitrogen)Dark
ShippingAmbient Temperature (a few weeks)N/AN/A

Data compiled from multiple commercial supplier recommendations.[1][2][3]

In Solution

When prepared as a stock solution, the stability of this compound can be more limited. The choice of solvent and storage conditions are critical.

Storage DurationTemperatureRecommended Solvents
Long-term (months)-80°CDMSO, Dichloromethane, Chloroform, Acetone, DMF
Short-term (days to weeks)-20°C or 0 - 4°CDMSO, Dichloromethane, Chloroform, Acetone, DMF

Data compiled from multiple commercial supplier recommendations.[1][2] It is advisable to prepare fresh solutions for critical applications.

Potential Degradation Pathways

While specific studies on the degradation pathways of this compound are limited, potential degradation can be inferred from the known chemistry of phospholipids (B1166683) and alkynes.

DSPE_Alkyne This compound Hydrolysis Hydrolysis of Phosphoester Bond DSPE_Alkyne->Hydrolysis H₂O, pH extremes Oxidation Oxidation of Alkyne Group DSPE_Alkyne->Oxidation Oxidizing agents, light Degradation_Products Degradation Products (e.g., Lyso-PE, Carboxylic Acids) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality of this compound and liposomal formulations containing it. The following are recommended experimental approaches.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

start This compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions analysis Analyze Samples at Time Points (e.g., 0, 24, 48, 72 hours) stress_conditions->analysis hplc HPLC-CAD/ELSD for Purity analysis->hplc lcms LC-MS for Degradant Identification analysis->lcms nmr NMR for Structural Confirmation analysis->nmr end Identify Degradation Products and Pathways hplc->end lcms->end nmr->end

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform).

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C.

    • Basic: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 80°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Time Points: Collect samples at initial (t=0) and various subsequent time points.

  • Analysis:

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to monitor the disappearance of the this compound peak and the appearance of degradation products.

    • Degradant Identification: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.

    • Structural Elucidation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of significant degradation products.

Real-Time Stability Study of this compound in Liposomes

This study evaluates the stability of this compound once incorporated into a liposomal formulation under recommended storage conditions.

start Prepare Liposomes with this compound storage Store at Recommended Conditions (e.g., 4°C) start->storage analysis Analyze Samples at Time Points (e.g., 0, 1, 3, 6, 12 months) storage->analysis lipid_extraction Lipid Extraction analysis->lipid_extraction particle_size Dynamic Light Scattering (DLS) for Particle Size and PDI analysis->particle_size zeta_potential Zeta Potential Measurement analysis->zeta_potential hplc_analysis HPLC-CAD/ELSD for This compound Quantification lipid_extraction->hplc_analysis end Assess Long-Term Stability hplc_analysis->end particle_size->end zeta_potential->end

Caption: Workflow for real-time stability testing of this compound in liposomes.

Methodology:

  • Liposome Preparation: Formulate liposomes containing a known concentration of this compound using a standard method (e.g., thin-film hydration followed by extrusion).

  • Storage: Store the liposomal suspension at the recommended temperature (e.g., 4°C) in the dark.

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis:

    • Lipid Integrity: Extract the lipids from the liposomes and quantify the amount of intact this compound using a validated HPLC-CAD/ELSD method.

    • Physical Stability: Monitor the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively. Changes in these parameters can indicate formulation instability.

Conclusion

This compound is a valuable tool in the development of sophisticated drug delivery systems. While the alkyne group is relatively stable, proper handling and storage are essential to prevent degradation. The recommended storage condition for solid this compound is at -20°C for long-term stability. For liposomal formulations, storage at 4°C is generally recommended, but this should be confirmed with real-time stability studies. By implementing rigorous stability testing protocols, researchers and drug developers can ensure the quality and reliability of their this compound containing formulations, ultimately contributing to the development of safer and more effective therapeutics.

References

Commercial Sources and Availability of DSPE-Alkyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key experimental protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] (DSPE-alkyne). This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, enabling the conjugation of various molecules through "click chemistry."

Commercial Availability of this compound and its Derivatives

This compound and its polyethylene (B3416737) glycol (PEG) conjugated derivatives are available from a range of specialized biochemical suppliers. These lipids are offered at various purity levels and in different quantities to suit diverse research and development needs. Below is a summary of commercially available this compound products.

SupplierProduct NameMolecular Weight ( g/mol )PurityAvailable QuantitiesStorage
BroadPharm This compound830.1>95%50 mg, 100 mg, 250 mg, 500 mg-20°C
DSPE-PEG-alkyne2000>90%250 mg, 500 mg, 1 g-20°C
AxisPharm DSPE-PEG-Alkyne3400≥95%Contact for pricingIn Stock
Creative Biolabs This compound828.17>95%Contact for pricing-20°C
MedchemExpress DSPE-PEG-alkyne2000>85%Contact for pricing-20°C for 3 years
NSP-Functional Polymers DSPE-PEG-Alkyne1000, 2000, 3400, 5000>90%100 mg, 500 mg, 1 g-20°C (long term)
DC Chemicals DSPE-PEG-alkyne2000Not specifiedContact for pricing-20°C for 2 years
Biopharma PEG DSPE-PEG-AlkyneVariousNot specifiedContact for pricing-5°C

Note: The purity and molecular weight of PEGylated derivatives can be subject to lot-to-lot variability. It is recommended to consult the certificate of analysis provided by the supplier for precise information. Solubility for most this compound and DSPE-PEG-alkyne products is reported in organic solvents such as chloroform (B151607), dichloromethane, DMSO, and DMF[1][2].

Experimental Protocols

Preparation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound, which can then be used for drug encapsulation and subsequent surface modification via click chemistry.[3][4]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound or DSPE-PEG-alkyne

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-alkyne 55:40:5) in an appropriate volume of organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. A thin lipid film will form on the wall of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dry lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size.

    • This is typically done by passing the suspension through the extruder 10-20 times. The resulting liposome (B1194612) solution should appear translucent.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification Dissolve Lipids Dissolve Lipids Solvent Evaporation Solvent Evaporation Dissolve Lipids->Solvent Evaporation Chloroform Dry Lipid Film Dry Lipid Film Solvent Evaporation->Dry Lipid Film Vacuum Hydration with Buffer Hydration with Buffer Dry Lipid Film->Hydration with Buffer Above Tm MLV Formation MLV Formation Hydration with Buffer->MLV Formation Extrusion Extrusion MLV Formation->Extrusion 10-20 passes Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes Purification Purification Unilamellar Liposomes->Purification SEC/Dialysis Final Liposome Suspension Purification->Final Liposome Suspension Start Start->Dissolve Lipids Click_Chemistry_Workflow Alkyne_Liposome This compound Liposome Mix Combine Liposome and Molecule Alkyne_Liposome->Mix Azide_Molecule Azide-Modified Molecule Azide_Molecule->Mix Add_Ligand Add Copper Ligand (e.g., THPTA) Mix->Add_Ligand Add_CuSO4 Add CuSO4 Add_Ligand->Add_CuSO4 Initiate_Reaction Add Sodium Ascorbate (Initiates Reaction) Add_CuSO4->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Purify Purify Conjugate Incubate->Purify Final_Product Surface-Modified Liposome Purify->Final_Product Signaling_Pathway_Modulation cluster_0 Drug Delivery Vehicle cluster_1 Target Cell Liposome This compound Liposome + Targeting Ligand + Therapeutic Agent Receptor Cell Surface Receptor Liposome->Receptor Targeting Internalization Receptor-Mediated Internalization Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling_Cascade Intracellular Signaling Cascade Drug_Release->Signaling_Cascade Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Signaling_Cascade->Bcl2 Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Signaling_Cascade->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

References

Introduction: The Convergence of Liposomes and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Liposome (B1194612) Formation with DSPE-Alkyne

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, forming a spherical structure that can encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2] Their biocompatibility and versatility have established them as a leading platform for drug delivery. A key innovation in liposome technology is the incorporation of functionalized lipids that allow for surface modification, enabling targeted drug delivery and other advanced applications.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently used in these formulations. Its two saturated 18-carbon stearoyl chains result in a high phase transition temperature (Tm), which contributes to the formation of rigid, stable, and less permeable lipid bilayers at physiological temperatures.[3][4][5] This inherent stability is crucial for protecting encapsulated drugs and ensuring controlled release.[4][5]

This compound is a derivative of DSPE that incorporates a terminal alkyne group. This functional group is a powerful tool for bioconjugation, serving as a reactive handle for covalently attaching various molecules to the liposome surface.[6][7] The primary method for this attachment is "click chemistry," a class of reactions that are rapid, efficient, and highly specific.[8][9] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the stable ligation of azide-modified ligands—such as antibodies, peptides, or imaging agents—to the alkyne-functionalized liposome surface under mild, aqueous conditions.[8][10] This guide provides a detailed overview of the principles, protocols, and technical considerations for forming and utilizing this compound liposomes.

Core Principles of this compound Liposome Formation

The formation of liposomes is a spontaneous self-assembly process driven by the amphiphilic nature of phospholipids (B1166683) in an aqueous environment.[5][6] When lipids like this compound are dispersed in water, they arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and the aqueous phase, leading to the formation of a stable bilayer structure.

Key Components of the Formulation

A robust this compound liposome formulation typically includes several key components, each with a specific function:

  • Primary Phospholipid: Saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or hydrogenated soy phosphatidylcholine (HSPC) are often used to form the main body of the bilayer.[2] Their high Tm, similar to DSPE, ensures a rigid and stable membrane.[3]

  • Cholesterol: Incorporated within the lipid bilayer, cholesterol modulates membrane fluidity, reduces permeability, and enhances the stability of the liposome structure.[2]

  • DSPE-PEG2000: It is common to include DSPE conjugated to polyethylene (B3416737) glycol (PEG).[1][11] The PEG chains create a hydrophilic layer on the liposome surface, providing steric stabilization that prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time (the "stealth" effect).[1][12]

  • This compound (or DSPE-PEG-Alkyne): This is the functional component for surface modification.[13] It integrates into the bilayer with its alkyne group oriented towards the external aqueous environment, ready for conjugation reactions.[14]

The Role of this compound in Liposome Design

The inclusion of this compound serves two primary purposes:

  • Structural Integrity: As a disaturated phospholipid, this compound contributes to the overall rigidity and stability of the liposome membrane, minimizing drug leakage.[3][4]

  • Surface Functionalization: The terminal alkyne group is the key to post-formation modification. It does not typically interfere with the liposome self-assembly process and provides a specific reactive site for click chemistry. This allows for the covalent attachment of targeting ligands after the liposomes have been formed and purified, which can be advantageous over incorporating sensitive ligands during the potentially harsh liposome preparation process.[8][9]

Data Presentation: Properties and Formulations

Quantitative data is essential for reproducibility and optimization in liposome research. The following tables summarize key properties of this compound and provide an example formulation.

PropertyDescription
Molecular Formula C45H84NO10P
Molecular Weight ~830.1 g/mol
Appearance White to off-white solid powder.[13]
Purity Typically >90% or >95%.[13][15]
Solubility Soluble in organic solvents such as chloroform (B151607), DMSO, DMF, and dichloromethane.[13][15][16]
Storage Conditions Recommended storage at -20°C for long-term stability (months to years).[6][13][14]
Reactive Group Terminal Alkyne (-C≡CH)
Primary Reaction Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[6][8][14]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the this compound lipid.

ComponentMolar Ratio (%)Purpose
DSPC 50-60Main structural phospholipid, forms the rigid bilayer.
Cholesterol 35-45Modulates membrane fluidity and enhances stability.[2]
DSPE-PEG(2000) 1-5Provides "stealth" characteristics for prolonged circulation.[11]
DSPE-PEG(2000)-Alkyne 0.5-5Provides alkyne functional groups for surface conjugation.

Table 2: Example Molar Ratios for this compound Liposome Formulation. This table presents a typical lipid composition for creating stable, functionalizable liposomes.

ParameterTypical ValueSignificance
Particle Size (Z-ave) 80 - 150 nmInfluences circulation half-life and biodistribution; crucial for tumor targeting via the EPR effect.[2]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity; lower values indicate a more uniform population.[17]
Zeta Potential -5 to -30 mVIndicates surface charge and colloidal stability; a higher negative charge can prevent aggregation.

Table 3: Key Characterization Parameters for Liposomes. This table outlines the critical quality attributes measured after liposome preparation.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and functionalization of this compound containing liposomes.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar liposomes of a defined size.[1][18]

Materials:

  • DSPC, Cholesterol, DSPE-PEG(2000), DSPE-PEG(2000)-Alkyne

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Accurately weigh and dissolve the desired amounts of lipids (DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Alkyne) in chloroform in a round-bottom flask.[3][18] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tm of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.[18] d. Further dry the film under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[18]

  • Hydration: a. Warm the hydration buffer to a temperature above the Tm (e.g., 60-65°C).[3] b. Add the warm buffer to the flask containing the lipid film.[3] c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This results in a milky suspension of multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tm (e.g., 60-65°C).[3] c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[3] e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size. Store the liposomes at 4°C.[3]

Protocol 2: Surface Conjugation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized molecule onto the surface of the pre-formed alkyne-liposomes.[8][19]

Materials:

  • Pre-formed alkyne-liposomes

  • Azide-functionalized ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Water-soluble copper-ion chelator (e.g., bathophenanthrolinedisulfonate, BPS)

  • Reaction buffer (e.g., HEPES, pH 7.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system for purification

Procedure:

  • Reaction Setup: a. In a reaction vessel, add the pre-formed alkyne-liposomes. b. Add the azide-functionalized ligand at a desired molar excess relative to the alkyne lipids. c. Add the BPS chelator, which helps to stabilize the active Cu(I) catalyst.[9]

  • Initiation of "Click" Reaction: a. Add the CuSO4 solution to the mixture. b. Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[19] c. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-oxidation of Cu(I).

  • Incubation: a. Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring.[19] Reaction progress can be monitored by HPLC or other analytical techniques if feasible.

  • Purification: a. After the reaction is complete, remove the unreacted ligand, copper catalyst, and other small molecules. b. This is most effectively done by passing the entire reaction mixture through a size-exclusion chromatography column, where the large liposomes elute first.[3] Alternatively, dialysis can be used.[1] c. Collect the liposome-containing fractions and store them at 4°C.

Mandatory Visualizations

The following diagrams illustrate the key structures and processes involved in the formation and functionalization of this compound liposomes.

Caption: Structure of a functionalized liposome with DSPE-PEG and DSPE-PEG-Alkyne.

Workflow A 1. Lipid Dissolution (DSPC, Chol, DSPE-PEG, this compound in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Add warm aqueous buffer, vortex) Forms Multilamellar Vesicles (MLVs) B->C D 4. Size Reduction (Extrusion through 100 nm membrane) Forms Unilamellar Vesicles (LUVs) C->D E 5. Characterization (DLS for Size, PDI, Zeta Potential) D->E

Caption: Experimental workflow for liposome preparation by thin-film hydration.

ClickChemistry cluster_liposome Liposome Surface cluster_ligand Targeting Ligand liposome Liposome-Alkyne (...-C≡CH) catalyst + liposome->catalyst ligand Ligand-Azide (N3-...) ligand->catalyst product Liposome-Triazole-Ligand catalyst->product catalyst_text CuSO4 Na-Ascorbate catalyst_text->catalyst

Caption: Pathway for conjugating a ligand to a liposome via Click Chemistry.

References

DSPE-Alkyne in Nanoparticle Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) for beginners in the field of nanoparticle formulation. It covers the fundamental principles, detailed experimental protocols, and key characterization techniques, with a focus on its application in targeted drug delivery through "click chemistry."

Introduction to this compound

This compound is a phospholipid-polyethylene glycol (PEG) conjugate that serves as a versatile building block in the creation of functionalized nanoparticles, particularly liposomes and lipid nanoparticles (LNPs). Its structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] This property allows it to self-assemble in aqueous solutions, forming the lipid bilayer that constitutes the fundamental structure of liposomes and LNPs.[1]

The key feature of this compound is the terminal alkyne group, which enables the covalent attachment of various molecules through a highly efficient and specific chemical reaction known as "click chemistry."[1][2] This allows for the surface functionalization of nanoparticles with targeting ligands, imaging agents, or other functional moieties.

Key Properties of this compound:

PropertyDescription
Appearance White to off-white solid powder or chunk.
Purity Typically >95% as determined by NMR.[3]
Solubility Soluble in organic solvents such as chloroform (B151607), DMSO, dichloromethane, and DMF.
Storage Should be stored at -20°C for long-term stability, protected from light and moisture.[3]

The Role of this compound in Nanoparticle Formulation

This compound is a critical component in the design of "stealth" and targeted nanoparticles. The PEG portion of the molecule forms a hydrophilic corona on the nanoparticle surface, which helps to reduce recognition and clearance by the immune system, thereby prolonging circulation time in the bloodstream.[4] This is often referred to as the "stealth" effect.

The terminal alkyne group provides a reactive handle for post-formulation surface modification. This is particularly advantageous as it allows for the attachment of sensitive targeting ligands after the nanoparticle has been formed, avoiding exposure to harsh formulation conditions. The most common method for functionalizing this compound is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.[2][5] This reaction is highly specific, efficient, and can be performed in aqueous media under mild conditions.[5]

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other structural lipid

  • Cholesterol

  • DSPE-PEG-Alkyne

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Alkyne in a desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[6]

  • Size Reduction by Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form unilamellar vesicles with a uniform size distribution.[6]

    • The resulting translucent suspension contains the this compound liposomes. Store at 4°C.

Protocol 2: Surface Functionalization of this compound Liposomes via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a model reaction for attaching an azide-functionalized ligand to the surface of pre-formed this compound liposomes.

Materials:

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and bathophenanthroline disulfonate in degassed buffer.

    • Dissolve the azide-functionalized ligand in the reaction buffer.

  • Click Reaction:

    • In a reaction vessel, add the this compound liposome (B1194612) suspension.

    • To this, add the azide-functionalized ligand.

    • Sequentially add the bathophenanthroline disulfonate, sodium ascorbate, and finally CuSO₄ to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 3-5 hours).[8]

  • Purification:

    • Remove the unreacted ligand and catalyst components by a suitable method such as size exclusion chromatography or dialysis.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

ParameterTechniqueDescription
Particle Size, Polydispersity Index (PDI), and Zeta Potential Dynamic Light Scattering (DLS)DLS measures the hydrodynamic diameter of the nanoparticles, the broadness of the size distribution (PDI), and the surface charge (zeta potential), which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM)TEM provides direct visualization of the nanoparticle shape and surface features.
Functionalization Efficiency VariousThe efficiency of the click chemistry reaction can be quantified. For example, by using a fluorescently labeled ligand, the amount of conjugated ligand can be determined by fluorescence spectroscopy.[8] In some cases, the coupling efficiency can be determined by analyzing the consumption of the starting materials or the formation of the product.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)These techniques are used to quantify the amount of drug encapsulated within the nanoparticles after separating the unencapsulated drug.

Quantitative Data Summary

The following tables summarize example data for nanoparticles, demonstrating how formulation and functionalization affect their physicochemical properties.

Table 1: Effect of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Properties

Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles prepared by the hydration method.

DSPE-PEG2000:Soluplus (w/w)Average Particle Size (nm)PDIZeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7
1:472.00.103-11.3
1:554.50.057-6.0
1:1056.10.101-7.7

Table 2: Example of Click Chemistry Functionalization Efficiency

Reaction TypeLigandCoupling EfficiencyReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-functionalized peptide83 ± 1.5%[9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-KGRGDS peptide~400 peptides/nanoparticle[8]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and functionalization of this compound nanoparticles.

G cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_characterization Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Click Chemistry Click Chemistry Extrusion->Click Chemistry This compound Liposomes Purification Purification Click Chemistry->Purification Removal of excess reagents DLS DLS Purification->DLS Functionalized Nanoparticles TEM TEM Purification->TEM HPLC/UV-Vis HPLC/UV-Vis Purification->HPLC/UV-Vis

This compound Nanoparticle Formulation and Functionalization Workflow.
Signaling Pathway: Folate Receptor-Mediated Endocytosis

This compound nanoparticles can be functionalized with folic acid to target cancer cells that overexpress the folate receptor. The diagram below illustrates the cellular uptake mechanism.

G cluster_cell Target Cancer Cell Folate-Targeted Nanoparticle Folate-Targeted Nanoparticle Folate Receptor Folate Receptor Folate-Targeted Nanoparticle->Folate Receptor Binding Binding Binding Folate Receptor->Binding Internalization Internalization Binding->Internalization Endocytosis Endosome Endosome Internalization->Endosome Vesicle Formation Drug Release Drug Release Endosome->Drug Release Acidification (low pH) Therapeutic Action Therapeutic Action Drug Release->Therapeutic Action

Folate Receptor-Mediated Uptake of a Targeted Nanoparticle.

Conclusion

This compound is a powerful tool for the development of advanced nanoparticle-based drug delivery systems. Its ability to be incorporated into lipid-based nanoparticles and subsequently functionalized via click chemistry offers a straightforward and efficient method for creating targeted therapies. By following established protocols for formulation and characterization, researchers can harness the potential of this compound to design novel nanomedicines with improved efficacy and reduced side effects.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of DSPE-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-alkyne (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl]) is a versatile phospholipid derivative at the forefront of bioconjugation, drug delivery, and nanoparticle formulation. Its terminal alkyne group provides a reactive handle for "click chemistry," enabling the precise attachment of molecules to lipid bilayers. However, the very reactivity that makes this compound a valuable tool necessitates a thorough understanding of its safety and handling precautions. This in-depth technical guide provides a comprehensive overview of best practices for the safe use of this compound and associated reagents in a laboratory setting.

Hazard Identification and Assessment

DSPE Backbone: The SDS for DSPE indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound with the assumption that it carries similar irritant properties.

Alkyne Group and Associated Reactions: The primary utility of this compound lies in its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The primary hazards associated with this compound are therefore linked to the reagents used in these reactions.

  • Copper Catalysts: Copper salts used as catalysts can be toxic.

  • Azide Compounds: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.

Based on this information, this compound should be handled as a potentially irritating compound, with additional precautions taken when used in conjunction with click chemistry reagents.

Quantitative Hazard Data (DSPE Parent Compound)

Hazard StatementClassificationPrecautionary Statement Codes
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irrit. 2AP264, P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405, P501

Data derived from the Safety Data Sheet for 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (B53596).[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to this compound and associated reagents.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves. Consider double-gloving, especially when handling click chemistry reagents.To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and airborne particles.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved N95 (or higher) respirator is recommended.To prevent inhalation of dust or aerosols.
Skin and Body Protection A laboratory coat should be worn.To protect personal clothing from contamination.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

General Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder or performing reactions.

  • Avoid generating dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended long-term storage is at -20°C.[2]

  • Protect from light.

Experimental Protocols: Safe "Click Chemistry" with this compound

The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound, with an emphasis on safety.

Materials:

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, prepare stock solutions of all reagents.

  • Reaction Setup: To a solution of this compound and the azide-containing molecule in the chosen solvent, add the copper(II) sulfate solution.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and purify the DSPE-conjugate using standard chromatographic techniques.

Safety Workflow for Handling this compound and Click Chemistry Reagents

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weigh Weigh this compound and Reagents FumeHood->Weigh Dissolve Dissolve Reagents in Solvent Weigh->Dissolve Mix Mix Reactants Dissolve->Mix Initiate Initiate with Sodium Ascorbate Mix->Initiate Quench Quench Reaction Initiate->Quench Purify Purify Product Quench->Purify Waste Dispose of Waste (Follow Institutional Guidelines) Purify->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: A logical workflow for the safe handling of this compound during a typical click chemistry reaction.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For a powder spill, carefully sweep up the material to avoid creating dust and place it in a sealed container.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate the spill area with a suitable solvent.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste containing copper should be disposed of as heavy metal waste.

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small Small Spill (Manageable by Lab Personnel) Assess->Small Small Large Large or Hazardous Spill Assess->Large Large PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Alert Alert EH&S or Emergency Response Evacuate->Alert Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A decision tree outlining the appropriate response to a this compound spill.

By adhering to these safety and handling precautions, researchers can confidently and safely utilize this compound in their work, unlocking its full potential in advancing drug development and scientific discovery.

References

DSPE-Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Weight, Applications, and Methodologies of a Key Phospholipid in Modern Drug Delivery

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-Alkyne) is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery and bioconjugation. Its unique structure, featuring a saturated lipid backbone and a terminal alkyne group, allows for the formation of stable liposomes and nanoparticles while providing a versatile handle for covalent modification via "click chemistry." This technical guide provides a comprehensive overview of this compound, its molecular weight, and its profound implications for the development of targeted therapeutics and advanced drug delivery systems.

Core Properties of this compound and its Derivatives

The utility of this compound and its PEGylated counterparts stems from their well-defined chemical and physical properties. The molecular weight is a fundamental parameter that influences formulation characteristics and molar ratio calculations in experimental setups.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Features
This compoundC45H84NO10P~830.1Phospholipid with a terminal alkyne for click chemistry.[1]
DSPE-PEG(1000)-AlkyneNot specified~1830PEG spacer enhances solubility and circulation time.
DSPE-PEG(2000)-AlkyneNot specified~2830Commonly used for "stealth" liposomes with targeting moieties.
DSPE-PEG(3400)-AlkyneNot specified~4230Longer PEG chain for increased steric hindrance.
DSPE-PEG(5000)-AlkyneNot specified~5830Provides a significant hydrophilic corona to nanoparticles.

The Role of this compound in Drug Delivery Systems

This compound is a cornerstone in the construction of sophisticated drug delivery vehicles, primarily liposomes and lipid nanoparticles (LNPs). The saturated 18-carbon stearoyl chains of the DSPE moiety contribute to the formation of rigid and stable lipid bilayers.[2] This inherent stability is crucial for protecting encapsulated therapeutic payloads, such as small molecule drugs, peptides, and nucleic acids (e.g., mRNA), from degradation in the biological environment and for controlling their release.

The true power of this compound lies in its terminal alkyne group. This functional group serves as a reactive handle for covalent conjugation with molecules bearing an azide (B81097) group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3] This allows for the surface modification of liposomes and LNPs with a wide array of targeting ligands, including antibodies, peptides, and small molecules, to facilitate active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[4]

Experimental Protocols

Liposome (B1194612) Formulation using this compound via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Alkyne

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Alkyne in the desired molar ratio (e.g., 55:40:5) in a round-bottom flask using the chloroform/methanol solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65 °C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion for an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome population.[5]

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

Liposome_Formation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry High Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate extrude Extrusion through Membrane hydrate->extrude characterize Characterization (DLS, etc.) extrude->characterize Final Liposomes

Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Liposome Surface Modification

This protocol outlines the general steps for conjugating an azide-containing molecule (e.g., a targeting peptide) to the surface of this compound-containing liposomes.

Materials:

  • This compound functionalized liposomes

  • Azide-functionalized molecule (e.g., peptide, protein)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in an appropriate buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound liposomes and the azide-functionalized molecule.

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO4 solution. The ligand chelates the copper, improving its solubility and catalytic activity in aqueous solutions while reducing cytotoxicity.[6]

  • Initiate the Reaction:

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.[6]

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Purification:

    • Remove unreacted molecules and the copper catalyst from the conjugated liposomes using methods such as dialysis or size exclusion chromatography.

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System liposome This compound Liposome triazole_product Conjugated Liposome (Triazole Linkage) liposome->triazole_product azide_mol Azide-Molecule azide_mol->triazole_product CuSO4 CuSO4 (Cu2+) CuI Cu+ (Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->triazole_product Catalysis

Caption: Simplified signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Implications for Drug Development

The ability to precisely engineer the surface of drug delivery vehicles using this compound has significant implications for the future of medicine.

  • Targeted Drug Delivery: The conjugation of targeting ligands to this compound-containing nanoparticles can enhance drug accumulation at the site of action, such as tumors, leading to improved therapeutic outcomes and reduced systemic toxicity.[4]

  • Personalized Medicine: The modular nature of click chemistry allows for the development of tailored drug delivery systems based on the specific molecular profile of a patient's disease.

  • Advanced Therapeutics: this compound is instrumental in the formulation of complex therapeutics, including mRNA vaccines and gene therapies, where precise delivery to target cells is paramount for efficacy.[][]

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. Its well-defined molecular weight and chemical properties, combined with the efficiency and specificity of click chemistry, enable the rational design and construction of next-generation drug delivery systems. As our understanding of disease biology continues to grow, the importance of precise and targeted delivery will only increase, further solidifying the role of this compound in the development of innovative and effective therapies.

References

Methodological & Application

Application Notes and Protocols for DSPE-Alkyne Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-alkyne). The inclusion of the alkyne functional group allows for covalent surface modification via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional molecules.

Core Principles

The preparation of this compound liposomes generally follows established methods for liposome (B1194612) formulation, with the thin-film hydration technique being one of the most common and reproducible.[1][2][3] This method involves the dissolution of lipids in an organic solvent, evaporation of the solvent to form a thin lipid film, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs).[4] Subsequent size reduction, typically through extrusion, is performed to generate unilamellar vesicles (SUVs) with a uniform size distribution.[5][6]

This compound is a phospholipid that can be incorporated into the lipid bilayer of liposomes.[7] Its alkyne group provides a reactive handle for covalent modification using copper-catalyzed or copper-free click chemistry, allowing for the attachment of azide-containing molecules.[7][8][9] This post-formulation modification strategy is highly efficient and specific, making it a valuable tool for the development of functionalized nanocarriers for targeted drug delivery.[10][11]

Experimental Protocols

Protocol 1: this compound Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • DSPE-PEG2000 (for "stealth" liposomes, optional)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)[12]

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, this compound, and DSPE-PEG2000 (if used) in the organic solvent. A typical starting molar ratio could be DSPC:Cholesterol:DSPE-PEG2000:this compound of 55:40:4:1, but this should be optimized for the specific application.[12] If encapsulating a lipophilic drug, it should be added to the lipid mixture at this stage.[12]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[4][12]

    • To ensure complete removal of the organic solvent, further dry the film under a high vacuum for at least 2 hours or overnight.[4][12]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5][12] The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids used.[13]

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.[6]

    • Assemble a lipid extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid Tc.[5][14] This process will yield a translucent suspension of small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated drug or other small molecules by methods such as dialysis or size exclusion chromatography.[5]

  • Storage:

    • Store the prepared liposomes at 4°C for short-term storage.[15]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in the external buffer to an appropriate concentration.[5]

    • Transfer the sample to a cuvette and place it in the DLS instrument.

    • Perform the measurement according to the instrument's instructions to obtain the Z-average diameter and PDI.[5] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation.[16]

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer. The instrument's software will convert this to a zeta potential value. A zeta potential of ±30 mV is generally considered to confer good stability.[17]

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: EE and DL are determined by separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.[5]

  • Procedure:

    • Separate the unencapsulated drug using techniques like dialysis, size exclusion chromatography, or ultrafiltration.[5]

    • Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).[5]

    • Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Quantitative Data Summary

The following tables summarize typical quantitative data for liposome formulations containing DSPE derivatives. While specific data for this compound is limited, the data for DSPE-PEG can serve as a valuable reference point for formulation optimization.

Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Physicochemical Properties

DSPE-PEG2000 (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
0~150> 0.2-10 to -20[18][19]
2~130< 0.2-15 to -25[14]
5~110< 0.15-20 to -30[14][18]
10~90< 0.1-25 to -35[14][18]

Note: Values are approximate and can vary based on the specific lipid composition, preparation method, and aqueous buffer used.

Table 2: Representative Drug Loading and Encapsulation Efficiencies

Primary LipidDrugLoading MethodEncapsulation Efficiency (%)Reference
DSPC/CholDoxorubicinActive (pH gradient)> 90%[5][15]
DSPC/CholCurcuminPassive~60-80%[20]
DPPC/CholAcyclovirPassive< 10%[20]

Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the drug and the loading method employed.[15][20] Active loading methods generally result in higher encapsulation efficiencies for ionizable drugs.[15]

Visualizations

experimental_workflow prep Lipid Film Preparation hyd Hydration prep->hyd Add Aqueous Buffer ext Extrusion hyd->ext Form MLVs purify Purification ext->purify Form SUVs char Characterization click Click Chemistry Functionalization char->click Characterized Liposomes purify->char Purified Liposomes

Caption: Experimental workflow for this compound liposome preparation and functionalization.

click_chemistry_pathway liposome This compound Liposome dummy liposome->dummy azide_molecule Azide-Functionalized Molecule (e.g., Targeting Ligand, Dye) azide_molecule->dummy functionalized_liposome Functionalized Liposome dummy->functionalized_liposome  Cu(I) Catalyst (or Copper-Free)

Caption: Click chemistry reaction for liposome surface functionalization.

References

Application Notes and Protocols for DSPE-Alkyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing DSPE-alkyne click chemistry reactions, a powerful bioconjugation technique with significant applications in drug delivery, diagnostics, and biomaterials science. These protocols cover both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for various experimental needs.

Introduction to this compound Click Chemistry

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in the formation of liposomes and other nanoparticles for drug delivery. When functionalized with an alkyne group, DSPE becomes a versatile component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The most common click reaction involving an alkyne is the cycloaddition with an azide-functionalized molecule. This reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the DSPE lipid.

This methodology is particularly useful for:

  • Surface functionalization of liposomes and nanoparticles: Attaching targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules to the surface of drug delivery vehicles.

  • Development of targeted drug delivery systems: Enhancing the therapeutic efficacy and reducing off-target effects of encapsulated drugs.

  • Creation of advanced biomaterials: Assembling complex structures with precise control over their composition and architecture.

This guide will focus on two primary types of this compound click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145), making it ideal for applications where copper toxicity is a concern, such as in vivo studies.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for high reaction efficiency with biocompatibility. The following tables summarize key quantitative data for these reactions and the characterization of the resulting nanoparticles.

Table 1: Comparison of CuAAC and SPAAC for DSPE-Liposome Functionalization

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None (driven by ring strain)[1][2]
Biocompatibility Potentially cytotoxic due to copper, requiring careful ligand selection for in vivo applications.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[1][2]
Reaction Kinetics Generally very fast and efficient, often reaching completion in a short time.Reaction rates are dependent on the specific cyclooctyne used but can be very rapid.[1][3]
Typical Reaction Yield High to quantitative under optimized conditions.Can achieve high to quantitative yields, though may require longer reaction times compared to CuAAC.[1]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.Some strained alkynes can have off-target reactivity with thiol-containing proteins.[1][2]
Cost of Reagents Generally lower cost for terminal alkynes and copper catalysts.Strained cyclooctynes can be significantly more expensive.[1]
Conjugation Efficiency on Liposomes High efficiency in functionalizing liposome (B1194612) surfaces.Good to high efficiency, with one study showing 83 ± 1.5% conversion after 72 hours at room temperature.[4]

Table 2: Characterization of DSPE-Based Nanoparticles for Drug Delivery

ParameterTypical ValueMethod of AnalysisReference(s)
Particle Size (Z-average) 100 - 200 nmDynamic Light Scattering (DLS)[5][6]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[5]
Zeta Potential -5 to +10 mV (can be tailored by lipid composition)Electrophoretic Light Scattering[5][6]
Doxorubicin (B1662922) Encapsulation Efficiency > 90%UV-Vis Spectroscopy, HPLC[5][6][7]
Doxorubicin Loading Efficiency in HER2-Targeted Liposomes ~93%UV-Vis Spectroscopy, HPLC[5][6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Containing Liposomes

This protocol describes the functionalization of pre-formed liposomes containing this compound with an azide-functionalized molecule.

Materials:

  • This compound

  • Other lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • Azide-functionalized molecule of interest (e.g., peptide, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform and Methanol (for lipid film preparation)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Liposome Preparation (Thin Film Hydration Method):

    • Dissolve this compound and other lipids in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Preparation of Stock Solutions:

    • Azide-Molecule: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • THPTA/TBTA Ligand: Prepare a 200 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be freshly prepared.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • This compound liposome suspension (final lipid concentration typically 1-5 mM).

      • Azide-functionalized molecule (typically 2-5 molar excess relative to this compound).

    • Prepare the catalyst premix: Combine the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the catalyst premix to the liposome/azide (B81097) mixture (final copper concentration typically 25-100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.

  • Purification of Functionalized Liposomes:

    • Purify the functionalized liposomes from unreacted reagents using size exclusion chromatography (SEC).

    • Equilibrate a Sepharose CL-4B column with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute with PBS and collect fractions. The liposomes will elute in the void volume (early fractions), while smaller molecules will be retained and elute later.

    • Combine the liposome-containing fractions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on DSPE-Cyclooctyne Containing Liposomes

This protocol is for the copper-free conjugation of an azide-functionalized molecule to liposomes containing a DSPE-strained alkyne (e.g., DSPE-DBCO, DSPE-BCN).

Materials:

  • DSPE-DBCO (or other DSPE-strained alkyne)

  • Other lipids for liposome formulation

  • Azide-functionalized molecule of interest

  • PBS, pH 7.4

  • Chloroform and Methanol

  • SEC column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing DSPE-DBCO using the thin film hydration and extrusion method as described in Protocol 1.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the DSPE-DBCO liposome suspension with the azide-functionalized molecule (typically 2-5 molar excess relative to DSPE-DBCO).

    • Incubate the reaction at room temperature for 4-24 hours with gentle mixing. Reaction times may need to be optimized depending on the specific strained alkyne and azide reactants.[4]

  • Purification:

    • Purify the functionalized liposomes using SEC as described in Protocol 1.

Protocol 3: Characterization of Functionalized Liposomes

1. Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the purified liposome suspension in PBS to an appropriate concentration.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument.

  • Measure the zeta potential to assess the surface charge and stability of the liposomes.

2. Confirmation of Conjugation (¹H NMR Spectroscopy):

  • Lyophilize a sample of the purified functionalized liposomes.

  • Dissolve the dried sample in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture or D₂O with detergent).

  • Acquire a ¹H NMR spectrum.

  • Successful conjugation can be confirmed by the appearance of the characteristic triazole proton signal (typically around 7.5-8.5 ppm for CuAAC) and the disappearance of the alkyne proton signal.[8][9]

Application Example: HER2-Targeted Drug Delivery

This compound click chemistry is a valuable tool for developing targeted drug delivery systems for cancer therapy. For example, liposomes encapsulating a chemotherapeutic agent like doxorubicin can be functionalized with an antibody or peptide that targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer.

HER2 Signaling Pathway

Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and resistance to apoptosis. By targeting HER2, drug-loaded nanoparticles can be specifically delivered to cancer cells, increasing the intracellular concentration of the drug and enhancing its therapeutic effect while minimizing systemic toxicity.

Below is a simplified representation of the HER2 signaling pathway.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2_Ligand Targeting Ligand (e.g., Antibody) HER2 HER2 Receptor HER2_Ligand->HER2 Binding & Internalization PI3K PI3K HER2->PI3K Inhibited by Drug Delivery RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and its inhibition by targeted drug delivery.

Experimental Workflow for Targeted Nanoparticle Formulation

The following diagram illustrates the workflow for preparing HER2-targeted, doxorubicin-loaded liposomes using this compound click chemistry.

Experimental_Workflow A 1. Prepare this compound Liposomes with Encapsulated Doxorubicin C 3. Perform Click Chemistry (CuAAC or SPAAC) A->C B 2. Prepare Azide-Functionalized Targeting Ligand (e.g., anti-HER2 peptide) B->C D 4. Purify Functionalized Liposomes (SEC) C->D E 5. Characterize Nanoparticles (DLS, NMR) D->E F 6. In Vitro / In Vivo Testing E->F

Caption: Workflow for preparing targeted drug-loaded nanoparticles.

Logical Relationship of Click Chemistry Components

The success of the this compound click chemistry reaction depends on the precise interaction of its key components. The following diagram illustrates this relationship for the CuAAC reaction.

Click_Chemistry_Components reagents This compound Liposome Azide-Molecule reaction Click Reaction (CuAAC) reagents:f0->reaction reagents:f1->reaction catalyst Copper(I) Source (CuSO₄) Reducing Agent (Sodium Ascorbate) Stabilizing Ligand (THPTA/TBTA) catalyst->reaction Catalyzes product Functionalized Liposome (Stable Triazole Linkage) reaction->product

Caption: Logical relationship of components in CuAAC reaction.

Conclusion

This compound click chemistry offers a robust and versatile platform for the development of advanced drug delivery systems and functional biomaterials. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize both CuAAC and SPAAC to achieve their desired bioconjugation outcomes. The ability to precisely engineer the surface of nanoparticles opens up new avenues for targeted therapies with improved efficacy and reduced side effects.

References

Application Notes and Protocols for Incorporating DSPE-Alkyne into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) and its PEGylated derivatives into lipid nanoparticles (LNPs). These functionalized LNPs serve as versatile platforms for targeted drug delivery, enabling the attachment of various molecules through "click chemistry."

Introduction

This compound is a phospholipid featuring a terminal alkyne group, which allows for covalent conjugation with azide-containing molecules via a highly efficient and bioorthogonal click reaction.[1][2] By incorporating this compound or DSPE-PEG-alkyne into LNPs, researchers can functionalize the nanoparticle surface with targeting ligands such as peptides, antibodies, or small molecules to enhance delivery to specific cells or tissues.[3][4] This surface modification is a critical step in the development of next-generation targeted nanomedicines.

Two primary strategies are employed for the incorporation of this compound into LNPs:

  • In-Lipid Mixing: The this compound lipid is mixed with other lipid components during the initial formulation of the LNPs.

  • Post-Insertion: The this compound lipid is inserted into the outer leaflet of pre-formed LNPs.[1][3][4]

This document outlines protocols for both methods, followed by procedures for surface functionalization using click chemistry and characterization of the resulting LNPs.

Data Presentation: Physicochemical Properties of Functionalized LNPs

The following tables summarize typical quantitative data for LNPs formulated with and without functionalized PEG-lipids. The exact values can vary based on the specific lipids, payloads, and formulation parameters used.

Table 1: Influence of Functionalized PEG-Lipids on LNP Characteristics [5][6][7][8]

LNP FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNP (e.g., with DMG-PEG)80 - 150< 0.2-10 to +10> 85
LNP with DSPE-PEG-Folate100 - 262< 0.25-15 to +5> 80
LNP with DSPE-PEG-Maleimide84 - 140< 0.2-10 to +5> 85
LNP with DSPE-PEG-Carboxylic Acid62 - 120< 0.2-20 to -5> 80

Table 2: Molar Ratios for LNP Formulations [9][10][11][12]

Lipid ComponentMolar Ratio Range (%)Purpose
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, ALC-0315)40 - 50Encapsulation of nucleic acids and endosomal escape.
Helper Lipid (e.g., DSPC, DOPE)10 - 20Structural integrity of the lipid bilayer.
Cholesterol30 - 40Stabilizes the LNP structure.
PEG-Lipid (e.g., DMG-PEG, DSPE-PEG-Alkyne)1 - 5Steric stabilization and surface functionalization.

Experimental Protocols

Protocol 1: LNP Formulation with this compound via Microfluidics (In-Lipid Mixing)

This protocol describes the formation of LNPs incorporating DSPE-PEG-alkyne using a microfluidic mixing device, which allows for rapid and reproducible production of uniformly sized nanoparticles.[9][10][13]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DSPE-PEG-Alkyne in ethanol

  • Nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5)[11]

  • Ethanol, RNase-free

  • PBS, pH 7.4, RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Alkyne in the desired molar ratio (e.g., 50:10:38.5:1.5) in ethanol.[9][10] The total lipid concentration should be between 10-25 mM.[14] Vortex to ensure a homogenous mixture.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acidic aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).[11]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and unincorporated components, dialyze the LNP suspension against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

Protocol 2: Post-Insertion of DSPE-PEG-Alkyne into Pre-formed LNPs

This method is useful for modifying the surface of already formulated LNPs without altering their core composition.[1][3][4]

Materials:

  • Pre-formed LNPs in PBS, pH 7.4

  • DSPE-PEG-Alkyne

  • PBS, pH 7.4

Procedure:

  • Prepare DSPE-PEG-Alkyne Micelles:

    • Dissolve DSPE-PEG-Alkyne in PBS at a concentration above its critical micelle concentration.

    • Briefly sonicate or vortex to ensure the formation of micelles.

  • Incubation:

    • Add the DSPE-PEG-Alkyne micelle solution to the pre-formed LNP suspension. The molar ratio of inserted lipid to total lipid in the LNP is typically between 0.1% and 5%.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids in the LNP (e.g., 37-60°C) for 30-60 minutes.[15] This facilitates the insertion of the DSPE-PEG-Alkyne into the outer leaflet of the LNP.

  • Purification:

    • Remove unincorporated DSPE-PEG-Alkyne by dialysis against PBS (pH 7.4) or through size exclusion chromatography.

Protocol 3: Surface Functionalization via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-containing targeting ligand to the alkyne-functionalized LNP surface using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free method is preferred for biological applications to avoid copper-induced toxicity.[1][16][17] For this reaction, a strained alkyne such as dibenzocyclooctyne (DBCO) is often used instead of a terminal alkyne for higher reactivity. Therefore, LNPs would be formulated with DSPE-PEG-DBCO.

Materials:

  • Alkyne-functionalized LNPs (from Protocol 1 or 2, preferably with a DBCO group) in PBS, pH 7.4

  • Azide-derivatized targeting ligand (e.g., peptide, antibody fragment)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • To the alkyne-functionalized LNP suspension, add the azide-derivatized targeting ligand. A molar excess of the ligand (e.g., 3:1 to 10:1 ratio of ligand to surface-exposed alkyne) is typically used to drive the reaction to completion.[15]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction time will depend on the reactivity of the specific alkyne and azide (B81097) pair.

  • Purification:

    • Remove the unreacted targeting ligand by dialysis or size exclusion chromatography.

Mandatory Visualizations

Experimental Workflow for LNP Formulation and Functionalization

LNP_Workflow cluster_formulation LNP Formulation cluster_functionalization Surface Functionalization Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs DSPE-PEG-Alkyne Post-Insertion DSPE-PEG-Alkyne Post-Insertion Self-Assembled LNPs->DSPE-PEG-Alkyne Post-Insertion Alkyne-LNPs Alkyne-LNPs DSPE-PEG-Alkyne Post-Insertion->Alkyne-LNPs Click Chemistry (SPAAC) Click Chemistry (SPAAC) Alkyne-LNPs->Click Chemistry (SPAAC) Azide-Ligand Azide-Ligand Azide-Ligand->Click Chemistry (SPAAC) Targeted LNPs Targeted LNPs Click Chemistry (SPAAC)->Targeted LNPs

Caption: Workflow for LNP formulation and subsequent surface functionalization.

Logical Relationship for Targeted LNP Action

Targeted_LNP_Action Targeted LNP Targeted LNP Systemic Circulation Systemic Circulation Targeted LNP->Systemic Circulation Target Cell Recognition Target Cell Recognition Systemic Circulation->Target Cell Recognition Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Target Cell Recognition->Receptor-Mediated Endocytosis Endosomal Escape Endosomal Escape Receptor-Mediated Endocytosis->Endosomal Escape Payload Release Payload Release Endosomal Escape->Payload Release Therapeutic Effect Therapeutic Effect Payload Release->Therapeutic Effect

Caption: Cellular mechanism of action for a targeted lipid nanoparticle.

References

DSPE-Alkyne in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) in the development of targeted drug delivery systems. This compound is a versatile phospholipid derivative that serves as a crucial component in the formulation of liposomes and other nanoparticles.[1][2][3][4] The presence of a terminal alkyne group allows for the covalent attachment of targeting ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3][5] This enables the precise targeting of therapeutic payloads to specific cells or tissues, enhancing efficacy and minimizing off-target effects.[6][7]

Key Applications

This compound is instrumental in the creation of "stealth" nanoparticles, often in conjunction with polyethylene (B3416737) glycol (PEG), which prolongs circulation time by reducing clearance by the mononuclear phagocyte system.[6] The key application of the alkyne functional group is the post-formulation modification of these nanoparticles with targeting moieties. This targeted approach is particularly valuable in cancer therapy, where nanoparticles can be directed to receptors overexpressed on the surface of cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][8][9]

Data Presentation: Physicochemical Properties of DSPE-Based Nanoparticles

The following tables summarize typical physicochemical characteristics of drug delivery systems formulated with DSPE derivatives. While specific values will vary based on the exact formulation and drug, these tables provide a comparative overview of what can be achieved.

Table 1: Physicochemical Characteristics of DSPE-Based Drug Carriers [10]

Carrier TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DSPE-PEG MicellesDoxorubicin97 - 260Not Reported-30.87 to -28.6786.1 - 97.5Not Reported
DSPE-PEG MicellesDoxorubicinNot ReportedNot Reported+6 to +8~98Not Reported
Liposomes (HSPC:Chol:DSPE-mPEG2000)DoxorubicinNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Paclitaxel-loaded SLNPaclitaxel~200Not Reported~-38Not Reported6% (w/w)

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles [6]

Tumor ModelTargeting LigandDrugFormulationIC50 (µM)
KB cellsFolateDoxorubicinTargeted Liposomes~0.8
KB cells-DoxorubicinNon-targeted Liposomes~2.5
MCF-7-DoxorubicinFree Drug~1.2

Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles [6]

Tumor ModelTargeting LigandDrugTumor Growth Inhibition (%)
KB xenograftFolateDoxorubicin~60% (greater than non-targeted)
M109-FR xenograftFolateDoxorubicin~50% increase in lifespan vs. non-targeted

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes encapsulating a hydrophobic drug.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol (Chol)

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • Hydrophobic drug

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, the primary phospholipid, cholesterol, DSPE-PEG, and the hydrophobic drug in the desired molar ratio in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.

  • To produce smaller, unilamellar vesicles, sonicate the resulting multilamellar vesicle suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

Protocol 2: Synthesis of Azide-Modified Targeting Ligand

This protocol provides a general method for introducing an azide (B81097) group to a targeting ligand (e.g., a peptide or small molecule) containing a primary amine for subsequent click chemistry.

Materials:

  • Targeting ligand with a primary amine

  • Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Dissolve the targeting ligand in anhydrous DMF or DMSO.

  • Add a 1.5 to 3-fold molar excess of NHS-Azide to the solution.

  • Add a 2 to 4-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, purify the azide-modified ligand by dialysis or size-exclusion chromatography to remove unreacted reagents.

  • Lyophilize the purified product.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol details the "clicking" of an azide-modified targeting ligand to the surface of this compound containing liposomes.[1][2][5][11][12]

Materials:

  • This compound containing liposomes

  • Azide-modified targeting ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Degassed buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions of CuSO4, sodium ascorbate, and the stabilizing ligand in degassed buffer.

  • In a reaction vessel, combine the this compound liposome (B1194612) suspension with the azide-modified targeting ligand.

  • Add the stabilizing ligand to the mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the low millimolar range.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically a 5 to 10-fold molar excess over CuSO4).

  • Allow the reaction to proceed at room temperature for 1 to 4 hours, protected from light.

  • Purify the ligand-conjugated liposomes from excess reactants and byproducts using size-exclusion chromatography or dialysis.

Mandatory Visualizations

Experimental Workflow for Targeted Nanoparticle Formulation

G cluster_0 Nanoparticle Formulation cluster_1 Ligand Modification cluster_2 Bioconjugation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion This compound Nanoparticle This compound Nanoparticle Size Reduction->this compound Nanoparticle Click_Reaction CuAAC Click Chemistry This compound Nanoparticle->Click_Reaction Targeting Ligand Targeting Ligand Azide Modification Azide Modification Targeting Ligand->Azide Modification NHS-Azide Purification Purification Azide Modification->Purification Dialysis/SEC Azide-Ligand Azide-Ligand Purification->Azide-Ligand Azide-Ligand->Click_Reaction Purification_Final Purification_Final Click_Reaction->Purification_Final Dialysis/SEC Targeted Nanoparticle Targeted Nanoparticle Purification_Final->Targeted Nanoparticle

Caption: Workflow for the formulation and surface functionalization of targeted nanoparticles.

EGFR Signaling Pathway Targeted by this compound Nanoparticles

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS DSPE_NP This compound-Drug (e.g., Gefitinib) DSPE_NP->EGFR Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a drug-loaded this compound nanoparticle.

VEGF Signaling Pathway in Angiogenesis Targeted by this compound Nanoparticles

VEGF_Pathway VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability DSPE_NP This compound-Drug (e.g., Apatinib) DSPE_NP->VEGFR2 Inhibits PKC PKC PLCg->PKC Endothelial_Cell_Proliferation Endothelial Cell Proliferation PKC->Endothelial_Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival

Caption: Inhibition of the VEGF signaling pathway by a drug-loaded this compound nanoparticle.

References

Application Notes and Protocols for DSPE-Alkyne in mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-alkyne) represents a significant advancement in the development of targeted mRNA vaccine delivery systems. Its integration into lipid nanoparticle (LNP) formulations provides a versatile platform for the post-formulation attachment of various molecules, such as targeting ligands, imaging agents, and other functional moieties, through a highly efficient and specific bioorthogonal reaction known as "click chemistry." This capability allows for the precise engineering of LNPs to enhance their delivery to specific cells or tissues, thereby improving vaccine efficacy and potentially reducing off-target effects.

These application notes provide a comprehensive overview of the use of this compound in mRNA-LNP formulations, including detailed experimental protocols, data presentation, and visualizations of key biological and experimental processes.

Core Applications of this compound in mRNA-LNP Systems

The primary application of this compound in mRNA vaccine delivery is to serve as a chemical handle for the surface functionalization of LNPs. The terminal alkyne group allows for covalent conjugation with molecules containing a complementary azide (B81097) group via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively).

Key applications include:

  • Targeted Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers, or small molecules) to the LNP surface can direct the mRNA payload to specific cell types, such as dendritic cells or other antigen-presenting cells, which are crucial for initiating a robust immune response.

  • Enhanced Cellular Uptake: Modification of the LNP surface with cell-penetrating peptides or other uptake-enhancing molecules can improve the efficiency of mRNA delivery into target cells.

  • In Vivo Imaging and Tracking: Attachment of fluorescent dyes or other imaging agents allows for the real-time monitoring of LNP biodistribution, cellular uptake, and intracellular trafficking.

  • Modulation of Immunogenicity: The surface properties of LNPs can be altered to either enhance or suppress immune responses, depending on the desired therapeutic outcome.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of mRNA LNPs formulated with and without this compound, as well as post-functionalization. The data presented here is a representative compilation from various studies to illustrate expected values.

Formulation IDMolar Ratio (Ionizable lipid:DSPC:Cholesterol:DSPE-PEG:this compound)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
LNP-Control50:10:38.5:1.5:085 ± 50.12 ± 0.03-5 ± 2> 95
LNP-Alkyne50:10:38.5:1.0:0.590 ± 70.15 ± 0.04-7 ± 3> 95
LNP-Functionalized50:10:38.5:1.0:0.5 (post-click with Azide-Ligand)105 ± 100.18 ± 0.05-10 ± 4> 90

Note: Values are represented as mean ± standard deviation and are illustrative. Actual values will depend on the specific lipids, formulation parameters, and analytical methods used.

Experimental Protocols

Protocol 1: Formulation of mRNA LNPs Incorporating this compound via Post-Insertion

This protocol describes the formulation of mRNA LNPs followed by the insertion of this compound into the pre-formed nanoparticles. This post-insertion method is often preferred as it can better preserve the initial LNP size and encapsulation efficiency.[1]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)-2000] (DSPE-PEG2000-Alkyne or a strained alkyne like DBCO for copper-free click chemistry)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).

    • Prepare a separate stock solution of DSPE-PEG2000-Alkyne in ethanol.

  • Preparation of Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and DSPE-PEG2000 stock solutions at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex briefly to ensure thorough mixing.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing to form the LNPs. The acidic pH of the aqueous phase protonates the ionizable lipid, facilitating the encapsulation of the negatively charged mRNA.

  • Dialysis and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge.

  • Post-Insertion of this compound:

    • Prepare a solution of DSPE-PEG2000-Alkyne in PBS.

    • Add the DSPE-PEG2000-Alkyne solution to the pre-formed LNP suspension at a molar ratio of 0.1% to 0.5% of the total lipid.[2]

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 45°C) for 30-60 minutes with gentle shaking.[2] This facilitates the insertion of the alkyne-functionalized lipid into the outer leaflet of the LNP bilayer.

  • Purification:

    • Remove any non-inserted DSPE-PEG2000-Alkyne by dialysis against PBS or using size exclusion chromatography.

  • Characterization:

    • Characterize the resulting this compound functionalized LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency as described in Protocol 3.

Protocol 2: Surface Functionalization of this compound LNPs via Click Chemistry

This protocol details the conjugation of an azide-containing molecule (e.g., a targeting ligand) to the surface of the this compound functionalized LNPs prepared in Protocol 1. A strain-promoted alkyne-azide cycloaddition (SPAAC) is described, which is a copper-free click reaction and is generally preferred for biological applications to avoid copper-induced toxicity.

Materials:

  • This compound functionalized LNPs (from Protocol 1, with a strained alkyne like DBCO)

  • Azide-functionalized molecule (e.g., targeting ligand-azide)

  • PBS, pH 7.4

  • Amicon Ultra centrifugal filters (e.g., 100 kDa MWCO) for purification

Procedure:

  • Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the this compound functionalized LNPs with the azide-functionalized molecule.

    • A molar excess of the azide-functionalized molecule relative to the this compound is typically used (e.g., 3:1 to 10:1) to ensure complete reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored if an analytical method is available (e.g., if the ligand is fluorescent).

  • Purification of Functionalized LNPs:

    • Remove the unreacted azide-functionalized molecule by repeated washing and concentration using centrifugal filters.

    • Add PBS to the LNP solution, centrifuge according to the filter manufacturer's instructions, and discard the flow-through. Repeat this process at least three times.

    • Alternatively, size exclusion chromatography can be used for purification.

  • Characterization and Storage:

    • Characterize the final functionalized LNPs for size, PDI, and zeta potential to confirm that the conjugation process did not significantly alter their physical properties.

    • Confirm successful conjugation using an appropriate analytical technique (e.g., gel electrophoresis to observe a shift in LNP mobility, or fluorescence spectroscopy if a fluorescent ligand was used).

    • Store the functionalized LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of this compound Functionalized LNPs

A. Size and Zeta Potential Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

B. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay[]

  • Procedure:

    • Prepare a standard curve of the mRNA using the RiboGreen reagent.

    • To determine the amount of unencapsulated mRNA, add the RiboGreen reagent to a diluted sample of the intact LNP suspension and measure the fluorescence.

    • To determine the total amount of mRNA, add a surfactant (e.g., 0.5% Triton X-100) to another diluted sample of the LNP suspension to lyse the nanoparticles and release the encapsulated mRNA. Then, add the RiboGreen reagent and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

Signaling Pathway: Cellular Uptake of Targeted mRNA LNPs

G LNP Targeted LNP (with Ligand) Receptor Cell Surface Receptor LNP->Receptor CME Clathrin-mediated Endocytosis Receptor->CME 2. Internalization Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) CME->Early_Endosome 3. Vesicle Formation Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 4. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release (Endosomal Escape) Late_Endosome->mRNA_Release 5. Endosomal Escape (pH-dependent) Translation Translation (Ribosome) mRNA_Release->Translation Antigen Antigen Protein Translation->Antigen

Caption: Cellular uptake pathway of a targeted mRNA LNP.

Experimental Workflow: LNP Functionalization

G cluster_formulation 1. LNP Formulation cluster_modification 2. Surface Modification cluster_characterization 3. Characterization Lipids Lipid Mixture (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA (in Citrate Buffer) mRNA->Mixing Pre_LNP Pre-LNPs Mixing->Pre_LNP Post_Insertion Post-Insertion of This compound Pre_LNP->Post_Insertion Dialysis Alkyne_LNP Alkyne-LNP Post_Insertion->Alkyne_LNP Click_Reaction Click Chemistry (SPAAC) Alkyne_LNP->Click_Reaction Functional_LNP Functionalized LNP Click_Reaction->Functional_LNP Purification DLS DLS: Size, PDI, Zeta Potential Functional_LNP->DLS RiboGreen RiboGreen Assay: Encapsulation Efficiency Functional_LNP->RiboGreen Ligand Azide-Ligand Ligand->Click_Reaction

References

Application Notes and Protocols for Peptide Bioconjugation to DSPE-Alkyne Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of liposomes with peptides offers a powerful strategy for targeted drug delivery, enhancing the therapeutic efficacy and reducing off-target effects of encapsulated agents.[1][2] By conjugating specific peptides to the liposome (B1194612) surface, these nanocarriers can be directed to cells and tissues that overexpress corresponding receptors, a common characteristic of cancer cells.[2][3] This document provides detailed protocols for the bioconjugation of azide-modified peptides to DSPE-alkyne functionalized liposomes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5]

These application notes will cover the preparation of this compound containing liposomes, the click chemistry conjugation step, and the subsequent characterization of the resulting peptide-conjugated liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)-2000] (DSPE-PEG(2000)-Alkyne)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Alkyne in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (for DSPC, >55°C). This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.[6]

  • Characterization:

    • Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the liposomes.

Protocol 2: Bioconjugation of Azide-Peptide to Alkyne-Liposomes via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to conjugate an azide-modified peptide to the surface of the this compound functionalized liposomes.

Materials:

  • This compound functionalized liposomes (from Protocol 1)

  • Azide-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthrolinedisulfonate (BPDS) as a copper ligand[5]

  • Deionized water

  • Dialysis membrane (e.g., 10 kDa MWCO) or size exclusion chromatography (SEC) column for purification

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the this compound functionalized liposomes.

    • Add the azide-modified peptide to the liposome suspension. The molar ratio of peptide to this compound can be optimized, but a slight excess of peptide is often used.

    • Prepare fresh solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or BPDS).

  • Click Reaction:

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄ followed by sodium ascorbate to initiate the reaction. The final concentrations should be in the low millimolar range.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours) with gentle stirring.

  • Purification:

    • Remove unreacted peptide and reaction catalysts by dialysis against PBS or by using size exclusion chromatography.

  • Characterization of Peptide-Conjugated Liposomes:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, PDI, and zeta potential using DLS. A change in zeta potential can indicate successful peptide conjugation.[6][7]

    • Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide. This can be done by various methods, including:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After disrupting the liposomes with a suitable solvent (e.g., ethanol (B145695) or methanol), the peptide content can be quantified and compared to a standard curve.[8][9][10]

      • Fluorescence Spectroscopy: If the peptide is fluorescently labeled, the conjugation efficiency can be determined by measuring the fluorescence intensity of the liposome suspension before and after purification.

      • Mass Spectrometry: Can confirm the successful conjugation of the peptide to the lipid.[11]

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of peptide-conjugated liposomes.

Table 1: Physicochemical Characterization of Liposomes

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Liposomes130 - 150< 0.3-7 to -10
Peptide-Conjugated Liposomes140 - 160< 0.3Varies (often positive shift)

Note: The exact values will depend on the specific lipids and peptide used. Data is indicative based on literature.[6]

Table 2: Peptide Conjugation Efficiency

PeptideConjugation MethodMolar Ratio (Peptide:Alkyne)Conjugation Efficiency (%)Quantification Method
c(RGDfK)-AzideCuAAC1.2:1~85RP-HPLC
Generic Azide-PeptideSPAAC1:158 - 87HPLC

Note: Conjugation efficiency is highly dependent on the reaction conditions and the specific peptide. SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) is a copper-free click chemistry alternative.[12]

Visualization of Workflows and Concepts

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_characterization Characterization lipid_mixing 1. Lipid Mixing (DSPC, Cholesterol, this compound) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (PBS Buffer) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion alkyne_liposomes Alkyne-Functionalized Liposomes extrusion->alkyne_liposomes click_reaction 5. Click Chemistry (CuAAC) - CuSO4 - Sodium Ascorbate alkyne_liposomes->click_reaction azide_peptide Azide-Modified Peptide azide_peptide->click_reaction purification 6. Purification (Dialysis or SEC) click_reaction->purification final_product Peptide-Conjugated Liposomes purification->final_product dls DLS (Size, PDI) final_product->dls zeta Zeta Potential final_product->zeta hplc HPLC (Conjugation Efficiency) final_product->hplc

Caption: Experimental workflow for peptide-liposome conjugation.

click_chemistry_pathway cluster_reactants Reactants cluster_catalysts Catalysts liposome_alkyne Liposome-PEG-Alkyne product Peptide-Liposome Conjugate (Triazole Linkage) liposome_alkyne->product Cycloaddition peptide_azide Peptide-Azide peptide_azide->product cu2 Cu(II)SO4 cu1 Cu(I) (Active Catalyst) cu2->cu1 Reduction na_ascorbate Sodium Ascorbate na_ascorbate->cu1 cu1->product Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

logical_relationship liposome Liposome Core (Drug Encapsulation) dspe_peg DSPE-PEG-Alkyne liposome->dspe_peg incorporates conjugate Peptide-Liposome Conjugate dspe_peg->conjugate conjugated with peptide Targeting Peptide peptide->conjugate targeting Targeted Drug Delivery conjugate->targeting enables efficacy Increased Therapeutic Efficacy targeting->efficacy toxicity Reduced Systemic Toxicity targeting->toxicity

Caption: Rationale for peptide-conjugated liposome development.

References

Application Notes and Protocols for DSPE-Alkyne in Cell Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a terminal alkyne group, often through a polyethylene (B3416737) glycol (PEG) linker (DSPE-PEG-Alkyne), is a versatile tool for cell surface engineering. This lipid conjugate spontaneously inserts its hydrophobic DSPE anchor into the cell membrane's lipid bilayer, leaving the hydrophilic PEG-alkyne chain exposed to the extracellular environment. This presentation of a bioorthogonal alkyne handle on the cell surface allows for a wide range of subsequent chemical modifications via "click chemistry," a set of rapid, specific, and high-yield chemical reactions that can be performed in biological systems without interfering with native cellular processes.

The primary click chemistry reactions utilized with DSPE-alkyne are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of various molecules, such as fluorescent dyes, biotin, targeting ligands (peptides, antibodies), or drug-loaded nanoparticles, to the cell surface with high precision. This technology has significant applications in cell labeling and tracking, targeted drug delivery, and modulating cell-cell interactions for therapeutic purposes.

Key Applications

  • Cell Labeling and Imaging: Covalently attaching fluorescent probes to the cell surface for tracking and imaging studies.

  • Targeted Drug Delivery: Functionalizing cells with targeting moieties to direct them to specific tissues or to enhance the delivery of therapeutic nanoparticles to engineered cells.[1]

  • Immunotherapy: Modifying immune cells to enhance their tumor-targeting capabilities.

  • Fundamental Cell Biology: Studying the dynamics of cell surface molecules and their roles in cellular processes.

Quantitative Data Summary

The efficiency of cell surface modification with this compound and its impact on cell viability are critical parameters for successful experimental design. The following tables summarize quantitative data from studies using DSPE-PEG conjugates for cell surface engineering.

Table 1: Incorporation Efficiency of DSPE-PEG Conjugates on Cell Surfaces

Cell LineDSPE-PEG ConjugateConcentration (µM)Incubation Time (min)Labeled Cell Population (%)Method of Quantification
RAW 264.7DSPE-PEG2000-DBCO520~78%Flow Cytometry
RAW 264.7DSPE-PEG2000-DBCO1020~81%Flow Cytometry

Note: Data for DSPE-PEG-DBCO is presented as a close analog for this compound, as both rely on lipid insertion for cell surface presentation. DBCO is a cyclooctyne (B158145) used for strain-promoted click chemistry.[2]

Table 2: Cytotoxicity of DSPE-PEG Formulations in Cancer Cell Lines

Cell LineDSPE-PEG FormulationIncubation Time (h)IC50 (µg/mL)Assay
HEPG2DSPE-PEG (5000) amine SWCNTs24300Trypan Blue Exclusion
A549DSPE-PEG (5000) amine SWCNTs24370Trypan Blue Exclusion
SKOV3DSPE-PEG (5000) amine SWCNTs2450Trypan Blue Exclusion
VariousDSPE-PEG Micelles24 - 48Generally lower toxicity than free drugResazurin Assay

Note: Cytotoxicity is highly dependent on the specific DSPE-PEG conjugate, its formulation (e.g., micelle, liposome), and the cell line used.[3]

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol describes the general procedure for inserting this compound into the plasma membrane of living cells.

Materials:

  • This compound (or DSPE-PEG-alkyne)

  • Mammalian cells in culture (e.g., HeLa, Jurkat, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture cells to a desired confluency (for adherent cells) or density (for suspension cells) in appropriate culture vessels.

  • Labeling of Cells:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 5-50 µM).

    • For adherent cells, remove the existing medium and add the this compound-containing medium.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the this compound-containing medium.

    • Incubate the cells for 20-60 minutes at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically for each cell type.

  • Washing:

    • Following incubation, wash the cells to remove excess, unincorporated this compound.

    • For adherent cells, aspirate the labeling medium and wash 2-3 times with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash by resuspending in PBS, followed by re-pelleting. Repeat this wash step 2-3 times.

  • Proceed to Downstream Applications:

    • The alkyne-modified cells are now ready for subsequent click chemistry reactions (Protocol 2 or 3) or other analyses.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol details the procedure for attaching an azide-containing molecule to this compound-labeled cells using a copper catalyst.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-fluorophore, Azide-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and the azide-functionalized molecule (e.g., 10 mM in DMSO or water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

  • Click Reaction:

    • Wash the alkyne-labeled cells once with cold PBS.

    • Prepare the click reaction cocktail in cold PBS. For a final volume of 1 mL, add the components in the following order:

      • Azide-functionalized molecule (final concentration 25-100 µM)

      • CuSO4 (final concentration 50-200 µM)

      • THPTA (final concentration 250-1000 µM; maintain a 5:1 ratio with CuSO4)

    • Mix the solution gently.

    • Immediately before adding to the cells, add sodium ascorbate to the cocktail (final concentration 2.5-5 mM).

    • Resuspend the cells in the click reaction cocktail.

    • Incubate for 5-15 minutes at 4°C or room temperature. The optimal reaction time should be determined empirically.

  • Washing and Analysis:

    • Quench the reaction and remove excess reagents by washing the cells 2-3 times with cold PBS.

    • The cells are now functionalized and can be analyzed by methods such as flow cytometry or fluorescence microscopy.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled Cells

This protocol describes the copper-free click chemistry reaction for attaching an azide-containing molecule to this compound-labeled cells using a strained alkyne. Correction: This protocol is for attaching an azide-functionalized molecule to cells labeled with a strained alkyne (e.g., DSPE-PEG-DBCO). For this compound labeled cells, a strained azide (B81097) would be required, which is less common. The more standard SPAAC approach is to use DSPE-PEG-DBCO with an azide-functionalized molecule.

Materials:

  • Cells labeled with a strained alkyne (e.g., DSPE-PEG-DBCO)

  • Azide-functionalized molecule of interest

  • PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • SPAAC Reaction:

    • Wash the strained alkyne-labeled cells once with PBS.

    • Dilute the azide-functionalized molecule in PBS to the desired final concentration (typically 10-100 µM).

    • Resuspend the cells in the azide-containing solution.

    • Incubate for 30-60 minutes at 37°C or room temperature. Reaction times may vary depending on the specific strained alkyne and azide used.

  • Washing and Analysis:

    • Wash the cells 2-3 times with PBS to remove unreacted azide molecules.

    • Analyze the functionalized cells as required.

Protocol 4: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the effect of this compound labeling on cell viability.

Materials:

  • Cells in culture

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and replace it with the this compound dilutions. Include untreated control wells.

    • Incubate for a period relevant to your experimental timeframe (e.g., 1, 24, or 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

DSPE_Alkyne_Workflow cluster_labeling Step 1: Cell Surface Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis DSPE_Alkyne This compound Solution Incubation Incubate (20-60 min, 37°C) DSPE_Alkyne->Incubation Cells Cultured Cells Cells->Incubation Washing1 Wash (PBS) Incubation->Washing1 Alkyne_Cells Alkyne-Modified Cells Washing1->Alkyne_Cells Click_Reaction Click Reaction (5-15 min) Alkyne_Cells->Click_Reaction Azide_Molecule Azide-Molecule (e.g., Dye, Drug) Click_Cocktail Prepare Click Cocktail (CuSO4, Ligand, Ascorbate) Azide_Molecule->Click_Cocktail Click_Cocktail->Click_Reaction Washing2 Wash (PBS) Click_Reaction->Washing2 Functionalized_Cells Functionalized Cells Washing2->Functionalized_Cells Microscopy Fluorescence Microscopy Functionalized_Cells->Microscopy Flow_Cytometry Flow Cytometry Functionalized_Cells->Flow_Cytometry Functional_Assay Functional Assays Functionalized_Cells->Functional_Assay

Caption: Workflow for cell surface engineering using this compound and click chemistry.

Apoptosis_Pathway cluster_targeting Targeted Drug Delivery cluster_signaling Apoptosis Signaling Cascade Targeted_Liposome This compound-Drug Liposome with Targeting Ligand Receptor Tumor Cell Receptor Targeted_Liposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Drug Release in Cytosol Endocytosis->Drug_Release Mitochondria Mitochondrial Stress Drug_Release->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling induced by a this compound-based targeted drug delivery system.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient this compound concentration or incubation time.- this compound degradation.- Low cell viability.- Optimize this compound concentration and incubation time for your cell type.- Use fresh this compound stock solution.- Ensure cells are healthy and in the logarithmic growth phase.
High Cell Death/Toxicity - this compound concentration is too high.- Cytotoxicity of the click chemistry reagents (especially copper).- Extended incubation times.- Perform a dose-response curve to find the optimal, non-toxic concentration of this compound.- Use a copper-chelating ligand (e.g., THPTA) and minimize copper concentration and reaction time for CuAAC.- Consider using copper-free SPAAC if cytotoxicity persists.
High Background/Non-specific Binding - Incomplete removal of unincorporated this compound or click reagents.- Hydrophobic interactions of the azide-probe with cells.- Increase the number and volume of washing steps after labeling and click reactions.- Include a blocking step with BSA (1-3%) before the click reaction.- Titrate the concentration of the azide-probe to the lowest effective concentration.[4][5]
Variability Between Experiments - Inconsistent cell number or passage number.- Degradation of reagents (especially sodium ascorbate).- Standardize cell culture conditions and use cells within a consistent passage number range.- Always use freshly prepared sodium ascorbate for CuAAC reactions.

References

Application Notes and Protocols for Live Cell Labeling using DSPE-Alkyne and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the labeling of live cells using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group, followed by a click chemistry reaction. This powerful two-step strategy allows for the covalent attachment of a variety of reporter molecules, such as fluorophores, to the cell surface for applications in cell tracking, imaging, and drug delivery studies.

Introduction

Labeling the surface of live cells is a critical technique for monitoring cellular dynamics, tracking cell populations in vitro and in vivo, and developing targeted drug delivery systems. Traditional labeling methods often rely on non-covalent interactions or genetic modifications, which can suffer from probe dissociation, cytotoxicity, or laborious optimization.

This protocol utilizes a bioorthogonal chemical reporter strategy. First, cells are incubated with DSPE-alkyne, a phospholipid that readily incorporates into the cell membrane's lipid bilayer. The exposed alkyne group serves as a chemical handle. Subsequently, a reporter molecule of choice, functionalized with an azide (B81097) group, is introduced. The alkyne and azide groups then undergo a highly specific and efficient "click" reaction, forming a stable covalent bond. This method offers high specificity and biocompatibility, minimizing perturbation to normal cellular processes.[][2]

Two primary forms of click chemistry are suitable for this application:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and efficient reaction, though the copper catalyst can exhibit cytotoxicity.[3][4][5][6] Careful optimization is required to minimize cell damage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide.[7][8][9][10] This method is generally considered more biocompatible for live-cell applications.[][9][10]

Experimental Overview & Workflow

The overall workflow for labeling live cells using this compound and click chemistry involves two main stages: incorporation of the this compound into the cell membrane and the subsequent click chemistry reaction with an azide-functionalized probe.

G cluster_0 Stage 1: this compound Incorporation cluster_1 Stage 2: Click Chemistry Reaction prep_cells Prepare Live Cell Culture prep_dspe Prepare this compound Solution incubate_dspe Incubate Cells with this compound prep_dspe->incubate_dspe wash_cells1 Wash to Remove Excess this compound incubate_dspe->wash_cells1 prep_probe Prepare Azide-Probe Solution wash_cells1->prep_probe click_reaction Perform Click Reaction (CuAAC or SPAAC) prep_probe->click_reaction wash_cells2 Wash to Remove Unreacted Probe click_reaction->wash_cells2 analysis Analyze Labeled Cells (e.g., Microscopy, Flow Cytometry) wash_cells2->analysis

Caption: General experimental workflow for live cell labeling.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for the key steps in the protocol. These values should be optimized for specific cell types and experimental conditions.

Table 1: this compound Incorporation Parameters

ParameterConcentration RangeIncubation TimeTemperatureReference
DSPE-PEG-DBCO5 - 10 µM20 min37 °C[11]
Alkyne Lipid2.5 - 10 µM16 h37 °C[12]

Table 2: Click Chemistry Reaction Parameters

Reaction TypeComponentConcentration RangeIncubation TimeTemperatureReference
CuAAC Dye-Alkyne25 µM1 - 5 min4 °C[4][5]
CuSO₄50 µM1 - 5 min4 °C[6]
THPTA250 µM1 - 5 min4 °C[6]
Sodium Ascorbate (B8700270)2.5 mM1 - 5 min4 °C[4][5]
SPAAC Coumarin-CyclooctyneNot Specified10 min37 °C[7]
Azide-PEG₄-BiotinNot SpecifiedNot Specified37 °C[11]

Table 3: Cytotoxicity Data for DSPE-PEG Formulations

Cell LineDSPE-PEG FormulationAssayKey FindingReference
RAW 264.7DSPE-PEG₂₀₀₀-DBCOMTT AssayNo significant toxicity observed after incorporation.[11]
HeLaDSPE-PEG LipoplexesMTT AssayCell viability remained around 90% at an siRNA concentration of 8 µg/mL.[13]

Detailed Experimental Protocols

Protocol 1: Live Cell Labeling using this compound and CuAAC

This protocol is adapted for a rapid and efficient labeling process.

Materials:

  • Live cells in culture

  • This compound

  • Azide-functionalized fluorescent probe

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine (B1677879)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluence on a suitable vessel (e.g., glass-bottom dish for microscopy).

  • This compound Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.

    • Remove the existing medium from the cells and add the this compound containing medium.

    • Incubate for 20 minutes to 16 hours at 37°C.[11][12] The optimal time should be determined empirically.

    • Wash the cells three times with warm PBS to remove unincorporated this compound.

  • CuAAC Reaction:

    • Prepare the Catalyst Mix (on ice): In a microcentrifuge tube, mix CuSO₄ (final concentration 50 µM), THPTA (final concentration 250 µM), and aminoguanidine (final concentration 1 mM) in PBS.[6]

    • Add the azide-functionalized probe to the catalyst mix (final concentration ~25 µM).[5]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate. Add this to the catalyst/probe mixture to a final concentration of 2.5 mM.[4][5]

    • Incubate the complete reaction mixture on ice for 10 minutes.[4][5]

  • Cell Labeling:

    • Aspirate the PBS from the cells and add the complete reaction mixture.

    • Incubate for 1-5 minutes at 4°C.[4][5]

    • Aspirate the reaction mixture and wash the cells three times with PBS.

  • Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.

G cluster_0 This compound Incorporation cluster_1 CuAAC Reaction prep_cells Culture Cells add_dspe Add this compound (5-10 µM) prep_cells->add_dspe incubate_dspe Incubate (20 min - 16 h, 37°C) add_dspe->incubate_dspe wash1 Wash (3x with PBS) incubate_dspe->wash1 prep_reagents Prepare Catalyst Mix (CuSO4, THPTA, Aminoguanidine) + Azide-Probe wash1->prep_reagents add_ascorbate Add Sodium Ascorbate prep_reagents->add_ascorbate incubate_reagents Incubate on Ice (10 min) add_ascorbate->incubate_reagents add_to_cells Add Reaction Mix to Cells incubate_reagents->add_to_cells incubate_cells Incubate (1-5 min, 4°C) add_to_cells->incubate_cells wash2 Wash (3x with PBS) incubate_cells->wash2 analyze Analyze wash2->analyze

Caption: Workflow for CuAAC-mediated cell labeling.
Protocol 2: Live Cell Labeling using this compound and SPAAC

This protocol is recommended for applications where copper-induced cytotoxicity is a concern.

Materials:

  • Live cells in culture

  • This compound

  • Azide-functionalized fluorescent probe

  • Cyclooctyne-functionalized fluorescent probe (if using azide-modified cells)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluence.

  • This compound Incorporation: Follow the same procedure as in Protocol 1, step 2.

  • SPAAC Reaction:

    • Prepare a stock solution of the azide-functionalized probe in a suitable solvent (e.g., DMSO).

    • Dilute the probe in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the low micromolar range, optimization is recommended).

  • Cell Labeling:

    • Aspirate the wash buffer from the cells and add the probe-containing solution.

    • Incubate for 10-30 minutes at 37°C.[7] Reaction times may vary depending on the specific cyclooctyne and azide pair.

    • Aspirate the probe solution and wash the cells three times with PBS.

  • Analysis: The cells are now labeled and ready for imaging or other downstream applications.

G cluster_0 This compound Incorporation cluster_1 SPAAC Reaction prep_cells Culture Cells add_dspe Add this compound prep_cells->add_dspe incubate_dspe Incubate add_dspe->incubate_dspe wash1 Wash incubate_dspe->wash1 prep_probe Prepare Azide-Probe Solution wash1->prep_probe add_to_cells Add Probe to Cells prep_probe->add_to_cells incubate_cells Incubate (10-30 min, 37°C) add_to_cells->incubate_cells wash2 Wash incubate_cells->wash2 analyze Analyze wash2->analyze

Caption: Workflow for SPAAC-mediated cell labeling.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Increase the concentration of this compound or the azide-probe.

    • Increase the incubation time for either the incorporation or the click reaction step.

    • For CuAAC, ensure the sodium ascorbate solution is freshly prepared.

  • High Background Signal:

    • Ensure thorough washing after both the this compound incorporation and the click reaction.

    • Decrease the concentration of the fluorescent probe.

  • Cell Viability Issues:

    • If using CuAAC, decrease the copper concentration or the incubation time. Consider using a copper chelator in the final wash steps.

    • Switch to the SPAAC protocol.

    • Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentrations of all reagents.[11][14]

Conclusion

The use of this compound in conjunction with click chemistry provides a versatile and robust platform for the covalent labeling of live cells. By choosing between the rapid CuAAC reaction and the highly biocompatible SPAAC reaction, researchers can tailor the labeling strategy to their specific experimental needs. Careful optimization of reagent concentrations and incubation times is crucial for achieving high labeling efficiency while maintaining cell health. This methodology opens up a wide range of possibilities for advanced cell imaging, tracking, and the development of targeted therapeutics.

References

Formulation of DSPE-Alkyne Micelles for Drug Encapsulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with an alkyne group, often in conjunction with a polyethylene (B3416737) glycol (PEG) spacer (DSPE-PEG-alkyne), represents a versatile and powerful tool in the development of advanced drug delivery systems. These amphiphilic molecules self-assemble in aqueous media to form stable micelles with a hydrophobic core capable of encapsulating poorly water-soluble drugs. The hydrophilic PEG corona provides steric stabilization, prolonging circulation time in vivo. The terminal alkyne group serves as a chemical handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry," enabling the creation of highly specific and multifunctional nanocarriers.[1]

This document provides detailed protocols for the formulation, characterization, and functionalization of DSPE-alkyne micelles for drug encapsulation.

Core Concepts: this compound Micelle Formation and Drug Encapsulation

This compound and DSPE-PEG-alkyne are amphiphilic, consisting of a hydrophobic DSPE lipid tail and a hydrophilic head group (in the case of DSPE-PEG-alkyne, the PEG chain). In an aqueous environment, when the concentration of these molecules is above the critical micelle concentration (CMC), they spontaneously self-assemble into core-shell structures. The hydrophobic DSPE tails form the core, creating a microenvironment suitable for encapsulating hydrophobic drugs. The hydrophilic PEG-alkyne chains form the outer shell, which interfaces with the aqueous medium, providing colloidal stability and presenting the alkyne groups on the surface for further modification.[2]

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded this compound Micelles using Thin-Film Hydration

This method is ideal for encapsulating hydrophobic drugs within the core of the micelles.

Materials:

  • This compound or DSPE-PEG-alkyne (e.g., DSPE-PEG2000-Alkyne)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve the this compound lipid and the hydrophobic drug in the chosen organic solvent in a round-bottom flask. The molar ratio of lipid to drug should be optimized for the specific drug to achieve desired loading.

  • Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[3]

  • Hydration: Hydrate the film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).[4]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the lipids into micelles, encapsulating the drug. The solution should transition from a milky suspension to a clear or translucent solution.

  • Sonication/Extrusion (Optional): To obtain micelles with a uniform and smaller size distribution, the solution can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a specific pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[4]

  • Storage: Store the micelle formulation at 4°C.

Protocol 2: Characterization of this compound Micelles

2.1. Size, Polydispersity, and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the micelles.

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the micelle solution in the same buffer used for hydration.

    • Equilibrate the sample at 25°C.

    • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[4]

2.2. Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which the amphiphilic molecules begin to form micelles and is a measure of the stability of the micelles upon dilution in the bloodstream.

  • Instrument: Fluorescence Spectrophotometer.

  • Probe: Pyrene (B120774) (a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment).

  • Procedure:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of this compound lipid solutions in the aqueous buffer with concentrations spanning the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each lipid dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM).

    • Evaporate the organic solvent.

    • Incubate the samples overnight in the dark to allow for the partitioning of pyrene into the micelle cores.

    • Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is plotted against the logarithm of the lipid concentration. The CMC is determined from the intersection of the two linear portions of the plot.[4]

2.3. Drug Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

These parameters quantify the amount of drug successfully encapsulated within the micelles.

  • Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques such as ultrafiltration, dialysis, or size exclusion chromatography.[4]

    • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or dialysate (C_free).

    • Quantification of Total Drug: Disrupt a known volume of the original micelle solution with a suitable organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution (C_total).

    • Calculations:

      • Encapsulation Efficiency (EE %): EE (%) = [(C_total - C_free) / C_total] * 100

      • Drug Loading Capacity (LC %): LC (%) = [Mass of encapsulated drug / Total mass of lipid and encapsulated drug] * 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of the encapsulated drug from the micelles.

  • Method: Dialysis method.

  • Procedure:

    • Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

    • Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4, or an acidic buffer like pH 5.5 to simulate the endosomal environment) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using HPLC or a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released versus time.

Protocol 4: "Click" Chemistry Functionalization of this compound Micelles

The terminal alkyne group on the micelle surface allows for covalent conjugation of azide-modified molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Materials:

  • Drug-loaded this compound micelles

  • Azide-functionalized targeting ligand (e.g., azide-peptide, azide-antibody fragment)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • To the drug-loaded this compound micelle solution, add the azide-functionalized targeting ligand.

  • Sequentially add fresh solutions of sodium ascorbate and CuSO₄. The final concentrations should be optimized but are typically in the low millimolar range for the catalyst.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours).

  • Purify the functionalized micelles from excess reactants by dialysis or size exclusion chromatography.

  • Characterize the conjugated micelles to confirm the attachment of the targeting ligand (e.g., via gel electrophoresis, spectroscopic methods).

Data Presentation

The following tables summarize representative quantitative data for DSPE-PEG micelles, which are expected to be comparable to this compound micelles.

Table 1: Physicochemical Properties of Blank DSPE-PEG Micelles

DSPE-PEG DerivativeMediumCritical Micelle Concentration (CMC) (µM)Hydrodynamic Diameter (nm)
DSPE-PEG2000HEPES Buffer0.5 - 1.5~15
DSPE-PEG3000HEPES Buffer0.5 - 1.5Not Specified
DSPE-PEG5000HEPES Buffer1.0 - 1.5Not Specified
DSPE-PEG2000Pure Water10 - 252 - 15

Data sourced from multiple studies. Actual values may vary based on experimental conditions.

Table 2: Example Formulation Parameters for Drug-Loaded DSPE-PEG Micelles

DrugCarrierCarrier:Drug Ratio (w/w)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DoxorubicinDSPE-PEG-C605:1~260~ -3086.1[5]
DoxorubicinDSPE-PEG-C6010:1~211~ -3095.4[5]
DoxorubicinDSPE-PEG-C6015:1~97~ -3097.5[5]
RidaforolimusDSPE-PEG200010% (drug loaded)33 ± 15Not Specified77.5[6]
PaclitaxelDSPE-PEG5000Not SpecifiedNot SpecifiedNot Specified95[7]

Visualizations

G cluster_formulation Formulation cluster_characterization Characterization Dissolve 1. Dissolve this compound and Drug in Organic Solvent Film 2. Form Thin Film via Rotary Evaporation Dissolve->Film Dry 3. Dry Film under Vacuum Film->Dry Hydrate 4. Hydrate Film with Aqueous Buffer Dry->Hydrate Form 5. Form Micelles with Agitation Hydrate->Form Filter 6. Sterilize via 0.22 µm Filtration Form->Filter DLS Size, PDI, Zeta Potential (DLS) Form->DLS CMC Critical Micelle Concentration (Fluorescence Spectroscopy) Form->CMC EE_LC Encapsulation Efficiency & Loading Capacity (HPLC) Form->EE_LC G cluster_micelle This compound Micelle cluster_ligand Targeting Ligand cluster_reaction Click Reaction cluster_product Functionalized Micelle micelle Drug-Loaded Micelle with Surface Alkyne Groups catalyst CuSO4 / Sodium Ascorbate micelle->catalyst ligand Azide-Functionalized Ligand (e.g., Peptide) ligand->catalyst product Targeted Drug-Loaded Micelle catalyst->product

References

Application Note: Analytical Techniques for the Characterization of DSPE-Alkyne Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipids functionalized with an alkyne group are instrumental in the development of advanced liposomal drug delivery systems. The alkyne moiety allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry," enabling the creation of highly specific and versatile nanocarriers.[1][2] Comprehensive characterization of these DSPE-alkyne liposomes is a critical quality attribute (CQA) to ensure their safety, efficacy, and batch-to-batch reproducibility.[3] This application note provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound liposomes.

Physicochemical Characterization

The physical properties of liposomes, including their size, surface charge, and morphology, are fundamental parameters that influence their in vivo behavior, such as circulation time, biodistribution, and cellular uptake.

Size, Polydispersity, and Particle Concentration

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are powerful techniques for determining the size distribution and concentration of liposomes in a sample.[4][5][6][7] DLS measures the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.[8] NTA, on the other hand, can determine both the size and concentration of nanoparticles.[4][5]

Table 1: Typical Physicochemical Properties of this compound Liposomes

ParameterTechniqueTypical ValuesSignificance
Hydrodynamic Diameter DLS, NTA80 - 200 nmInfluences circulation half-life and tumor accumulation.
Polydispersity Index (PDI) DLS< 0.2Indicates a monodisperse and homogeneous population.[6]
Particle Concentration NTA1x10¹⁰ - 1x10¹² particles/mLImportant for dose determination and quality control.
Zeta Potential ELS-5 mV to -50 mVPredicts colloidal stability and interactions with biological systems.[9][10][11]
Experimental Protocol: DLS and NTA

Objective: To determine the mean hydrodynamic diameter, polydispersity index, and particle concentration of this compound liposomes.

Materials:

  • This compound liposome (B1194612) suspension

  • Deionized water or appropriate buffer (e.g., PBS), filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)[12]

  • NTA instrument (e.g., Malvern NanoSight)[4]

  • Cuvettes for DLS

  • Syringes and instrument-specific consumables for NTA

Protocol:

  • Sample Preparation:

    • Dilute the liposome suspension with filtered deionized water or buffer to a suitable concentration for the instrument. A typical dilution is 1:100 (v/v).[13]

    • Ensure the sample is well-mixed by gentle inversion. Avoid vortexing to prevent liposome disruption.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.[8]

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°).[14]

    • Allow the sample to equilibrate to the set temperature for at least 120 seconds.

    • Perform at least three replicate measurements to ensure reproducibility.[8]

    • The software will report the Z-average diameter and the PDI.

  • NTA Measurement:

    • Prime the instrument with filtered deionized water.

    • Load the diluted liposome sample into the sample chamber using a syringe.

    • Adjust the camera focus and detection threshold to visualize the scattered light from individual liposomes.

    • Capture several videos (e.g., 3-5 videos of 60 seconds each).

    • The software will analyze the videos to determine the particle size distribution and concentration.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the liposomal suspension.[10][11] Liposomes with a high absolute zeta potential (positive or negative) are generally more stable due to electrostatic repulsion between particles, which prevents aggregation.[11]

Experimental Protocol: Zeta Potential Measurement

Objective: To determine the surface charge of this compound liposomes.

Materials:

  • This compound liposome suspension

  • Deionized water or low ionic strength buffer (e.g., 10 mM NaCl)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)[12]

  • Folded capillary cells or dip cells[7]

Protocol:

  • Sample Preparation:

    • Dilute the liposome suspension in filtered deionized water or a low ionic strength buffer. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Measurement:

    • Rinse the measurement cell with the diluted sample.

    • Load the sample into the cell, ensuring there are no air bubbles.

    • Place the cell in the instrument.

    • Set the instrument parameters (e.g., temperature at 25°C).

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

    • The software calculates the electrophoretic mobility and converts it to the zeta potential using the Smoluchowski equation.

Morphology and Lamellarity

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the gold standard for visualizing the morphology and lamellarity (number of lipid bilayers) of liposomes in their native, hydrated state.[15][16][17][18] This technique involves rapidly freezing a thin film of the liposome suspension, preserving their structure without the artifacts associated with conventional TEM.[15][16]

Experimental Protocol: Cryo-TEM

Objective: To visualize the morphology and determine the lamellarity of this compound liposomes.

Materials:

  • This compound liposome suspension

  • TEM grids with a holey carbon film

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-TEM holder

  • Transmission Electron Microscope equipped with a cryo-stage

Protocol:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

  • Sample Application and Plunge-Freezing:

    • Place the grid in the plunge-freezing apparatus.

    • Apply a small volume (3-5 µL) of the liposome suspension to the grid.[15]

    • Blot the excess liquid to create a thin film of the suspension across the holes in the carbon film.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[15]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample at a low electron dose to minimize radiation damage.

    • Acquire images at different magnifications to assess the overall sample quality and to visualize individual liposomes.

Drug Loading and Release Characterization

For this compound liposomes intended for drug delivery, it is crucial to quantify the amount of encapsulated drug and to characterize its release profile.

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[3][19] Drug loading (DL%) refers to the weight ratio of the encapsulated drug to the total lipid content.[19] These parameters are typically determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the drug in one or both fractions.[19] High-Performance Liquid Chromatography (HPLC) is a widely used technique for accurate drug quantification.[19][20][21]

Table 2: Formulas for Encapsulation Efficiency and Drug Loading

ParameterFormula
Encapsulation Efficiency (EE%) (Amount of encapsulated drug / Total amount of drug) x 100
Drug Loading (DL%) (Amount of encapsulated drug / Total amount of lipid) x 100
Experimental Protocol: Determination of EE% and DL% by HPLC

Objective: To quantify the encapsulation efficiency and drug loading of a drug in this compound liposomes.

Materials:

  • Drug-loaded this compound liposome suspension

  • Appropriate buffer (e.g., PBS)

  • Method for separating free drug (e.g., ultracentrifugation, size-exclusion chromatography columns)

  • Solvent to disrupt liposomes (e.g., methanol (B129727), isopropanol)

  • HPLC system with a suitable column and detector (e.g., UV-Vis, fluorescence)

  • Drug standard of known concentration

Protocol:

  • Separation of Free Drug:

    • Size-Exclusion Chromatography (SEC): Pass an aliquot of the liposome formulation through an SEC column. The larger liposomes will elute first, followed by the smaller free drug molecules. Collect the fraction containing the liposomes.

    • Ultracentrifugation: Centrifuge an aliquot of the liposome formulation at high speed. The liposomes will form a pellet, leaving the free drug in the supernatant. Carefully collect the supernatant.

  • Quantification of Encapsulated Drug:

    • Take an aliquot of the original (unseparated) liposome suspension for total drug quantification.

    • Take an aliquot of the liposome fraction from the separation step.

    • Disrupt the liposomes in both aliquots by adding a solvent like methanol to release the encapsulated drug.

    • Centrifuge the disrupted samples to pellet the lipid debris.

    • Analyze the supernatant of both samples by HPLC to determine the drug concentration.

  • Calculation:

    • Create a calibration curve using the drug standard.

    • Determine the concentration of the total drug and the encapsulated drug from the HPLC data.

    • Calculate the EE% and DL% using the formulas in Table 2.

In Vitro Drug Release

In vitro drug release studies are performed to understand how the drug is released from the liposomes over time under physiological conditions. The dialysis method is commonly used for this purpose.

Experimental Protocol: In Vitro Drug Release using Dialysis

Objective: To determine the in vitro release profile of a drug from this compound liposomes.

Materials:

  • Drug-loaded this compound liposome suspension

  • Release buffer (e.g., PBS at pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Shaking incubator or water bath at 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Protocol:

  • Assay Setup:

    • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag.

    • Seal the dialysis bag and place it in a container with a known volume of release buffer.

    • Place the container in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.

    • Replace the withdrawn volume with fresh release buffer to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_drug Drug Loading & Release liposome_prep This compound Liposome Formulation size_pdi Size & PDI (DLS) liposome_prep->size_pdi zeta Zeta Potential (ELS) liposome_prep->zeta morphology Morphology & Lamellarity (Cryo-TEM) liposome_prep->morphology ee_dl Encapsulation Efficiency & Drug Loading (HPLC) liposome_prep->ee_dl release In Vitro Drug Release (Dialysis) ee_dl->release

Caption: Experimental workflow for the characterization of this compound liposomes.

analytical_techniques cluster_techniques Analytical Techniques cluster_properties Liposomal Properties dls DLS size Size dls->size pdi Polydispersity dls->pdi nta NTA nta->size concentration Concentration nta->concentration els ELS zeta Zeta Potential els->zeta cryotem Cryo-TEM cryotem->size morphology Morphology cryotem->morphology lamellarity Lamellarity cryotem->lamellarity hplc HPLC ee_dl EE% & DL% hplc->ee_dl dialysis Dialysis release Drug Release dialysis->release

Caption: Relationship between analytical techniques and liposomal properties.

A comprehensive analytical strategy is essential for the successful development and quality control of this compound liposomal formulations.[19] The techniques and protocols outlined in this application note provide a robust framework for characterizing the critical quality attributes of these advanced drug delivery systems, ensuring their safety, stability, and therapeutic efficacy. The integration of multiple analytical methods, including light scattering, electron microscopy, and chromatography, allows for a thorough understanding of the physicochemical properties and performance of this compound liposomes.

References

Application Notes and Protocols for DSPE-Alkyne Functionalization of Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer scaffolds with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) derivatives is a key strategy in the development of advanced drug delivery systems. DSPE-alkyne, a phospholipid featuring a terminal alkyne group, allows for the covalent attachment of this lipid moiety to polymer scaffolds through highly efficient and specific "click chemistry" reactions. This approach is particularly valuable for modifying the surface of nanoparticles, liposomes, hydrogels, and electrospun scaffolds to enhance their biocompatibility, stability, and drug-loading capacity, and to enable targeted drug delivery.

This document provides detailed application notes and protocols for the functionalization of polymer scaffolds with this compound, focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It includes methodologies for the synthesis of azide-functionalized polymers, the subsequent click reaction with this compound, and the characterization of the resulting functionalized scaffolds. Furthermore, it presents an example of a therapeutic application involving the delivery of paclitaxel (B517696) and its impact on cellular signaling pathways.

Key Applications

The functionalization of polymer scaffolds with this compound offers several advantages in drug delivery and tissue engineering:

  • Improved Biocompatibility and Stability: The presence of the phospholipid DSPE on the scaffold surface can mimic cell membranes, reducing immunogenicity and improving stability in biological environments.

  • Enhanced Drug Encapsulation: The lipid component can improve the encapsulation efficiency of hydrophobic drugs within the polymer matrix.

  • Controlled Drug Release: Modification with DSPE can influence the drug release kinetics, allowing for sustained and controlled delivery of therapeutic agents.

  • Targeted Drug Delivery: The alkyne group serves as a versatile handle for the subsequent attachment of targeting ligands (e.g., peptides, antibodies, or small molecules) via another click reaction, enabling the specific delivery of drugs to diseased cells or tissues.

Experimental Protocols

This section details the key experimental procedures for the this compound functionalization of polymer scaffolds. The overall workflow involves the synthesis of an azide-functionalized polymer, followed by the CuAAC click reaction with this compound.

G cluster_0 Polymer Scaffold Preparation cluster_1 Functionalization cluster_2 Characterization cluster_3 Application A Synthesis of Azide-Terminated Polymer (e.g., PLGA-PEG-N3) C CuAAC Click Chemistry A->C B This compound B->C D DSPE-Functionalized Polymer Scaffold C->D E Physicochemical Characterization (NMR, FTIR, DLS, Zeta Potential) D->E F Drug Loading (e.g., Paclitaxel) D->F G In Vitro / In Vivo Studies F->G

Figure 1: Experimental workflow for this compound functionalization of polymer scaffolds.
Protocol 1: Synthesis of Azide-Terminated PLGA-PEG Copolymer

This protocol describes the synthesis of an azide-terminated block copolymer, which will serve as the polymer scaffold for this compound conjugation. This method involves the ring-opening polymerization of lactide and glycolide (B1360168) to form PLGA, followed by coupling with an azide-functionalized PEG. A more straightforward approach is to start with a commercially available carboxyl-terminated PLGA and couple it with an amino-PEG-azide. For a detailed synthesis of azide-terminated heterobifunctional PEGs, refer to established methods.[1]

Materials:

  • PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)

  • NH2-PEG-N3 (Amino-polyethylene glycol-azide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO appropriate for the polymer size)

Procedure:

  • Activation of PLGA-COOH:

    • Dissolve PLGA-COOH (1 equivalent) in anhydrous DCM.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to activate the carboxyl group.

  • Coupling with NH2-PEG-N3:

    • Dissolve NH2-PEG-N3 (1.2 equivalents) in anhydrous DMF.

    • Add the NH2-PEG-N3 solution dropwise to the activated PLGA solution.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Purification of PLGA-PEG-N3:

    • Precipitate the resulting PLGA-PEG-N3 copolymer by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration and wash it several times with cold diethyl ether to remove unreacted reagents.

    • Dry the polymer under vacuum.

    • For further purification, dissolve the polymer in a suitable solvent (e.g., DMF or water) and dialyze against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the dialyzed solution to obtain the pure PLGA-PEG-N3 copolymer.

  • Characterization:

    • Confirm the successful synthesis of the copolymer by ¹H NMR and FTIR spectroscopy. In the ¹H NMR spectrum, characteristic peaks of both PLGA and PEG should be present. In the FTIR spectrum, a characteristic azide (B81097) peak should be observed around 2100 cm⁻¹.

Protocol 2: this compound Functionalization of Azide-Terminated Polymer Scaffolds via CuAAC

This protocol outlines the conjugation of this compound to the azide-functionalized polymer scaffold using a copper-catalyzed click reaction. This example focuses on the functionalization of pre-formed PLGA-PEG-N3 nanoparticles.

Materials:

  • PLGA-PEG-N3 nanoparticles (prepared by a suitable method such as nanoprecipitation or emulsion-solvent evaporation)

  • This compound or DSPE-PEG-alkyne[2]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Deionized water or an appropriate buffer (e.g., PBS)

  • Organic solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

    • Prepare a stock solution of the copper-stabilizing ligand (THPTA or TBTA) in water or a water/DMSO mixture (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 300 mM).

    • Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent like DMSO (e.g., 10 mM).

  • Click Reaction:

    • Disperse the azide-functionalized polymer nanoparticles in deionized water or buffer to a desired concentration.

    • To the nanoparticle suspension, add the this compound solution. The molar ratio of alkyne to azide can be varied, but an excess of the alkyne is often used to ensure complete reaction on the nanoparticle surface.

    • Add the THPTA/TBTA ligand solution to the mixture and vortex briefly.

    • Add the CuSO₄ solution and vortex again.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Protect the reaction mixture from light and allow it to react at room temperature with gentle stirring for 12-24 hours.

  • Purification of DSPE-Functionalized Nanoparticles:

    • Purify the functionalized nanoparticles to remove the copper catalyst, unreacted this compound, and other reagents. Dialysis against deionized water with a suitable MWCO membrane is a common method. Centrifugation and resuspension cycles can also be used.

  • Characterization:

    • Confirm the successful conjugation by FTIR (disappearance of the azide peak) and ¹H NMR (appearance of characteristic DSPE peaks).

    • Analyze the physicochemical properties of the functionalized nanoparticles, including particle size, polydispersity index (PDI), and zeta potential, using Dynamic Light Scattering (DLS).

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polymer scaffolds before and after functionalization with DSPE derivatives.

Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After DSPE-PEG Functionalization

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized PLGA163.2 ± 0.7< 0.2-25 to -35
DSPE-PEG Functionalized PLGA175.8 ± 1.2< 0.2-15 to -25

Data synthesized from representative values in the literature. Actual values will vary based on the specific polymers and preparation methods used.

Table 2: Drug Loading and Encapsulation Efficiency of Paclitaxel in Functionalized Scaffolds

Scaffold TypeDrug Loading (%)Encapsulation Efficiency (%)
PLGA Nanoparticles5 - 1070 - 85
DSPE-PEG-LCNPs~4> 90[3][4]
PEG(5000)-DSPE Micelles-~95[5]

LCNPs: Liquid Crystalline Nanoparticles

Application Example: Paclitaxel Delivery and Apoptosis Induction

This compound functionalized scaffolds can be used to deliver anticancer drugs like paclitaxel. Paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This blocks the cell cycle at the G2/M phase and induces apoptosis.

Signaling Pathway for Paclitaxel-Induced Apoptosis

Paclitaxel is known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] The sustained release of paclitaxel from a DSPE-functionalized scaffold can lead to prolonged activation of this pathway in cancer cells.

G scaffold DSPE-Functionalized Scaffold + Paclitaxel paclitaxel Paclitaxel Release scaffold->paclitaxel Sustained Release microtubules Microtubule Stabilization paclitaxel->microtubules cell_cycle G2/M Phase Arrest microtubules->cell_cycle tak1 TAK1 Activation cell_cycle->tak1 apoptosis Apoptosis cell_cycle->apoptosis jnk JNK Phosphorylation tak1->jnk cjun c-Jun Activation jnk->cjun cjun->apoptosis

Figure 2: Paclitaxel-induced apoptosis signaling pathway.

Conclusion

The functionalization of polymer scaffolds with this compound via click chemistry is a robust and versatile strategy for developing advanced drug delivery systems. The protocols and data presented in these application notes provide a framework for researchers to design and fabricate functionalized scaffolds with tailored properties for various biomedical applications. The ability to precisely control the surface chemistry of these scaffolds opens up new avenues for targeted therapies and regenerative medicine.

References

Quantifying DSPE-Alkyne Incorporation Efficiency: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The functionalization of liposomes and nanoparticles with bio-orthogonal handles, such as terminal alkynes, is a cornerstone of modern drug delivery and diagnostic development. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, appended with a polyethylene (B3416737) glycol (PEG) linker and a terminal alkyne group (DSPE-alkyne), is a widely utilized component for enabling "click chemistry" conjugation of targeting ligands, imaging agents, and other functionalities to the surface of nanocarriers.[1][2][3]

Accurate and robust quantification of the this compound incorporation efficiency is critical for ensuring batch-to-batch consistency, optimizing formulation parameters, and understanding the relationship between surface ligand density and biological performance. This document provides detailed application notes and experimental protocols for four common methods used to quantify this compound incorporation into liposomes and nanoparticles.

Methods Overview

There are several analytical techniques available for the quantification of this compound incorporation, each with its own advantages and limitations in terms of sensitivity, specificity, throughput, and required instrumentation. The primary methods covered in this document are:

  • Fluorescence-Based Quantification via Click Chemistry: A highly sensitive method that involves the covalent attachment of a fluorescent reporter to the alkyne handle.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD): A robust method for the simultaneous quantification of multiple lipid components in a formulation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the molar ratio of this compound relative to other components in the formulation.

A comparative summary of these methods is presented in the table below.

Data Presentation: Comparison of Quantification Methods

ParameterFluorescence-Based Assay (Click Chemistry)HPLC-CAD/ELSDLC-MS/MSQuantitative NMR (qNMR)
Principle Covalent attachment of a fluorescent azide (B81097) to the this compound followed by fluorescence measurement.Separation of lipid components by chromatography followed by mass-based detection of non-volatile analytes.Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.Measurement of the nuclear magnetic resonance signal intensity of specific protons on the this compound molecule relative to a known internal standard or other lipid components.
Specificity High (dependent on the specificity of the click reaction).Moderate (separation is based on physicochemical properties).Very High (based on mass-to-charge ratio and fragmentation pattern).Very High (based on unique chemical shifts of specific nuclei).
Sensitivity (LOD/LOQ) Very High (pmol to fmol range).High (LODs <1.85 μg/mL, LOQs <6.16 μg/mL for lipids).[4][5]Very High (typically in the low ng/mL to pg/mL range).[6]Moderate (μg/mL to mg/mL range).
Linearity Range Wide (typically 3-4 orders of magnitude).Good (often requires a non-linear fit, e.g., quadratic).Wide (typically 3-4 orders of magnitude).Good (directly proportional to the number of nuclei).
Throughput High (amenable to 96-well plate format).Moderate.Moderate.Low to Moderate.
Instrumentation Fluorescence microplate reader.HPLC with CAD or ELSD detector.LC system coupled to a tandem mass spectrometer.NMR spectrometer.
Reported Incorporation Efficiency 58-87% for DSPE-PEG-cyclooctyne in liposomes (SPAAC).[1]N/AN/AN/A

Experimental Protocols

Protocol 1: Fluorescence-Based Quantification of this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the quantification of this compound incorporated into pre-formed liposomes or nanoparticles using a fluorescent azide reporter in a 96-well plate format.

Materials:

  • This compound containing liposomes/nanoparticles

  • Fluorescent azide (e.g., Azide-AF488, Cy5-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Fluorescent azide: 10 mM in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA/TBTA: 100 mM in water/DMSO.

    • Sodium ascorbate: 300 mM in water (prepare fresh).

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of this compound (or a similar alkyne-containing lipid) in a suitable solvent or in blank liposomes without the alkyne functionality.

    • The concentration range should bracket the expected concentration in your samples.

  • Click Reaction:

    • In a microcentrifuge tube, for each sample and standard, prepare the click chemistry reaction mixture. For a 50 µL reaction:

      • 25 µL of liposome/nanoparticle sample or standard in PBS.

      • 5 µL of 10 mM fluorescent azide.

      • 5 µL of 20 mM CuSO₄ premixed with 5 µL of 100 mM THPTA/TBTA (let stand for 5 minutes).

      • 10 µL of freshly prepared 300 mM sodium ascorbate.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][8]

  • Purification (Optional but Recommended):

    • To remove unreacted fluorescent azide, purify the samples using size exclusion chromatography (e.g., Sephadex G-25 spin columns) or dialysis. This step is crucial for reducing background fluorescence and improving accuracy.

  • Fluorescence Measurement:

    • Transfer 100 µL of each purified sample and standard to the wells of a black, clear-bottom 96-well plate.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification:

    • Subtract the fluorescence of a "no alkyne" control from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the known concentration of the this compound standards.

    • Determine the concentration of this compound in your samples by interpolating their fluorescence values from the standard curve.

    • Calculate the incorporation efficiency as: (moles of incorporated this compound / initial moles of this compound in formulation) x 100%.

Diagram of the Click Chemistry Quantification Workflow:

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis liposomes This compound Liposomes mix Combine Reagents liposomes->mix azide Fluorescent Azide azide->mix catalyst CuSO4 + Ligand catalyst->mix reducer Sodium Ascorbate reducer->mix incubate Incubate at RT mix->incubate purify Purify (Optional) incubate->purify measure Measure Fluorescence purify->measure quantify Quantify vs. Standard Curve measure->quantify

Workflow for fluorescence-based quantification of this compound.
Protocol 2: Quantification of this compound by HPLC-CAD

This protocol provides a method for the simultaneous quantification of this compound and other lipid components in a nanoparticle formulation.

Materials:

  • This compound containing liposomes/nanoparticles

  • Reference standards for all lipid components (e.g., this compound, DSPC, cholesterol)

  • HPLC grade solvents: Methanol (B129727), Acetonitrile (B52724), Water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a Charged Aerosol Detector (CAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)

Procedure:

  • Sample Preparation:

    • Disrupt the liposome/nanoparticle structure to release the lipids. This can be achieved by adding an excess of organic solvent (e.g., methanol or a chloroform/methanol mixture) to the aqueous sample. A typical ratio is 9 parts organic solvent to 1 part sample.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant containing the dissolved lipids to an HPLC vial.

  • Standard Preparation:

    • Prepare individual stock solutions of each lipid component (including this compound) in a suitable organic solvent (e.g., methanol/chloroform).

    • Create a mixed stock solution and then a dilution series to generate a multi-point calibration curve. The concentration range should cover the expected concentrations in the samples.[9]

  • HPLC-CAD Analysis:

    • Column: C18 reversed-phase, 150 mm x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.15% TFA in Water (v/v).[10]

    • Mobile Phase B: 0.1% TFA in Methanol (v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.[10]

    • Injection Volume: 10 µL.[10]

    • Gradient:

      • Start with 85% B.

      • Linear gradient to 100% B over 7.5 minutes.[10]

      • Hold at 100% B for a sufficient time to elute all components.

      • Return to initial conditions and allow for column re-equilibration.

    • CAD Settings:

      • Evaporation Temperature: 35-50 °C.

      • Gas (Nitrogen) Pressure: 35 psi.

  • Quantification:

    • Integrate the peak area for each lipid component in both the standards and samples.

    • Generate a calibration curve for each lipid by plotting peak area versus concentration. A quadratic fit is often recommended for CAD data.[10]

    • Determine the concentration of this compound and other lipids in the samples from their respective calibration curves.

    • Calculate the molar ratio and incorporation efficiency.

Diagram of the HPLC-CAD Workflow:

G sample Liposome Sample disrupt Disrupt with Organic Solvent sample->disrupt centrifuge Centrifuge disrupt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject hplc C18 Column Separation inject->hplc cad Charged Aerosol Detector hplc->cad data Data Acquisition & Integration cad->data quantify Quantify vs. Standards data->quantify

Workflow for HPLC-CAD quantification of lipid components.
Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines a highly sensitive and specific method for the quantification of this compound.

Materials:

  • This compound containing liposomes/nanoparticles

  • Internal standard (e.g., a deuterated analog of DSPE)

  • LC-MS grade solvents: Acetonitrile, Isopropanol, Water, Formic Acid

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Procedure:

  • Sample Preparation:

    • To a known volume of the liposome/nanoparticle suspension, add a known amount of the internal standard.

    • Perform lipid extraction using a method such as Folch or Bligh-Dyer, or by protein precipitation with a cold organic solvent like acetonitrile containing 0.1% formic acid.

    • Vortex and centrifuge to pellet precipitated material.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Standard Preparation:

    • Prepare a calibration curve by spiking known amounts of this compound and a fixed amount of the internal standard into a blank matrix (e.g., buffer or extract from blank liposomes).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid.

    • Develop a suitable gradient to separate this compound from other components.

    • Mass Spectrometry:

      • Operate in positive or negative ion mode, depending on the ionization efficiency of this compound.

      • Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion for this compound and a characteristic product ion. Do the same for the internal standard.

  • Quantification:

    • Integrate the peak areas for the selected MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting this ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Diagram of the LC-MS/MS Signaling Pathway:

cluster_sample Sample Processing cluster_lcms LC-MS/MS Analysis Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard Extraction Extraction Spike_IS->Extraction Lipid Extraction Reconstitution Reconstitution Extraction->Reconstitution Dry & Reconstitute LC LC Separation Reconstitution->LC Ion_Source Ionization LC->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Logical relationship in LC-MS/MS based quantification.
Protocol 4: Quantification of this compound Molar Ratio by Quantitative NMR (qNMR)

This protocol describes the use of ¹H qNMR to determine the molar ratio of this compound relative to another lipid component in the formulation.

Materials:

  • Lyophilized this compound containing liposomes/nanoparticles

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) with 0.03% TMS)

  • Internal standard of known purity (e.g., maleic acid)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized liposome/nanoparticle sample into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • qNMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

      • A calibrated 90° pulse.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of a well-resolved, unique proton signal from this compound (e.g., a proton adjacent to the alkyne).

    • Integrate the area of a well-resolved signal from the internal standard.

    • Integrate the area of a signal from another lipid component to determine the molar ratio (e.g., the choline (B1196258) methyl protons of a phosphatidylcholine lipid).

  • Calculation of Molar Ratio:

    • The molar amount of a compound is proportional to the integral of its signal divided by the number of protons giving rise to that signal.

    • Molar Ratio (this compound / Other Lipid) = [Integral(this compound) / #H(this compound)] / [Integral(Other Lipid) / #H(Other Lipid)]

Diagram of the qNMR Quantification Principle:

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation a Weigh Lyophilized Sample b Weigh Internal Standard a->b c Dissolve in Deuterated Solvent b->c d Transfer to NMR Tube c->d e Acquire Quantitative Spectrum d->e f Process and Integrate Signals e->f g Calculate Molar Ratio f->g

Workflow for qNMR-based molar ratio determination.

Conclusion

The choice of method for quantifying this compound incorporation efficiency depends on the specific requirements of the study, available instrumentation, and the desired level of precision and accuracy. For high-throughput screening, fluorescence-based assays are highly suitable. For detailed formulation characterization and quality control, HPLC-CAD and LC-MS/MS offer robust and sensitive solutions. qNMR provides an absolute method for determining molar ratios without the need for identical reference standards. By following the detailed protocols provided in these application notes, researchers can confidently and accurately determine the incorporation efficiency of this compound in their nanoparticle formulations, leading to more reproducible and well-characterized drug delivery systems.

References

Application Notes and Protocols for DSPE-Alkyne in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with an alkyne group (DSPE-alkyne) has emerged as a versatile and powerful tool in the development of advanced diagnostic imaging agents. Its amphiphilic nature allows for easy incorporation into lipid-based nanocarriers such as liposomes and micelles, while the terminal alkyne group provides a reactive handle for the attachment of a wide array of imaging moieties via highly efficient and bioorthogonal "click chemistry" reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and application of diagnostic imaging agents for various modalities.

Key Applications of this compound in Diagnostic Imaging

This compound serves as a critical building block for creating targeted and multimodal imaging agents. The alkyne group can be conjugated to an azide-modified imaging molecule through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This versatility allows for the attachment of:

  • Fluorescent Dyes: For optical imaging and microscopy.

  • Chelating Agents: To complex with metal ions for Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).

  • Targeting Ligands: Such as peptides, antibodies, or small molecules to direct the imaging agent to specific tissues or cells.

Furthermore, the alkyne moiety itself can be directly visualized using Stimulated Raman Scattering (SRS) microscopy, offering a label-free imaging modality.

Data Presentation

Table 1: Physicochemical Properties of this compound Containing Liposomes

This table presents typical physicochemical characteristics of liposomes formulated with this compound. The size, polydispersity index (PDI), and zeta potential are critical parameters that influence the in vivo behavior and stability of the nanoparticles.

Liposome (B1194612) Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
HSPC:Cholesterol:DSPE-PEG2000 (55:40:5)~100< 0.2~ -30
DSPC:DSPE-PEG2000:Cholesterol (18.8%:61.56%:19.56%)116.60.112-13.7
DSPE-PEG2000:Soluplus (1:4)72.00.103-11.3

Data is illustrative and can vary based on the specific formulation and preparation method.[1][2][3]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

The following table outlines typical reaction conditions and expected yields for the conjugation of azide-containing molecules to alkyne-functionalized surfaces, such as those on this compound liposomes.

Alkyne SubstrateAzide (B81097) PartnerCatalyst SystemSolventReaction Time (h)Temperature (°C)Yield (%)
This compound LiposomesAzido-FluorophoreCuSO₄ / Sodium Ascorbate (B8700270) / THPTAAqueous Buffer / DMSO1-425>90[4]
Small Molecule AlkyneSmall Molecule AzideCuSO₄ / Sodium AscorbateWater / t-BuOH122591
Biomolecule-AlkyneCargo-AzideCuSO₄ / Sodium Ascorbate / LigandBuffer1Room TempNear-quantitative[5]

Yields are highly dependent on the specific reactants and conditions.

Table 3: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications. The reaction rate is dependent on the type of strained alkyne used.

Strained AlkyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBACBenzyl Azide~0.3
BCNBenzyl Azide~0.1
DIBOBenzyl Azide~0.9

This data is illustrative of the relative reactivity of different strained alkynes.[6][7]

Table 4: Biodistribution of Nanoparticles in Tumor-Bearing Mice (Illustrative)

The biodistribution of this compound-based nanoparticles is a critical factor in determining their efficacy as targeted imaging agents. The data below is representative of typical nanoparticle distribution patterns.

Organ% Injected Dose per Gram (%ID/g) - 24h post-injection
Blood8
Liver50-60
Spleen2-10
Kidneys1-5
Lungs1-3
Tumor2-10

Actual biodistribution is highly dependent on nanoparticle size, surface charge, and targeting ligands.[8][9][10][11][12]

Table 5: Relaxivity of MRI Contrast Agents (Illustrative)

The efficacy of an MRI contrast agent is determined by its relaxivity (r1 and r2). Higher relaxivity values lead to greater signal enhancement.

Contrast Agent TypeMagnetic Fieldr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)
Gd-based (T1 agent)1.5 T4-105-15
Iron Oxide (T2 agent)9.4 T2.10238.97[13]
MnO-based-7.710.5[14]

Relaxivity is dependent on the specific agent, its formulation, and the magnetic field strength.[15][16]

Table 6: Standardized Uptake Values (SUV) in PET Imaging (Illustrative)

SUV is a semi-quantitative measure used in PET to evaluate the uptake of a radiotracer in tissues. Higher SUV values in tumors compared to background are indicative of successful targeting.

TissueSUVmaxSUVmean
Malignant Tumor5.0 - 15.03.0 - 10.0
Inflammatory Lesion3.0 - 8.02.0 - 6.0
Normal Liver2.0 - 3.01.5 - 2.5
Normal Brain5.0 - 10.0 (glucose metabolism)4.0 - 8.0

SUV values are influenced by many factors including the radiotracer used, patient physiology, and imaging protocol.[17][18]

Table 7: Fluorescence Quantum Yields of Common Dyes

The quantum yield is a measure of the efficiency of fluorescence. After conjugation to this compound, the quantum yield may be altered.

FluorophoreSolventQuantum Yield (Φf)
Rhodamine 101Ethanol0.913[19]
Cresyl VioletEthanol0.578[19]
Oxazine 170Ethanol0.579[19]
HITCIEthanol0.283[19]
IR-125Ethanol0.132[19]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Alkyne

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Alkyne in a desired molar ratio) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. To produce SUVs, the MLV suspension can be sonicated using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator. b. For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Characterization: a. Determine the liposome size distribution, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

G cluster_prep Liposome Preparation A Dissolve Lipids in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Buffer (Forms MLVs) B->C D Size Reduction (Sonication/Extrusion) C->D E This compound Liposomes (SUVs) D->E

Workflow for this compound Liposome Preparation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol details the conjugation of an azide-functionalized molecule to this compound liposomes.

Materials:

  • This compound liposomes

  • Azide-functionalized imaging probe (e.g., fluorescent dye, chelator)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., PBS)

  • Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Stock Solutions: a. Prepare a stock solution of the azide-probe in DMSO or an appropriate solvent. b. Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water. c. Prepare a stock solution of the THPTA ligand in degassed water.

  • Reaction Setup: a. To the this compound liposome suspension, add the azide-probe. b. Add the THPTA ligand to the reaction mixture. c. Add the CuSO₄ solution. d. Initiate the reaction by adding the sodium ascorbate solution. e. Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: a. Remove unreacted small molecules by passing the reaction mixture through a size exclusion chromatography column. Elute with PBS and collect the fractions containing the conjugated liposomes.

  • Characterization: a. Confirm conjugation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or LC-MS of a digested sample).

G cluster_cuaac CuAAC on Liposomes A This compound Liposomes + Azide-Probe B Add Ligand (THPTA) A->B C Add CuSO4 B->C D Add Sodium Ascorbate (Initiate) C->D E Incubate (RT, 1-4h) D->E F Purify (Size Exclusion) E->F G Conjugated Imaging Agent F->G

Experimental Workflow for CuAAC Conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes

This protocol describes the copper-free conjugation of an azide to this compound liposomes using a strained alkyne. Note: For this reaction, the DSPE would be functionalized with a strained alkyne like DBCO instead of a terminal alkyne, or the imaging probe would contain the strained alkyne. The principle remains the same. For this example, we assume a DSPE-DBCO liposome and an azide-probe.

Materials:

  • DSPE-DBCO liposomes

  • Azide-functionalized imaging probe

  • Reaction buffer (e.g., PBS)

  • Size exclusion chromatography column

Procedure:

  • Reaction Setup: a. Mix the DSPE-DBCO liposomes with the azide-functionalized imaging probe in the reaction buffer. b. Incubate the mixture at 37°C for 2-24 hours. The reaction time will depend on the reactivity of the specific strained alkyne.

  • Purification: a. Purify the conjugated liposomes using size exclusion chromatography as described in Protocol 2.

  • Characterization: a. Characterize the final product to confirm conjugation.

G cluster_spaac SPAAC on Liposomes A DSPE-Strained Alkyne Liposomes + Azide-Probe B Incubate (37°C, 2-24h) A->B C Purify (Size Exclusion) B->C D Conjugated Imaging Agent C->D

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition.
Protocol 4: Stimulated Raman Scattering (SRS) Microscopy of Alkyne-Labeled Cells

This protocol outlines the direct imaging of alkyne-tagged molecules in cells.

Materials:

  • Cells in culture

  • Alkyne-tagged molecule of interest (e.g., a this compound containing formulation for tracking uptake)

  • SRS microscope

Procedure:

  • Cell Labeling: a. Incubate the cells with the alkyne-tagged molecule for a desired period to allow for uptake or metabolic incorporation.

  • Sample Preparation: a. Wash the cells with fresh media or PBS to remove any unincorporated alkyne-tagged molecules. b. Mount the cells on the SRS microscope stage.

  • SRS Imaging: a. Tune the SRS microscope to the characteristic Raman frequency of the alkyne bond (typically ~2100-2200 cm⁻¹). b. Acquire images at this "on-resonance" frequency. c. As a control, acquire images at an "off-resonance" frequency (e.g., 2000 cm⁻¹) where the alkyne does not have a Raman signal to ensure the specificity of the signal.[16][20][21][22]

  • Image Analysis: a. The signal intensity in the on-resonance image will be proportional to the concentration of the alkyne-tagged molecule.[20][23]

G cluster_srs SRS Microscopy of Alkyne Tags A Incubate Cells with Alkyne-Probe B Wash to Remove Unbound Probe A->B C Tune SRS Microscope to Alkyne Frequency B->C D Acquire 'On-Resonance' Image C->D E Acquire 'Off-Resonance' Control Image C->E F Quantitative Image Analysis D->F E->F

Workflow for SRS Microscopy of Alkyne-Tagged Molecules.

Conclusion

This compound is a highly valuable and adaptable component for the creation of sophisticated diagnostic imaging agents. Through the straightforward and efficient protocols outlined in these application notes, researchers can develop a wide range of imaging probes for fluorescence microscopy, MRI, and PET, as well as for label-free SRS microscopy. The ability to combine targeting moieties and different imaging modalities on a single nanoparticle platform opens up exciting possibilities for the future of personalized medicine and disease diagnosis.

References

Troubleshooting & Optimization

troubleshooting low yield in DSPE-alkyne click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-alkyne click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in this compound click reactions, providing potential causes and actionable solutions.

Issue EncounteredPotential CauseRecommended Solution
Low or No Product Formation 1. Inactive Copper Catalyst: The active Cu(I) catalyst is essential for the reaction but is prone to oxidation to inactive Cu(II), especially in the presence of oxygen.[1][2]- Use a Stabilizing Ligand: Add a copper-stabilizing ligand such as THPTA or TBTA. THPTA is water-soluble and often preferred for bioconjugation.[2][3][4][5] A 5:1 ligand to copper ratio is often recommended.[1][6] - Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) for each experiment, as it degrades over time.[1] - Degas Solutions: Remove dissolved oxygen from all reaction components by bubbling with an inert gas like argon or nitrogen for 15-20 minutes before initiating the reaction.[1][7] - Protect from Light: Sodium ascorbate-mediated reactions should be protected from light.[3]
2. Poor Solubility of Reactants: this compound or the azide-containing molecule may not be fully soluble in the reaction solvent, limiting their availability for the reaction.- Optimize Solvent System: Try different solvent systems. Common choices include mixtures of t-BuOH/water, DMSO, or DMF.[4] - Gentle Heating: Cautiously warm the reaction mixture to improve solubility. However, be aware that high temperatures can promote side reactions.[4][7]
3. Suboptimal Reagent Concentrations: The kinetics of the click reaction are concentration-dependent.- Increase Reactant Concentration: If possible, increase the concentration of the this compound and the azide (B81097) partner.[1] - Molar Excess of One Reagent: Using a slight molar excess (e.g., 1.2 to 10-fold) of the less precious reactant (often the azide) can drive the reaction to completion.[1][4]
4. Interfering Functional Groups: Other functional groups on your molecules (e.g., thiols) can interact with the copper catalyst, reducing its efficacy.- Protecting Groups: If possible, use protecting groups for interfering functionalities. - Thiol-Blocking Agents: Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM) if free cysteines are present.[1] - Avoid Tris Buffer: Tris buffer can chelate copper and inhibit the reaction; use buffers like phosphate, carbonate, or HEPES instead.[7][8]
Presence of Multiple Products / Side Reactions 1. Oxidative Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction that leads to the formation of alkyne dimers.- Increase Reducing Agent: Add a higher concentration of sodium ascorbate (B8700270) to maintain a reducing environment.[4] - Maintain Inert Atmosphere: Thoroughly degas all solutions and keep the reaction under an inert atmosphere (argon or nitrogen).[4][7]
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.- Use a Chelating Agent: Wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester the copper.[4] - Silica (B1680970) Plug: Pass the product solution through a short plug of silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this compound click reactions?

A1: The most common and convenient catalyst system is the in situ generation of Cu(I) from a Cu(II) source, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate.[4] To enhance stability and prevent oxidation, a copper-chelating ligand is crucial.[2][3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for reactions in aqueous media due to its excellent water solubility and ability to protect the catalyst.[2][3]

Q2: How can I monitor the progress of my click reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.[4] For some systems, fluorogenic azides can be used, where the resulting triazole product is fluorescent, allowing for easy monitoring with a fluorometer.[8][9]

Q3: What are the recommended starting concentrations for the reactants?

A3: While optimal concentrations are system-dependent, a good starting point is to have the limiting reactant (e.g., this compound) at a concentration of 1-10 mM. The other reactant (azide) is often used in a 1.2 to 10-fold molar excess. The catalyst components are used in catalytic amounts. See the table below for typical starting concentrations.

ComponentTypical Concentration / Molar Ratio
This compound1 - 50 µM (can be higher for non-biological reactions)[1]
Azide Probe2 - 10 fold molar excess over alkyne[1]
CuSO₄0.01 - 0.1 equivalents (relative to limiting reactant)[4]
Sodium Ascorbate0.5 - 1.0 equivalents (relative to limiting reactant)[4]
Ligand (e.g., THPTA)5:1 ratio to CuSO₄[1]

Q4: Can I perform the click reaction on DSPE incorporated into liposomes?

A4: Yes, click chemistry is a widely used method for the surface functionalization of liposomes. The this compound can be incorporated into the lipid bilayer, and the click reaction is then performed on the surface of the assembled liposomes. The use of a water-soluble ligand like THPTA is particularly important in this context to ensure the catalyst is effective in the aqueous environment surrounding the liposomes.[2]

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and your azide partner in a suitable solvent (e.g., DMSO, DMF, or a t-BuOH/water mixture).

    • Prepare a fresh stock solution of sodium ascorbate in deoxygenated water (e.g., 100 mM). Prepare this solution immediately before use.[1]

    • Prepare a stock solution of Copper(II) Sulfate (CuSO₄) in water (e.g., 20 mM).

    • Prepare a stock solution of THPTA ligand in water (e.g., 100 mM).[2]

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound (1.0 eq.) and the azide-containing molecule (1.0-1.2 eq.) in the chosen solvent system.[4]

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[7]

    • In a separate tube, premix the CuSO₄ solution (e.g., 0.05 eq.) and the THPTA solution (e.g., 0.25 eq.). Let it sit for a few minutes.[2]

  • Reaction Initiation:

    • To the stirred, degassed solution of the alkyne and azide, add the fresh sodium ascorbate solution (e.g., 0.5-1.0 eq.).[4]

    • Initiate the reaction by adding the premixed CuSO₄/THPTA solution.[4]

    • Continue to stir the reaction under an inert atmosphere.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC until the starting material is consumed. Reactions are often complete within 1-4 hours at room temperature.

    • Once complete, the reaction can be quenched and purified. For purification, residual copper can be removed by washing with an EDTA solution.[4] Subsequent purification is typically achieved by chromatography or dialysis, depending on the nature of the product.

Visualizations

Troubleshooting Workflow for Low-Yield Click Reactions

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_solubility Are Reactants Soluble? check_catalyst->check_solubility No solution_catalyst Use Fresh Ascorbate Add Ligand (THPTA) Degas All Solutions check_catalyst->solution_catalyst Yes check_conditions Are Reaction Conditions Optimal? check_solubility->check_conditions No solution_solubility Change Solvent System (e.g., add DMSO/DMF) Apply Gentle Heating check_solubility->solution_solubility Yes check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions No solution_conditions Increase Reactant Concentration Check pH (7-9 for bioconjugation) Remove Interfering Buffers (e.g., Tris) check_conditions->solution_conditions Yes solution_side_reactions Increase Reducing Agent Ensure Inert Atmosphere check_side_reactions->solution_side_reactions Yes

Caption: A step-by-step workflow for troubleshooting low yields.

This compound Click Reaction Pathway

Click_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System DSPE_Alkyne DSPE-PEG-Alkyne Product DSPE-PEG-Triazole-Molecule DSPE_Alkyne->Product Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Product CuSO4 CuSO4 (Cu²⁺) Cu_I Cu⁺ (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Catalyst_Complex [Cu(I)-THPTA] Complex Cu_I->Catalyst_Complex THPTA THPTA Ligand THPTA->Catalyst_Complex Stabilization Catalyst_Complex->Product Catalyzes Cycloaddition

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

References

how to improve the stability of DSPE-alkyne formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-alkyne) formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound formulations?

A1: The main stability concerns for this compound formulations encompass both physical and chemical instability. Physical instability primarily involves the aggregation of liposomes or nanoparticles over time. Chemical instability pertains to the degradation of the this compound molecule itself, which can occur through two main pathways:

  • Hydrolysis of the ester bonds in the phospholipid backbone, leading to the formation of lysolipids and free fatty acids. This can compromise the integrity of the lipid bilayer.

  • Degradation of the terminal alkyne group , which is susceptible to oxidation and acid-catalyzed hydration. This can impact the efficiency of subsequent click chemistry reactions.

Q2: What are the optimal storage conditions for this compound powder and its formulations?

A2: For long-term stability, this compound powder should be stored at -20°C or -80°C.[1][2][3][4] Once formulated into liposomes or nanoparticles, short-term storage at 2-8°C is recommended, while for long-term storage, freezing at -20°C or below is advisable.[5] It is crucial to minimize freeze-thaw cycles, as they can negatively impact liposome (B1194612) integrity.[6][7][8][9][10]

Q3: How does pH affect the stability of this compound formulations?

A3: The pH of the formulation buffer is a critical factor influencing the stability of this compound. A neutral pH range of 6.5-7.4 is generally recommended to minimize the hydrolysis of the ester bonds in the DSPE backbone.[5][11] Both acidic and alkaline conditions can accelerate this degradation.[5] The stability of the terminal alkyne group can also be pH-dependent, with acidic conditions potentially promoting hydration of the triple bond.

Q4: Can I lyophilize my this compound liposomes for long-term storage?

A4: Yes, lyophilization (freeze-drying) can be an effective method for the long-term storage of this compound liposomes as it removes water, which is a key component in hydrolytic degradation.[5][12][13][14] It is highly recommended to use cryoprotectants, such as sucrose (B13894) or trehalose, to protect the liposomes during the freezing and drying processes.[5][14][15]

Q5: My click chemistry reaction with this compound liposomes has a low yield. What could be the cause?

A5: A low yield in your click chemistry reaction could be due to several factors related to the stability of the this compound formulation. Degradation of the terminal alkyne group prior to the reaction is a primary suspect. This can be caused by improper storage conditions (temperature, pH) or exposure to oxidizing agents. Additionally, issues with the click chemistry reaction itself, such as an inactive copper catalyst or suboptimal reactant concentrations, can also lead to low yields.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of this compound formulations.

Issue 1: Aggregation of this compound Liposomes

Symptoms:

  • Visible precipitates or cloudiness in the formulation.

  • Increase in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).

Possible Cause Suggested Solution
Hydrolysis of DSPE Verify and adjust the pH of your formulation to a neutral range (6.5-7.4).[5] Store the formulation at recommended low temperatures (2-8°C for short-term, -20°C for long-term).[5]
Incorrect Lipid Composition The inclusion of cholesterol in the formulation can enhance bilayer stability.[5] Ensure the molar ratio of other lipids in your formulation is optimized.
High Drug-to-Lipid Ratio An excessive amount of encapsulated drug can disrupt the lipid bilayer. Try reducing the drug-to-lipid ratio.[11]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles.[6][7][8][9][10] If freezing is necessary, aliquot the formulation into single-use vials.
Issue 2: Low Efficiency in Subsequent Click Chemistry Reactions

Symptoms:

  • Low yield of the desired bioconjugate.

  • Inconsistent results between batches.

Possible Cause Suggested Solution
Degradation of the Alkyne Group Ensure this compound is stored properly at -20°C or -80°C before use.[1][2][3][4] Prepare liposomes in a deoxygenated buffer to minimize oxidation. Avoid strongly acidic conditions during formulation and storage.
Inefficient Click Reaction Conditions Use a freshly prepared copper (I) catalyst solution. Ensure the correct ligand-to-copper ratio is used to stabilize the catalyst. Optimize the concentrations of your azide-containing molecule and the this compound liposomes.
Steric Hindrance The alkyne group on the liposome surface may be sterically hindered. Consider using a DSPE-PEG-alkyne linker to extend the alkyne group away from the liposome surface.[2][4]
Inaccurate Quantification of Alkyne Before proceeding with the click reaction, it is advisable to quantify the amount of accessible alkyne groups on the liposome surface.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound containing liposomes.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[16]

    • Pass the liposome suspension through the extruder 11-21 times to ensure a narrow size distribution.[16]

  • Storage:

    • Store the prepared liposomes at 4°C for short-term use or at -20°C for long-term storage.[5]

Protocol 2: Assessment of this compound Liposome Stability by Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to monitor the physical stability of this compound formulations.

Procedure:

  • Dilute a small aliquot of the liposome formulation in the same buffer used for preparation to an appropriate concentration for DLS analysis.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) at regular time intervals (e.g., day 0, 1, 7, 14, and 30).

  • Store the liposome formulation under the desired storage conditions (e.g., 4°C or 25°C) between measurements.

  • An increase in the Z-average diameter and/or PDI over time indicates aggregation and physical instability.[11]

Protocol 3: Quantification of Encapsulated Drug

This protocol describes a general method to determine the amount of drug encapsulated within the this compound liposomes.

Procedure:

  • Separation of Free Drug: Remove the unencapsulated drug from the liposome formulation using techniques such as size exclusion chromatography or dialysis.[17]

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).[18][19]

  • Drug Quantification: Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17][19]

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100%[17]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Storage cluster_app Application prep1 Lipid Dissolution prep2 Thin-Film Formation prep1->prep2 prep3 Hydration prep2->prep3 prep4 Extrusion prep3->prep4 char1 DLS Analysis (Size & PDI) prep4->char1 char2 Drug Encapsulation Quantification prep4->char2 store Storage (-20°C or 4°C) prep4->store app1 Click Chemistry Conjugation store->app1 app2 In Vitro / In Vivo Studies app1->app2

Caption: Experimental workflow for this compound liposome formulation and application.

troubleshooting_logic cluster_physical Troubleshooting Physical Instability cluster_chemical Troubleshooting Chemical Instability start Instability Observed issue1 Physical Instability (Aggregation) start->issue1 issue2 Chemical Instability (Low Click Yield) start->issue2 p_cause1 Check pH issue1->p_cause1 p_cause2 Optimize Storage Temp. issue1->p_cause2 p_cause3 Review Lipid Composition issue1->p_cause3 p_cause4 Reduce Drug Load issue1->p_cause4 c_cause1 Verify Alkyne Integrity (NMR/Raman) issue2->c_cause1 c_cause2 Use Deoxygenated Buffers issue2->c_cause2 c_cause3 Optimize Click Reaction issue2->c_cause3 c_cause4 Consider PEG-Linker issue2->c_cause4

Caption: Logical workflow for troubleshooting this compound formulation instability.

References

common issues with DSPE-alkyne solubility and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling of DSPE-alkyne and its derivatives, with a focus on addressing common challenges related to solubility and aggregation.

Troubleshooting Guide

This guide is designed to help researchers and drug development professionals resolve specific issues encountered during their experiments with this compound.

Question: My this compound (or DSPE-PEG-alkyne) is not dissolving in an aqueous buffer. What should I do?

Answer:

Poor solubility in aqueous solutions is a common issue with amphiphilic lipids like this compound. Here is a step-by-step approach to improve solubility:

  • Initial Dissolution in Organic Solvent: First, dissolve the this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for this purpose.[1][2]

  • Heating: Gently warm the solution. For many DSPE-PEG derivatives, heating to a temperature above their phase transition temperature (Tm) can significantly improve solubility. A temperature of around 60°C is often effective.[2][3]

  • Sonication: Use a bath sonicator or a probe sonicator to aid in the dispersion of the lipid. Ultrasonication can help break up larger aggregates and promote the formation of a homogenous solution.[2]

  • Hydration of Lipid Film: A common method for preparing liposomes or micelles is to first create a thin lipid film. Dissolve the this compound in an organic solvent like chloroform (B151607), then evaporate the solvent under a stream of nitrogen to form a thin film on the wall of a glass vial. This film can then be hydrated with the aqueous buffer, often with vortexing and heating, to form a lipid suspension.

  • pH Adjustment: The pH of your aqueous buffer can influence the charge of the head group and affect solubility. Ensure the pH is appropriate for your specific this compound derivative and experimental conditions.

G cluster_workflow This compound Aqueous Solubilization Workflow start Start: Insoluble this compound dissolve_organic Dissolve in water-miscible organic solvent (e.g., DMSO) start->dissolve_organic add_aqueous Add aqueous buffer to the organic solution dissolve_organic->add_aqueous heat Heat solution (e.g., 60°C) add_aqueous->heat sonicate Sonicate the mixture heat->sonicate check_solubility Visually inspect for clarity sonicate->check_solubility soluble Soluble this compound Solution check_solubility->soluble Clear insoluble Still insoluble check_solubility->insoluble Cloudy/Precipitate troubleshoot Further Troubleshooting: - Adjust pH - Use co-solvents insoluble->troubleshoot

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Question: I observe aggregation or precipitation of my this compound formulation over time. How can I prevent this?

Answer:

Aggregation is often a concentration-dependent phenomenon related to the critical micelle concentration (CMC) and the overall stability of the lipid formulation.

  • Work Above the CMC: DSPE-PEG lipids self-assemble into micelles in aqueous solutions.[4] Working at a concentration above the CMC can lead to the formation of stable micelles. The CMC for DSPE-PEG derivatives is typically in the micromolar range.[5][6]

  • Control the Concentration: Very high concentrations of this compound can lead to the formation of larger, less stable aggregates. If you are observing precipitation, try diluting your sample.

  • Incorporate PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG) chains on the DSPE molecule (i.e., using DSPE-PEG-alkyne) provides a steric barrier that helps prevent aggregation and fusion of liposomes or micelles.[7] Longer PEG chains can offer greater steric hindrance.

  • Optimize Storage Conditions: Store this compound solutions at recommended temperatures. For short-term storage, 0-4°C is often suitable, while long-term storage at -20°C is recommended for both the solid powder and stock solutions.[1] Avoid repeated freeze-thaw cycles.

  • Buffer Composition: The ionic strength of the buffer can impact micelle formation and stability. The CMC of DSPE-PEG2000 is notably lower in a HEPES buffered saline solution compared to pure water, indicating that salts can promote micelle formation at lower concentrations.[6]

G cluster_troubleshooting Troubleshooting this compound Aggregation aggregation Aggregation Observed concentration Is concentration too high? aggregation->concentration cmc Is concentration above CMC? concentration->cmc No dilute Action: Dilute sample concentration->dilute Yes peg Is a PEGylated lipid used? cmc->peg Yes increase_conc Action: Increase concentration to favor stable micelles cmc->increase_conc No storage Are storage conditions optimal? peg->storage Yes use_peg Action: Incorporate DSPE-PEG-alkyne peg->use_peg No adjust_storage Action: Store at recommended temperature (e.g., -20°C) storage->adjust_storage No stable Stable Formulation storage->stable Yes dilute->stable increase_conc->stable use_peg->stable adjust_storage->stable

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound and its PEGylated derivatives are generally soluble in a range of organic solvents. Recommended solvents include chloroform (HCCl3), dichloromethane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[1][8]

Q2: What is the Critical Micelle Concentration (CMC) of DSPE-PEG lipids?

A2: The CMC is the concentration at which the lipid monomers begin to self-assemble into micelles. This value is dependent on the PEG chain length and the solvent conditions.

DSPE-PEG DerivativeSolventCritical Micelle Concentration (CMC)
DSPE-PEG2000Pure Water~10 - 20 µM
DSPE-PEG2000HEPES Buffered Saline~0.5 - 1.0 µM
DSPE-PEG (various lengths)Not specified0.5 - 1.5 µM

Data compiled from multiple sources.[5][6]

Q3: How should I store this compound and its solutions?

A3: Proper storage is crucial for maintaining the stability and reactivity of this compound.

FormStorage ConditionDuration
Solid PowderDry, dark, -20°CLong-term (months to years)
Solid PowderDry, dark, 0 - 4°CShort-term (days to weeks)
Stock Solution-20°CLong-term (months)
Stock Solution0 - 4°CShort-term (days to weeks)

Storage recommendations are based on information from various suppliers.[1]

Q4: Can I use this compound for click chemistry reactions?

A4: Yes, the terminal alkyne group on this compound is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This allows for the covalent conjugation of azide-modified molecules, such as peptides, proteins, or targeting ligands, to the surface of liposomes or micelles.[1][4][9]

Experimental Protocols

Protocol 1: Preparation of a DSPE-PEG-Alkyne Aqueous Solution

This protocol describes a general method for preparing a clear aqueous solution of DSPE-PEG-alkyne.

Materials:

  • DSPE-PEG-alkyne

  • Water-miscible organic solvent (e.g., high-purity DMSO)

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Heating block or water bath

  • Bath sonicator

  • Sterile, conical tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of DSPE-PEG-alkyne powder in a clean, dry glass vial.

  • Initial Dissolution: Add a small volume of the organic solvent (e.g., DMSO) to the DSPE-PEG-alkyne powder. Vortex briefly to dissolve the lipid completely. A concentration of 10 mg/mL in DMSO is a common starting point.[2]

  • Heating and Sonication (if necessary): If the lipid does not fully dissolve at room temperature, warm the solution to 60°C and use a bath sonicator for 5-10 minutes.[2]

  • Hydration: While vortexing, slowly add the aqueous buffer to the lipid-organic solvent mixture to the desired final concentration. The solution may appear cloudy initially.

  • Final Solubilization: Continue to heat the solution at 60°C for an additional 15-30 minutes, with intermittent vortexing or sonication, until the solution becomes clear.

  • Equilibration: Allow the solution to cool to room temperature. A stable, clear solution indicates the formation of micelles or other well-dispersed lipid structures.

  • Storage: Store the final solution according to the recommendations in the FAQ section.

Protocol 2: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This protocol outlines a common method for determining the CMC of a DSPE-PEG derivative using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which exhibits increased fluorescence intensity when it partitions into the hydrophobic core of micelles.

Materials:

  • DSPE-PEG-alkyne

  • Aqueous buffer

  • DPH stock solution in methanol (B129727) or THF

  • Fluorometer

  • Serial dilution tubes

Procedure:

  • Prepare Lipid Stock Solution: Prepare a concentrated stock solution of DSPE-PEG-alkyne in the desired aqueous buffer, following Protocol 1.

  • Serial Dilutions: Create a series of dilutions of the lipid stock solution in the same buffer, spanning a concentration range that is expected to include the CMC (e.g., from nanomolar to millimolar concentrations).

  • Add Fluorescent Probe: To each dilution, add a small aliquot of the DPH stock solution to a final concentration that is low enough not to self-quench (e.g., ~0.5 µM). Ensure the volume of the organic solvent from the DPH stock is minimal to avoid affecting micelle formation.

  • Incubation: Incubate the samples in the dark at a controlled temperature for a sufficient time to allow for equilibration (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity of DPH in each sample using a fluorometer. Use an excitation wavelength of ~350 nm and measure the emission intensity at ~430 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of the logarithm of the DSPE-PEG-alkyne concentration. The plot will typically show two distinct linear regions. The CMC is determined from the intersection of the two lines, representing the point at which the DPH probe begins to partition into the newly formed micelles, causing a sharp increase in fluorescence.

References

Technical Support Center: Optimizing DSPE-Alkyne in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DSPE-alkyne in your lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LNP formulations?

A1: this compound, typically in the form of DSPE-PEG-alkyne, serves as a crucial component for the surface functionalization of lipid nanoparticles.[][2] Its primary role is to provide a reactive alkyne group on the LNP surface, enabling the covalent attachment of various molecules, such as targeting ligands, imaging agents, or other functional moieties, through "click chemistry."[3][4] This method is widely used for creating targeted LNP systems for specific cell or tissue delivery.[5][6] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding into the LNP's lipid bilayer, while the polyethylene (B3416737) glycol (PEG) spacer extends outwards, presenting the alkyne group for reaction.[7]

Q2: What is "click chemistry" in the context of LNP functionalization, and why is it preferred?

A2: In LNP functionalization, "click chemistry" typically refers to the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[5][8][9] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) linked to the DSPE-PEG, and an azide-modified molecule (e.g., a targeting antibody or peptide).[5][6] SPAAC is preferred for bioconjugation because it is highly efficient, specific, and occurs rapidly in aqueous solutions under physiological conditions without the need for a toxic copper catalyst.[5][6]

Q3: What is the difference between "in-lipid mixing" and "post-insertion" for incorporating this compound? Which is better?

A3: "In-lipid mixing" involves including the this compound lipid with the other lipid components (ionizable lipid, cholesterol, phospholipid) during the initial formulation of the LNPs.[5] In contrast, the "post-insertion" technique involves adding the this compound, often pre-conjugated to a ligand, to a solution of pre-formed LNPs.[5][9][10] The lipid conjugate then spontaneously inserts into the outer leaflet of the nanoparticle bilayer.[5]

Several studies suggest that post-insertion is superior because it better preserves the core structure and physicochemical properties (like size and polydispersity) of the LNPs.[8][9] Direct surface modification on pre-formed LNPs containing the alkyne can sometimes lead to particle aggregation or fusion.[6][8][11]

Q4: How does the concentration of DSPE-PEG-alkyne affect LNP properties?

A4: The concentration of DSPE-PEG lipids, including this compound, significantly impacts LNP characteristics:

  • Size: Generally, increasing the DSPE-PEG concentration leads to the formation of smaller nanoparticles.[7][12] However, some studies have noted an anomalous size increase at specific concentrations (e.g., around 7 ± 2 mol%).[7]

  • Stability: A higher molar ratio of DSPE-PEG typically enhances the stability of LNPs, preventing aggregation during storage and in the presence of serum proteins.[7] A concentration of 5-10 mol% is often used to provide a "stealth" coating that prolongs circulation time.[13]

  • Surface Functionalization: The density of this compound on the surface will determine the number of ligands that can be attached. However, excessively high concentrations can interfere with the interaction between the LNP and its target cell.

Troubleshooting Guides

Issue 1: Low Ligand Conjugation Efficiency
Possible Cause Troubleshooting Step
Suboptimal Molar Ratio of Reactants For SPAAC reactions, ensure an excess of one reactant. A common starting point is a 3:1 molar ratio of DBCO (on the LNP) to the azide-modified ligand.[8][9]
Steric Hindrance The PEG chain length can influence accessibility. If using a short PEG spacer, consider a longer one (e.g., PEG2000) to reduce steric hindrance and make the alkyne group more accessible.
Incorrect Reaction Conditions While SPAAC is robust, ensure the reaction is performed in a suitable buffer (e.g., PBS, pH 7.4) and for a sufficient duration. The reaction is often complete within 30 minutes to a few hours at room temperature or slightly elevated temperatures (e.g., 45°C).[9]
Degraded Reagents Ensure the this compound and the azide-modified ligand have been stored correctly (typically at -20°C) and have not degraded.[2][3]
Issue 2: LNP Aggregation After Ligand Conjugation
Possible Cause Troubleshooting Step
High Ligand Density An excessive number of large ligands (e.g., antibodies) on the surface can lead to intermolecular cross-linking and aggregation. Reduce the molar ratio of this compound in the formulation. Molar ratios between 0.1% and 0.3% are suggested for post-insertion of ligand-lipid conjugates.[9]
Direct Surface Modification Issues Conjugating a ligand directly to an alkyne already present on the LNP surface can sometimes induce instability.[8] Switch to a post-insertion method where the ligand is first conjugated to the DSPE-PEG-alkyne, and this conjugate is then inserted into pre-formed LNPs.[6][9][11]
Buffer Conditions Ensure the final LNP suspension is in a buffer with appropriate pH and ionic strength to maintain colloidal stability.[13][14]
Residual Reactants Purify the functionalized LNPs after the conjugation reaction using methods like size exclusion chromatography (SEC) to remove unreacted ligands or coupling reagents.
Issue 3: Inconsistent LNP Size and High Polydispersity (PDI)
Possible Cause Troubleshooting Step
DSPE-PEG-Alkyne Concentration The concentration of PEGylated lipids influences particle size.[12] Titrate the molar percentage of DSPE-PEG-alkyne. Increasing the concentration generally leads to smaller, more uniform vesicles.[7]
Formulation Method Methods like sonication or extrusion can lead to variability. Microfluidics offers more precise and reproducible control over LNP size and PDI.[12]
Incomplete Homogenization Ensure thorough mixing of lipid components during formulation. If using extrusion, ensure a sufficient number of passes through the membrane (e.g., 11-21 passes).[12]
Lipid Quality Use high-purity lipids to ensure consistent self-assembly and particle formation.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters found in the literature for formulating and functionalizing LNPs with this compound.

Table 1: Recommended Molar Ratios for LNP Components

Lipid ComponentTypical Molar Ratio (%)Function
Ionizable Lipid30 - 50%Encapsulates nucleic acids and facilitates endosomal escape.[][15]
Phospholipid (e.g., DSPC)10 - 20%Provides structural stability to the lipid bilayer.[][16]
Cholesterol30 - 40%Enhances LNP stability and rigidity.[15][16]
DSPE-PEG (General)1.5 - 10%Provides a "stealth" coating to increase circulation time and stability.[13][15]
DSPE-PEG-Ligand (Post-insertion)0.1 - 0.3%For surface functionalization without compromising LNP integrity.[9]

Table 2: Parameters for SPAAC ("Click Chemistry") Functionalization

ParameterRecommended ValuePurpose
DBCO:Azide Molar Ratio 3:1To drive the conjugation reaction to completion.[8][9]
Reaction Temperature Room Temperature to 45°CTo facilitate the cycloaddition reaction.[9]
Reaction Time 30 minutes - 2 hoursSufficient time for the reaction to proceed to high efficiency.[9]

Experimental Protocols & Workflows

Diagram 1: LNP Functionalization via Post-Insertion Workflow

This workflow illustrates the recommended method for functionalizing pre-formed LNPs with a targeting ligand using this compound and click chemistry.

G cluster_0 Step 1: Off-LNP Conjugation cluster_1 Step 2: LNP Formulation cluster_2 Step 3: Post-Insertion & Purification a DSPE-PEG-DBCO c SPAAC Reaction (DBCO:Azide = 3:1) a->c b Azide-Ligand b->c d DSPE-PEG-Ligand Conjugate c->d i Incubate at 45°C (30 min) d->i e Lipid Mix (Ionizable, DSPC, Chol) g Microfluidic Mixing e->g f Nucleic Acid (in acidic buffer) f->g h Pre-formed LNPs g->h h->i j Purification (e.g., SEC) i->j k Functionalized LNPs j->k

Caption: Workflow for LNP functionalization via post-insertion.

Diagram 2: Troubleshooting Logic for LNP Aggregation

This diagram outlines a logical flow for diagnosing and solving issues related to LNP aggregation after attempting to functionalize with this compound.

G start Start: LNP Aggregation Observed q1 Which functionalization method was used? start->q1 direct Direct Surface Modification q1->direct Direct post Post-Insertion q1->post Post-Insertion sol1 High Chance of Instability. Switch to Post-Insertion Method. direct->sol1 q2 What is the this compound molar percentage? post->q2 high_conc > 0.5 mol% q2->high_conc High low_conc <= 0.5 mol% q2->low_conc Low/Optimal sol2 High ligand density may cause cross-linking. Reduce mol% to 0.1-0.3% range. high_conc->sol2 q3 Was the final product purified? low_conc->q3 not_purified No q3->not_purified No purified Yes q3->purified Yes sol3 Purify using SEC to remove excess unreacted ligand and other reagents. not_purified->sol3 end Re-evaluate buffer conditions (pH, ionic strength) and lipid quality. purified->end

Caption: Troubleshooting flowchart for LNP aggregation issues.

References

Technical Support Center: Purification of DSPE-Alkyne Conjugated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DSPE-alkyne conjugated products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specialized lipid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a this compound conjugation reaction (e.g., via click chemistry)?

A1: The most common impurities include unreacted this compound, excess azide-containing molecules, the copper catalyst (if using copper-catalyzed azide-alkyne cycloaddition - CuAAC), and potential side products such as hydrolyzed DSPE. The structural similarity between the starting materials and the final product often makes purification challenging.

Q2: How can I monitor the progress of my this compound conjugation reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[1][2][3] By spotting the reaction mixture alongside the starting materials (this compound and the azide-containing molecule), you can visualize the consumption of reactants and the formation of the new, conjugated product, which should have a different retention factor (Rf) value.[2][3]

Q3: What are the primary methods for purifying this compound conjugated products?

A3: The most common purification methods are column chromatography (including silica (B1680970) gel and reversed-phase), and High-Performance Liquid Chromatography (HPLC).[1][4][5] Size-exclusion chromatography (SEC) can also be useful for removing smaller impurities. For removal of copper catalysts from click chemistry reactions, dialysis against an EDTA solution or the use of copper-chelating resins is often employed.[6][7]

Q4: How can I confirm the identity and purity of my final this compound conjugated product?

A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) can confirm the structure of the conjugate.[1][8][9][10] Mass spectrometry (such as LC-MS or MALDI-TOF) is used to verify the molecular weight of the final product.[4] HPLC can be used to assess the purity of the final product.[5][11][12]

Q5: My this compound conjugate appears to be degrading during purification. What could be the cause?

A5: DSPE and its derivatives are susceptible to hydrolysis of their ester bonds under acidic or basic conditions.[4] If your purification method involves extreme pH (e.g., certain HPLC mobile phases), this can lead to degradation. It is crucial to maintain a neutral pH whenever possible and to avoid prolonged exposure to harsh conditions.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugated products.

Issue 1: Low Yield of Purified Conjugate
Possible Cause Troubleshooting Suggestion
Incomplete Reaction Before purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst concentration).
Product Loss During Extraction If performing a liquid-liquid extraction, ensure the solvent system is appropriate for your conjugate's polarity. Multiple extractions with smaller volumes of the organic solvent can improve recovery.
Irreversible Binding to Chromatography Column The amphiphilic nature of DSPE conjugates can lead to strong interactions with the stationary phase. For silica gel chromatography, try a more polar eluent system. For reverse-phase HPLC, a shallower gradient or a different organic modifier might be necessary.
Product Degradation As mentioned in the FAQs, avoid harsh pH conditions.[4] If using HPLC with an acidic modifier like TFA, consider neutralizing the collected fractions immediately.[4]
Issue 2: Co-elution of Product with Starting Materials
Possible Cause Troubleshooting Suggestion
Similar Polarity of Product and Starting Materials Optimize your chromatography method. For column chromatography, a very slow gradient of the eluting solvents can improve separation. For HPLC, adjusting the mobile phase composition, gradient, or using a different column (e.g., a longer column or one with a different stationary phase) can enhance resolution.[1]
Column Overloading Overloading the chromatography column can lead to poor separation. Reduce the amount of crude product loaded onto the column.
Issue 3: Presence of Copper Catalyst in the Final Product (Post-CuAAC)
Possible Cause Troubleshooting Suggestion
Inefficient Removal of Copper Use a copper-chelating agent. Dialysis of the product solution against a buffer containing EDTA is a common method.[6][7] Alternatively, passing the reaction mixture through a column packed with a copper-chelating resin (e.g., Chelex) can be effective.[6] Specialized purification beads that scavenge copper ions are also available.[12]

Experimental Protocols

General Protocol for TLC Monitoring of a this compound Click Reaction
  • Prepare the TLC Plate: Use a silica gel TLC plate.

  • Spotting: On the baseline of the plate, spot the following:

    • Lane 1: this compound starting material.

    • Lane 2: Azide-containing starting material.

    • Lane 3: Co-spot of both starting materials.

    • Lane 4 onwards: Aliquots of the reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h).

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol). The optimal solvent system will depend on the polarity of your specific molecules and may require some optimization.

  • Visualization: Visualize the spots under UV light (if any of the components are UV active) and/or by staining with a suitable agent (e.g., iodine vapor or a potassium permanganate (B83412) stain).

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot with a different Rf value indicate the progress of the reaction.[2][3]

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_characterization Characterization DSPE_Alkyne This compound Reaction_Vessel Reaction Mixture DSPE_Alkyne->Reaction_Vessel Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction_Vessel Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Reaction_Vessel TLC_Analysis TLC Analysis Reaction_Vessel->TLC_Analysis Aliquots Crude_Product Crude Product TLC_Analysis->Crude_Product Proceed if reaction complete Column_Chromatography Column Chromatography (Silica or RP-HPLC) Crude_Product->Column_Chromatography Copper_Removal Copper Removal (e.g., EDTA Dialysis) Column_Chromatography->Copper_Removal If CuAAC Pure_Product Purified Conjugate Column_Chromatography->Pure_Product If no Cu Copper_Removal->Pure_Product NMR NMR (1H, 31P) Pure_Product->NMR MS Mass Spectrometry (LC-MS, MALDI-TOF) Pure_Product->MS HPLC_Purity HPLC (Purity) Pure_Product->HPLC_Purity troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction Yes Optimize_Extraction Optimize Extraction Protocol Low_Yield->Optimize_Extraction Modify_Chroma Modify Chromatography (Gradient, Column) Low_Yield->Modify_Chroma Check_Degradation Check for Degradation (Control pH) Low_Yield->Check_Degradation Coelution Co-elution with Starting Materials? Impure_Product->Coelution Yes Copper_Contamination Copper Contamination? Impure_Product->Copper_Contamination Optimize_Chroma Optimize Chromatography (Gradient, Load) Coelution->Optimize_Chroma Chelate_Copper Use Chelating Agent (EDTA, Resin) Copper_Contamination->Chelate_Copper

References

how to avoid non-specific binding with DSPE-alkyne liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Alkyne liposomes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound liposomes?

A1: Non-specific binding of this compound liposomes to cells or other surfaces can be attributed to several factors:

  • Hydrophobic Interactions: The lipid bilayer itself can hydrophobically interact with proteins and cell membranes.

  • Electrostatic Interactions: The overall surface charge of the liposome (B1194612) can lead to non-specific binding with oppositely charged surfaces or biomolecules. The zeta potential of your liposome formulation is a critical parameter to consider.[1]

  • Alkyne Group Reactivity: While the terminal alkyne is intended for specific "click" chemistry reactions, it can exhibit low-level, non-specific interactions with certain biological molecules, particularly those containing sulfhydryl groups (e.g., cysteine residues in proteins).[2]

  • Protein Corona Formation: Upon introduction into a biological medium, proteins can quickly adsorb to the surface of liposomes, forming a "protein corona." This corona can mediate non-specific interactions with cells.[2][3]

Q2: How does PEGylation help in reducing non-specific binding?

A2: Polyethylene glycol (PEG) is a hydrophilic polymer that can be incorporated into the liposome formulation (e.g., as DSPE-PEG). It forms a hydrated layer on the liposome surface that provides a steric barrier, physically hindering the approach of proteins and other macromolecules.[3][4] This "stealth" effect reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and decreasing non-specific cellular interactions. The density and length of the PEG chains are critical factors in determining the effectiveness of this shielding.

Q3: Can the alkyne group on my this compound liposomes react non-specifically with cells?

A3: While the primary reactivity of the alkyne group is with an azide (B81097) partner in a click chemistry reaction, there is potential for low-level, non-specific interactions. Terminal alkynes can interact with nucleophiles, and in the context of a cell surface, this could involve reactions with amino or thiol groups on proteins. However, this is generally considered a minor contribution to overall non-specific binding compared to hydrophobic and electrostatic interactions.

Q4: What are some common blocking agents I can use to minimize non-specific binding?

A4: Besides PEGylation, which is incorporated during formulation, several blocking agents can be used in your experimental buffer to passivate surfaces and reduce non-specific binding. Common choices include:

  • Bovine Serum Albumin (BSA): A widely used protein that can coat surfaces and block non-specific protein binding sites.

  • Casein: A milk protein that is also an effective blocking agent. Studies have shown that smaller molecular weight components of casein may be particularly effective.[5][6]

  • Surfactants: Non-ionic surfactants like Tween-20 or Polysorbate 80 can be used at low concentrations to prevent hydrophobic interactions.

Troubleshooting Guides

Problem 1: High background signal in cell-based assays (e.g., flow cytometry, fluorescence microscopy).
Possible Cause Troubleshooting Steps
Insufficient surface passivation 1. Incorporate PEGylated Lipids: Ensure your liposome formulation includes an optimized concentration of a PEGylated lipid (e.g., DSPE-PEG). A common starting point is 5 mol%, but this may need to be adjusted. 2. Use Blocking Agents in Buffers: Pre-incubate your cells with a blocking buffer containing 1-2% BSA or 0.5-1% casein for 30-60 minutes before adding the liposomes. Perform all subsequent washes and incubations in a buffer containing a lower concentration (e.g., 0.1-0.5%) of the blocking agent.
Electrostatic Interactions 1. Measure Zeta Potential: Characterize the surface charge of your liposomes. Highly charged liposomes (either positive or negative) are more prone to non-specific binding. 2. Adjust Buffer Ionic Strength: Increasing the salt concentration of your buffer (e.g., using PBS with 150 mM NaCl) can help to screen electrostatic interactions.
Liposome Aggregation 1. Check Liposome Size and Polydispersity: Use Dynamic Light Scattering (DLS) to ensure your liposomes are monodisperse and within the expected size range. Aggregates can lead to increased non-specific uptake. 2. Optimize Storage Conditions: Store liposomes at an appropriate temperature (typically 4°C) and avoid freeze-thaw cycles.
Problem 2: Non-specific binding to surfaces in plate-based or protein interaction assays (e.g., ELISA, SPR).
Possible Cause Troubleshooting Steps
Hydrophobic interactions with plasticware 1. Use Low-Binding Plates: Utilize commercially available low-protein-binding microplates. 2. Pre-block the Plate: Before adding your liposomes, incubate the wells with a blocking buffer (e.g., 1-3% BSA or 1% casein in PBS) for at least 1 hour at room temperature or overnight at 4°C.
Unreacted Alkyne Groups 1. Passivate the Surface: After immobilizing your target molecule, block the remaining surface with a solution of a small molecule azide (if compatible with your assay) followed by a protein-based blocker like BSA.
Sub-optimal Buffer Composition 1. Include a Non-ionic Surfactant: Add a low concentration (e.g., 0.05%) of Tween-20 to your washing and incubation buffers to reduce non-specific hydrophobic interactions.

Quantitative Data Summary

The following table summarizes the relative effectiveness of different blocking strategies in reducing non-specific binding of liposomes, based on data from various studies. The values are presented as a general guide, and optimal conditions should be determined empirically for each specific experimental system.

Blocking StrategyTypical ConcentrationRelative Reduction in Non-specific BindingReference(s)
PEGylation (DSPE-PEG) 2-10 mol%High[3][4]
Bovine Serum Albumin (BSA) 1-3% (w/v)Moderate to High[5][7]
Casein 0.5-1% (w/v)High[5][6][7]
Tween-20 0.05-0.1% (v/v)Moderate

Experimental Protocols

Protocol 1: Quantifying Non-specific Binding of this compound Liposomes to Cells via Flow Cytometry

This protocol allows for the quantification of non-specific binding by measuring the fluorescence of cells incubated with fluorescently labeled this compound liposomes.

Materials:

  • Fluorescently labeled this compound liposomes (e.g., containing a lipid-soluble dye like DiI or DiO).

  • Target cells in suspension.

  • Phosphate-Buffered Saline (PBS).

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) as a blocking agent.

  • FACS tubes.

  • Flow cytometer.

Procedure:

  • Harvest and wash the cells, then resuspend them in ice-cold FACS buffer (PBS + 2% FBS) at a concentration of 1 x 10^6 cells/mL.

  • Prepare a negative control (unlabeled cells) and a positive control (if a specific targeting ligand is being used).

  • To assess non-specific binding, add the fluorescently labeled this compound liposomes to the cell suspension at a final concentration of 10-50 µM.

  • Incubate the cells with the liposomes for 30-60 minutes on ice or at 4°C to minimize endocytosis.

  • Wash the cells twice with 2 mL of cold FACS buffer to remove unbound liposomes. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity of the cell population incubated with the this compound liposomes (without a targeting ligand) will indicate the level of non-specific binding.[4][8][9][10]

Protocol 2: Dot Blot Assay to Assess Non-specific Protein Binding to this compound Liposomes

This semi-quantitative method can be used to screen for non-specific binding of various proteins to your liposomes.

Materials:

  • This compound liposomes.

  • Nitrocellulose or PVDF membrane.

  • Dot blot apparatus (optional, manual spotting can be performed).

  • A selection of proteins to test for non-specific binding (e.g., BSA, lysozyme, fibrinogen).

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary antibody against one of the liposome components (if available) or a fluorescently labeled liposome.

  • HRP-conjugated secondary antibody (if using a primary antibody).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare serial dilutions of your this compound liposomes in PBS.

  • Spot 1-2 µL of each liposome dilution onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.[11][12][13]

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of subsequent proteins to the membrane itself.[11]

  • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane with a solution of the protein being tested for non-specific binding (e.g., 1 mg/mL BSA in PBS) for 1 hour at room temperature.

  • Wash the membrane thoroughly three times for 5-10 minutes each with TBST.

  • Detect the amount of liposomes remaining on the membrane.

    • If using a primary antibody: Incubate with the primary antibody, wash, then incubate with the HRP-conjugated secondary antibody, wash, and finally add the chemiluminescent substrate and image.

    • If using fluorescent liposomes: Directly image the membrane using an appropriate fluorescence imager.

  • A decrease in the signal from the liposome spots after incubation with the test protein indicates that the protein has bound to the liposomes and subsequently been washed away. Comparing the signal intensity before and after protein incubation can give a semi-quantitative measure of non-specific binding.

Visualizations

Non_Specific_Binding_Causes cluster_causes Potential Causes Liposome This compound Liposome NSB Non-Specific Binding Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Lipid Bilayer Electrostatic Electrostatic Interactions Electrostatic->NSB Surface Charge Alkyne Alkyne Group Reactivity Alkyne->NSB Terminal Alkyne ProteinCorona Protein Corona Formation ProteinCorona->NSB Adsorbed Proteins

Caption: Major contributors to non-specific binding of this compound liposomes.

Mitigation_Workflow cluster_formulation Formulation Strategies cluster_buffer Buffer Additives cluster_assay Assay-Specific Steps Start High Non-Specific Binding Observed Formulation Step 1: Formulation Optimization Start->Formulation Initial Check Buffer Step 2: Buffer Modification Formulation->Buffer If problem persists PEG Incorporate DSPE-PEG (e.g., 5 mol%) Charge Adjust Surface Charge (Zeta Potential) Assay Step 3: Assay Blocking Buffer->Assay If still high BSA_Buffer Add BSA or Casein (e.g., 0.1-1%) Salt Increase Ionic Strength (e.g., 150 mM NaCl) End Reduced Non-Specific Binding Assay->End PreBlock Pre-block surfaces (Plates, Slides) Tween Include Tween-20 (0.05%) in washes

Caption: A stepwise workflow for troubleshooting and mitigating non-specific binding.

References

strategies to improve the encapsulation efficiency of DSPE-alkyne vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-alkyne vesicle formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the encapsulation efficiency of your this compound vesicles.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in vesicle formulation. The following guide provides a structured approach to identifying and resolving potential issues in your experimental workflow.

Issue: Consistently low encapsulation efficiency (<30%) for my therapeutic agent.

Below is a decision tree to help you troubleshoot this issue.

Troubleshooting_Low_Encapsulation start Start: Low Encapsulation Efficiency drug_properties Assess Drug Properties start->drug_properties formulation_params Review Formulation Parameters drug_properties->formulation_params Drug properties understood solution_hydrophilic Optimize for Hydrophilic Drug: - Use active loading (pH or ammonium (B1175870) sulfate (B86663) gradient) - Increase drug concentration in hydration buffer drug_properties->solution_hydrophilic Hydrophilic Drug solution_hydrophobic Optimize for Hydrophobic Drug: - Incorporate drug during lipid film formation - Adjust lipid composition to enhance bilayer packing drug_properties->solution_hydrophobic Hydrophobic Drug process_params Evaluate Process Parameters formulation_params->process_params Formulation optimized solution_lipid_ratio Optimize Drug-to-Lipid Ratio: - Perform a titration study (e.g., 1:10 to 1:100 drug:lipid molar ratio) - Start with an excess of lipids and gradually increase the drug amount formulation_params->solution_lipid_ratio Suboptimal Drug-to-Lipid Ratio solution_cholesterol Adjust Cholesterol Content: - Optimal range is typically 30-50 mol% - Too high can decrease encapsulation for some drugs formulation_params->solution_cholesterol Incorrect Cholesterol Content solution_hydration Improve Hydration: - Ensure a thin, uniform lipid film - Hydrate above the lipid phase transition temperature (Tm) - Increase hydration time or agitation process_params->solution_hydration Incomplete Hydration solution_sizing Optimize Size Reduction: - Extrusion: ensure sufficient passes (11-21) through the correct pore size - Sonication: optimize time and power settings process_params->solution_sizing Inefficient Size Reduction end Re-evaluate Encapsulation Efficiency solution_hydrophilic->end solution_hydrophobic->end solution_lipid_ratio->end solution_cholesterol->end solution_hydration->end solution_sizing->end

Caption: Troubleshooting logic for low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPE in these vesicle formulations?

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a phospholipid with two saturated 18-carbon stearoyl chains. Its high phase transition temperature contributes to the formation of rigid and stable lipid bilayers at physiological temperatures, which helps to minimize drug leakage and enhance the overall stability of the vesicle formulation.[1]

Q2: How does the alkyne group on this compound affect encapsulation?

The alkyne group is primarily incorporated for post-formulation modifications via "click chemistry."[2] This allows for the covalent attachment of targeting ligands, imaging agents, or other molecules to the surface of the vesicle after the drug has been encapsulated. The alkyne group itself is small and is not expected to significantly impact the packing of the lipid bilayer or the initial encapsulation efficiency. The principles of optimizing encapsulation for standard DSPE liposomes are directly applicable to this compound vesicles.

Q3: What is the difference between passive and active drug loading, and which should I choose?

  • Passive Loading: The drug is encapsulated during the vesicle formation process. For hydrophilic drugs, this involves dissolving the drug in the aqueous buffer used for lipid film hydration. For hydrophobic drugs, the drug is mixed with the lipids in the organic solvent before film formation. Passive loading is simpler but often results in lower encapsulation efficiencies for hydrophilic compounds.[1]

  • Active Loading: This method is used for certain hydrophilic drugs and involves creating a chemical gradient (e.g., pH or ammonium sulfate) across the vesicle membrane after they are formed. This gradient drives the drug into the core of the vesicle, often achieving significantly higher encapsulation efficiencies.[1]

Recommendation: For hydrophilic drugs, consider switching to an active loading method if passive loading yields low efficiency.[1]

Q4: How does cholesterol content influence encapsulation efficiency?

Cholesterol is a critical component for modulating the fluidity and stability of the lipid bilayer. Incorporating cholesterol generally increases membrane rigidity and reduces permeability, which can help prevent drug leakage.[1] However, excessive amounts of cholesterol can compete for space within the bilayer, potentially leading to decreased encapsulation efficiency for certain drugs.[1]

Q5: My vesicles are aggregating. Could this be related to my encapsulation efficiency issues?

Yes, aggregation can be an indicator of formulation instability, which can also lead to poor drug retention. Common causes of aggregation include:

  • Insufficient Surface Charge: Ensure the zeta potential is adequate (typically > ±20 mV) for electrostatic repulsion.[1]

  • Inadequate PEGylation: If using a DSPE-PEG derivative in your formulation, ensure the molar percentage is sufficient (a common starting point is 5 mol%) to provide steric hindrance.[1]

Data Presentation

The following tables summarize key parameters that can be adjusted to improve encapsulation efficiency.

Table 1: Formulation Parameters and Their Impact on Encapsulation Efficiency

ParameterTypical Range/ValueImpact on Encapsulation EfficiencyTroubleshooting Tip
Drug-to-Lipid Molar Ratio 1:10 to 1:100Highly dependent on the drug. A higher lipid content is often needed for larger molecules.[3]Conduct a loading efficiency curve by varying the lipid concentration while keeping the drug concentration constant to find the saturation point.[3]
Cholesterol Content 30-50 mol%Increases bilayer rigidity and can reduce drug leakage.[1]Excessive cholesterol can decrease encapsulation. Optimize the concentration for your specific drug.[1]
Inclusion of Charged Lipids 1-10 mol%Can increase the aqueous volume of the vesicle and improve encapsulation of charged drugs through electrostatic interactions.Consider adding a cationic or anionic lipid to your formulation if dealing with a charged therapeutic.
DSPE-PEG Content 1-10 mol%Provides steric stability to prevent aggregation. Higher concentrations can lead to smaller vesicles with reduced internal volume.Optimize the concentration to balance stability and encapsulation capacity.[1]

Table 2: Process Parameters and Their Impact on Encapsulation Efficiency

ParameterRecommended PracticeImpact on Encapsulation EfficiencyTroubleshooting Tip
Lipid Film Quality Thin and uniformA non-uniform film leads to incomplete hydration and heterogeneous vesicles with poor encapsulation.[1]Ensure complete solvent removal under vacuum.
Hydration Temperature Above the Tm of the lipidsEnsures proper lipid mobility for vesicle formation.For DSPE-based formulations, this is typically above 55°C.
Hydration Method Vortexing or gentle shakingProper agitation ensures all of the lipid film is hydrated.Ensure the entire lipid film is lifted from the flask wall.
Size Reduction (Extrusion) 11-21 passes through a defined pore size membraneProduces unilamellar vesicles of a more uniform size, which can improve reproducibility.[1]Ensure the extruder is heated above the Tm of the lipids.
Size Reduction (Sonication) Optimized time and powerReduces vesicle size. Over-sonication can lead to lipid degradation and drug leakage.Use a bath sonicator for more gentle size reduction or carefully optimize probe sonication parameters.

Experimental Protocols

Protocol 1: Thin-Film Hydration for Passive Encapsulation

This method is a common starting point for vesicle preparation.

Passive_Encapsulation_Workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_purify Purification & Analysis dissolve 1. Dissolve Lipids (this compound, Cholesterol, etc.) and hydrophobic drug in organic solvent. evaporate 2. Form Thin Film Use rotary evaporator to remove solvent. dissolve->evaporate dry 3. Dry Film Place under high vacuum for ≥ 2 hours. evaporate->dry hydrate 4. Hydration Hydrate film with aqueous buffer (containing hydrophilic drug) above Tm. dry->hydrate size_reduction 5. Size Reduction Extrusion or sonication to form small unilamellar vesicles (SUVs). hydrate->size_reduction purify 6. Purify Vesicles Remove unencapsulated drug via size exclusion chromatography or dialysis. size_reduction->purify analyze 7. Analyze Efficiency Quantify encapsulated drug and lipid content. purify->analyze

Caption: Workflow for passive drug encapsulation.

Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve this compound, cholesterol, and any other lipid components in a suitable organic solvent (e.g., chloroform). If encapsulating a hydrophobic drug, add it at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[1]

Protocol 2: Quantification of Encapsulation Efficiency

Accurate quantification is crucial for assessing your optimization strategies.

Methodology:

  • Separation of Free Drug: Separate the unencapsulated drug from the vesicles. This is commonly achieved using size exclusion chromatography (SEC) or dialysis.[4]

    • SEC: The vesicle suspension is passed through a column (e.g., Sephadex G-50). The larger vesicles elute first, followed by the smaller, free drug molecules.[4]

    • Dialysis: The vesicle suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer to remove the free drug.

  • Quantification:

    • Measure the total amount of drug in the initial formulation before the separation step (Drugtotal).

    • After separation, disrupt the purified vesicles (e.g., by adding a detergent like Triton X-100 or a suitable organic solvent) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug (Drugencapsulated) using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Drugencapsulated / Drugtotal) x 100%

References

Technical Support Center: Copper-Catalyzed DSPE-Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC) reactions involving DSPE-alkyne (1,2-distearoyl-sn-glycero-3-phosphoethanolamine with a terminal alkyne).

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It dramatically accelerates the rate of the 1,3-dipolar cycloaddition between the alkyne group on the DSPE lipid and an azide-functionalized molecule, leading to the formation of a stable triazole linkage. This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility under the right conditions.

Q2: Why is a reducing agent, like sodium ascorbate (B8700270), necessary?

The catalytically active species is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to continuously reduce any Cu(II) back to Cu(I), thus maintaining the catalytic cycle.

Q3: What is the purpose of using a ligand (e.g., THPTA, BTTAA) with the copper catalyst?

Ligands play a crucial role in CuAAC reactions for several reasons:

  • Stabilization of Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, which increases the catalyst's lifetime and efficiency.

  • Acceleration of the reaction rate: By forming a complex with copper, ligands can enhance the catalytic activity and accelerate the rate of triazole formation.

  • Reduction of cytotoxicity: Copper ions can be toxic to cells. Ligands can sequester the copper, reducing its bioavailability and mitigating its toxic effects, which is critical for bioconjugation applications.[1]

  • Prevention of side reactions: Ligands can help prevent unwanted side reactions, such as the oxidative coupling of alkynes (Glaser coupling).

Q4: Can the copper catalyst affect the integrity of my DSPE-containing liposomes?

Yes, there are potential concerns. High concentrations of copper ions can interact with the phospholipid headgroups, potentially altering membrane fluidity.[2] Furthermore, the generation of reactive oxygen species (ROS) by the copper/ascorbate system can lead to lipid peroxidation.[3] However, using a chelating ligand and optimized reaction conditions can significantly minimize these effects, ensuring that the liposome (B1194612) structure remains intact. Studies have shown that with the right protocol, no vesicle leakage is triggered by the conjugation reaction.[4][5]

Q5: Are there copper-free alternatives for labeling this compound?

While this compound is designed for copper-catalyzed reactions, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a widely used alternative. SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with an azide (B81097) without the need for a copper catalyst. This approach is advantageous in situations where copper toxicity is a major concern.

Troubleshooting Guide

Problem 1: Low or No Reaction Yield
Potential Cause Recommended Solution
Inactivated Copper Catalyst The Cu(I) catalyst is sensitive to oxygen. Ensure all buffers are degassed before use. Prepare the sodium ascorbate solution fresh for each experiment, as it can degrade. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst or Reducing Agent Increase the concentration of the copper source (e.g., CuSO₄) and sodium ascorbate. A molar excess of sodium ascorbate over copper is recommended. For challenging reactions, a higher catalyst loading (e.g., up to 10 mol%) may be necessary.
Poor Quality or Degraded Reagents Verify the purity and integrity of your this compound and azide-containing molecule. Use fresh, high-quality reagents.
Suboptimal Ligand or Ligand-to-Copper Ratio The choice of ligand can significantly impact efficiency. For aqueous systems, water-soluble ligands like THPTA and BTTAA are recommended. Optimize the ligand-to-copper ratio; a ratio of 5:1 is often a good starting point to protect the catalyst and biomolecules.[6]
Steric Hindrance If conjugating a large molecule to the liposome surface, steric hindrance can be a limiting factor. Consider using a DSPE-PEG-alkyne with a longer PEG spacer to increase the accessibility of the alkyne group.
Inhibitory Components in the Reaction Buffer Avoid using buffers that can chelate copper, such as Tris. Phosphate buffers (PBS) or HEPES are generally compatible.[7] If your sample contains thiols (e.g., from DTT or cysteine residues), they can inactivate the copper catalyst. Remove them by dialysis or buffer exchange prior to the reaction.
Incorrect Order of Reagent Addition A recommended practice is to first mix the copper sulfate (B86663) with the ligand, add this mixture to the solution containing the this compound and azide, and then initiate the reaction by adding the sodium ascorbate.[7][8]
Problem 2: Liposome Aggregation or Instability
Potential Cause Recommended Solution
High Copper Concentration High local concentrations of divalent copper ions can interact with negatively charged lipid headgroups, leading to aggregation. Reduce the overall copper concentration. Ensure rapid and thorough mixing upon addition of the copper solution.
Suboptimal pH The pH of the reaction buffer can affect the surface charge of the liposomes and the stability of the reagents. Maintain a pH between 6.5 and 8.0 for optimal results.[7]
Oxidative Damage to Lipids The copper/ascorbate system can generate reactive oxygen species (ROS). Minimize reaction times and use a sufficient excess of a protective ligand. Ensure thorough degassing of buffers to reduce oxygen levels.

Data on Ligand and Catalyst Efficiency

The choice of ligand and the concentration of the copper catalyst are critical parameters that influence both the reaction rate and the potential for side reactions.

Table 1: Comparison of Common Copper-Chelating Ligands

LigandKey CharacteristicsRelative Reaction RateNotes
TBTA (Tris(benzyltriazolylmethyl)amine)The first widely used ligand.GoodPoorly soluble in aqueous solutions, making it less ideal for liposome modifications without co-solvents.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble analog of TBTA.Better than TBTA in aqueous media.[9][10]Good biocompatibility and protects biomolecules from ROS-induced damage.
BTTAA (2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble with bulky tert-butyl groups.Higher than THPTA in some systems.[3]The bulky groups are thought to prevent the formation of unreactive copper acetylide polymers, enhancing reaction rates.[3]
Bathophenanthroline disulfonate (BPS) Water-soluble chelator.EffectiveHas been shown to yield excellent coupling efficiencies for liposome conjugation without causing vesicle leakage.[4][5]

Table 2: Recommended Starting Concentrations for CuAAC on Liposomes

ReagentRecommended Concentration RangePurpose
This compound Liposomes 0.1 - 1 mg/mL total lipidSubstrate
Azide-Molecule 1.5 - 10 molar excess relative to alkyneReactant
Copper(II) Sulfate (CuSO₄) 50 - 600 µM[7]Catalyst Precursor
Ligand (e.g., THPTA) 250 µM - 5 mMCu(I) Stabilizer
Sodium Ascorbate 2.5 - 5 mMReducing Agent

Note: These are starting recommendations. Optimal concentrations may vary depending on the specific reactants and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Molecule to DSPE-PEG-Alkyne Liposomes

This protocol provides a general guideline for the copper-catalyzed click reaction on pre-formed liposomes containing DSPE-PEG-Alkyne.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Alkyne in a suitable buffer (e.g., deoxygenated PBS or HEPES, pH 7.4).

  • Azide-functionalized molecule of interest.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water).

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water).

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in deionized water, prepare fresh ).

  • Deoxygenated buffer for dilutions.

Procedure:

  • Preparation: In a microcentrifuge tube, dilute the DSPE-PEG-Alkyne liposomes to the desired final concentration with deoxygenated buffer.

  • Add Azide: Add the azide-functionalized molecule to the liposome suspension. A 2 to 10-fold molar excess over the alkyne is typically used. Mix gently.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. A ligand-to-copper ratio of 5:1 is recommended. For example, mix 5 µL of 50 mM THPTA with 5 µL of 20 mM CuSO₄. Vortex briefly and let it sit for 2-3 minutes.

  • Add Catalyst: Add the catalyst premix to the liposome/azide mixture. Mix gently by pipetting.

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the millimolar range (e.g., 2.5-5 mM).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using fluorescent molecules.

  • Quenching and Purification (Optional): The reaction can be quenched by adding a chelating agent like EDTA. The functionalized liposomes can then be purified from excess reagents by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Quantification of Reaction Efficiency using a Fluorogenic Azide

This protocol allows for the optimization and efficiency testing of the CuAAC reaction by using a fluorogenic azide that becomes fluorescent upon triazole formation.

Materials:

  • Same as Protocol 1, but replace the azide-molecule of interest with a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin).

  • Fluorometer or plate reader.

Procedure:

  • Follow steps 1-5 from Protocol 1, using the fluorogenic azide.

  • Fluorescence Measurement: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the formed triazole product.

  • Determine Completion: The reaction is considered complete when the fluorescence intensity plateaus.

  • Optimization: This method can be used to systematically test different concentrations of copper, ligand, and ascorbate to find the optimal conditions for your specific this compound system.

Visualizations

G Experimental Workflow for this compound Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification liposomes This compound Liposomes mix Combine Liposomes and Azide liposomes->mix azide Azide-Molecule azide->mix catalyst_premix Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst ascorbate Fresh Sodium Ascorbate initiate Initiate with Ascorbate ascorbate->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate at RT initiate->incubate quench Quench (optional) incubate->quench purify Purify Liposomes quench->purify analyze Characterize Conjugate purify->analyze

Caption: A step-by-step workflow for the copper-catalyzed functionalization of this compound liposomes.

G Impact of Copper Catalyst on Cellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway cluster_response Cellular Response cu_catalyst Excess Extracellular Copper Catalyst (Cu²⁺) ros Reactive Oxygen Species (ROS) Generation cu_catalyst->ros Fenton-like reactions pi3k PI3K/AKT Activation cu_catalyst->pi3k CTR1-dependent p38 p38 MAPK ros->p38 jnk JNK/SAPK ros->jnk nfkb NF-κB Activation ros->nfkb IκB degradation ap1 AP-1 Activation p38->ap1 jnk->ap1 inflammation Inflammation ap1->inflammation apoptosis Apoptosis ap1->apoptosis nfkb->inflammation proliferation Altered Proliferation pi3k->proliferation

Caption: Signaling pathways activated by excess copper, often leading to oxidative stress and inflammation.

References

Technical Support Center: DSPE-Alkyne Liposome Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the characterization of DSPE-alkyne liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of incorporating this compound into a liposome (B1194612) formulation?

This compound is a phospholipid-PEG conjugate that contains a terminal alkyne group. This alkyne group serves as a reactive handle for "click chemistry," a highly efficient and specific type of reaction. This allows for the covalent attachment of various molecules, such as targeting ligands (peptides, antibodies), imaging agents, or other functional moieties, to the surface of the liposome after its formation. This post-formulation conjugation strategy is advantageous as it avoids exposing sensitive targeting molecules to the potentially harsh conditions of liposome preparation.

Q2: What are the key characterization techniques for this compound liposomes?

The primary characterization techniques for this compound liposomes, both before and after surface modification via click chemistry, include:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and Polydispersity Index (PDI).

  • Zeta Potential Analysis: To measure the surface charge of the liposomes, which is a key indicator of colloidal stability.

  • Transmission Electron Microscopy (TEM) / Cryo-TEM: To visualize the morphology (shape and lamellarity) of the liposomes.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To determine the lipid composition and quantify the amount of this compound incorporated into the liposomes. It can also be used to confirm the successful conjugation of a molecule to the liposome surface.

Q3: How does the click chemistry reaction affect the physicochemical properties of the liposomes?

The click chemistry reaction itself, when performed under appropriate conditions, is generally mild and does not disrupt the liposome structure or cause significant leakage of encapsulated contents.[1][2] However, the covalent attachment of molecules to the liposome surface will alter its physicochemical properties. Researchers should expect to see a stepwise increase in the hydrodynamic size of the liposomes as measured by DLS.[3] The surface charge (zeta potential) may also change depending on the charge of the conjugated molecule.

Q4: What are some common issues encountered during the characterization of this compound liposomes?

Common issues include:

  • Unexpected particle size or high PDI.

  • Liposome aggregation and instability.

  • Low or inconsistent incorporation of this compound.

  • Inefficient click chemistry conjugation.

  • Changes in liposome characteristics after conjugation.

These issues are addressed in detail in the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Unexpected Particle Size or High Polydispersity Index (PDI)
Symptom Possible Cause Suggested Solution
Larger than expected particle size before click chemistry Incomplete hydration of the lipid film.Ensure the hydration buffer is heated above the phase transition temperature (Tm) of all lipids and that vortexing or agitation is sufficient to form a homogenous suspension of multilamellar vesicles (MLVs).
Inefficient size reduction (extrusion or sonication).Verify the pore size of the extrusion membranes and perform a sufficient number of extrusion cycles (typically 10-21). If using sonication, optimize the sonication time and power, ensuring the sample is kept on ice to prevent overheating.
High PDI (>0.2) Heterogeneous population of liposomes (mix of unilamellar and multilamellar vesicles).Increase the number of extrusion cycles or optimize sonication parameters. Ensure the lipid composition is appropriate for forming stable, uniform vesicles.
Presence of aggregates.See "Issue 2: Liposome Aggregation and Instability".
Significant increase in size and PDI after click chemistry Aggregation induced by the conjugation reaction conditions (e.g., catalyst, pH).If using a copper-catalyzed reaction, ensure a water-soluble copper chelator like bathophenanthroline (B157979) disulfonate is used to minimize aggregation.[1][2] Optimize the pH and ionic strength of the reaction buffer. Consider using copper-free click chemistry (e.g., SPAAC) which is often milder.
Non-specific binding or aggregation of the molecule being conjugated.Ensure the molecule to be conjugated is soluble and stable in the reaction buffer. Purify the conjugated liposomes to remove any unbound molecules or aggregates.
Issue 2: Liposome Aggregation and Instability
Symptom Possible Cause Suggested Solution
Visible precipitation or cloudiness in the liposome suspension. Insufficient surface charge for electrostatic repulsion.Measure the zeta potential. A value close to neutral (0 mV) can lead to aggregation. Consider incorporating a charged lipid (e.g., DOTAP, DOPS) into the formulation to increase the magnitude of the zeta potential (ideally > ±20 mV).
Inadequate PEGylation.Ensure a sufficient molar percentage of DSPE-PEG-alkyne is used (typically 5-10 mol%) to provide steric hindrance and prevent aggregation.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).If possible, use buffers without divalent cations or include a chelating agent like EDTA.
Changes in size and PDI over time during storage. Hydrolysis or oxidation of lipids.Store liposomes at 4°C in the dark. For long-term storage, consider freeze-drying (lyophilization) with a suitable cryoprotectant. Use high-purity lipids and de-gassed buffers to minimize oxidation.
Issue 3: Inefficient Click Chemistry Conjugation
Symptom Possible Cause Suggested Solution
Low yield of conjugated product confirmed by HPLC or other analytical methods. Inaccessible alkyne groups.The PEG spacer on the DSPE-PEG-alkyne is designed to make the alkyne group accessible. Ensure the chosen PEG length is sufficient for your specific ligand.
Inactive catalyst (for copper-catalyzed reactions).Use freshly prepared catalyst solutions. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and active.
Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction parameters. Most click reactions proceed well at room temperature in aqueous buffers. Follow established protocols for your specific click chemistry reaction.
Steric hindrance from a bulky ligand.Consider using a longer PEG spacer on the DSPE-PEG-alkyne to increase the distance between the liposome surface and the reactive group.

Quantitative Data Summary

The following tables provide expected ranges for key characterization parameters. Note that these values can vary depending on the specific lipid composition, preparation method, and the nature of the conjugated molecule.

Table 1: Expected Physicochemical Properties of this compound Liposomes (Before Conjugation)

ParameterExpected RangeMethod of Analysis
Hydrodynamic Diameter 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -40 mV (for neutral helper lipids)Zeta Potential Analysis
Morphology Spherical, unilamellar vesiclesTEM / Cryo-TEM

Table 2: Expected Changes in Physicochemical Properties After Click Chemistry Conjugation

ParameterExpected ChangeRationale
Hydrodynamic Diameter Increase of 5 - 20 nm (depending on ligand size)Covalent attachment of the molecule to the liposome surface increases its overall size.
Polydispersity Index (PDI) May slightly increase, but should remain < 0.3The conjugation process might introduce some heterogeneity.
Zeta Potential Will shift towards the charge of the conjugated molecule.The surface charge will be influenced by the newly introduced molecule.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS measurement (this avoids multiple scattering effects). For zeta potential, dilution in a low ionic strength buffer is often recommended.

  • Instrument Setup: Use a Malvern Zetasizer or similar instrument. Equilibrate the instrument to the desired temperature (typically 25°C).

  • Measurement:

    • For DLS, load the diluted sample into a disposable cuvette. Place the cuvette in the instrument and initiate the size measurement. The instrument will measure the time-dependent fluctuations in scattered light intensity to determine the particle size and PDI.

    • For zeta potential, load the diluted sample into a folded capillary cell, ensuring no air bubbles are present. Insert the cell into the instrument. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

  • Data Analysis: The instrument software will provide the Z-average diameter, PDI, and zeta potential values. Perform multiple measurements for each sample to ensure reproducibility.

Protocol 2: Transmission Electron Microscopy (TEM) Imaging
  • Sample Preparation (Negative Staining):

    • Place a drop of the liposome suspension onto a formvar-coated copper grid for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • Add a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to observe the overall morphology and lamellarity of the liposomes.

Note: For a more native-like visualization of the liposomes, cryo-TEM is recommended, although it requires more specialized equipment and sample preparation (plunge-freezing).[4]

Protocol 3: HPLC Analysis of Lipid Composition
  • Sample Preparation: Disrupt the liposomes to release the lipids. This can be achieved by adding a suitable organic solvent (e.g., methanol (B129727) or isopropanol) to the liposome suspension.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid in water) is typically employed.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for lipid analysis as many lipids lack a strong UV chromophore.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks corresponding to each lipid component by comparing their retention times and peak areas to those of known standards. This will allow for the determination of the final lipid composition and the confirmation of this compound incorporation.

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization1 Pre-Conjugation Characterization cluster_conjugation Click Chemistry Conjugation cluster_characterization2 Post-Conjugation Characterization prep1 Lipid Film Hydration prep2 Size Reduction (Extrusion/Sonication) prep1->prep2 char1 DLS (Size, PDI) prep2->char1 char2 Zeta Potential prep2->char2 char3 TEM (Morphology) prep2->char3 char4 HPLC (Composition) prep2->char4 conj1 React this compound Liposomes with Azide-Modified Molecule char1->conj1 char2->conj1 char3->conj1 char4->conj1 conj2 Purification (e.g., SEC) conj1->conj2 post_char1 DLS (Size, PDI) conj2->post_char1 post_char2 Zeta Potential conj2->post_char2 post_char3 TEM (Morphology) conj2->post_char3 post_char4 HPLC (Conjugation Efficiency) conj2->post_char4

Caption: Experimental workflow for this compound liposome preparation, conjugation, and characterization.

troubleshooting_logic cluster_size Size & PDI Issues cluster_stability Stability Issues cluster_conjugation Conjugation Issues start Characterization Issue (e.g., High PDI, Aggregation) size_check Check Formulation Step start->size_check Size/PDI stability_check Check Formulation Parameters start->stability_check Aggregation conjugation_check Check Reaction Conditions start->conjugation_check Low Conjugation hydration Optimize Hydration size_check->hydration Hydration? extrusion Optimize Size Reduction size_check->extrusion Size Reduction? zeta Measure Zeta Potential (Adjust if needed) stability_check->zeta Surface Charge? peg Verify DSPE-PEG-Alkyne % stability_check->peg PEGylation? reagents Verify Reagent Activity conjugation_check->reagents Reagents? conditions Optimize pH, Time, Temp. conjugation_check->conditions Conditions?

References

Technical Support Center: DSPE-Alkyne Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for assessing the purity of synthesized 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-alkyne (DSPE-alkyne).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical methods to confirm the purity of my synthesized this compound?

A combination of chromatographic and spectroscopic techniques is essential for a complete purity assessment.[1] The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the chemical structure and identify impurities.[2][3]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the product from impurities.[1][3] HPLC is often considered the gold standard for purity analysis.[1]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and for a preliminary purity check.[3]

Q2: How do I interpret the ¹H NMR spectrum of this compound? What are the key peaks to look for?

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.[2][3] For this compound, you should look for characteristic signals corresponding to the different parts of the structure. While exact chemical shifts can vary slightly based on the solvent used, the following are expected regions for the key protons.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks often indicate the presence of impurities from the synthesis or degradation.[3]

  • Residual Solvents: Peaks corresponding to solvents used during synthesis and purification (e.g., chloroform, methanol (B129727), dichloromethane).

  • Unreacted Starting Materials: Signals from unreacted DSPE or the alkyne-containing reagent.

  • Hydrolysis Products: Appearance of new peaks could indicate the hydrolysis of the ester bonds in the stearoyl chains.[4]

  • Side-Reaction Products: Unidentified peaks may correspond to byproducts from the coupling reaction.

Refer to the impurity reference table below for more specific guidance.

Q4: What is the role of ³¹P NMR in assessing this compound purity?

³¹P NMR spectroscopy is a highly specific technique used to confirm the presence and chemical environment of the phosphate (B84403) group in the phospholipid head.[2] For pure this compound, you should observe a single, sharp peak. The presence of multiple peaks in the ³¹P NMR spectrum could suggest impurities containing a phosphate group or degradation of the phospholipid head.

Q5: How is Mass Spectrometry (MS) used to analyze this compound?

Mass spectrometry is crucial for confirming that the synthesized product has the correct molecular weight.[1] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[2][3] The mass spectrum of a pure sample will show a prominent peak corresponding to the molecular weight of this compound.[3] Impurities will appear as additional peaks with different mass-to-charge ratios.[3]

Q6: I am developing an HPLC method. What type of column and detector are recommended for this compound?

For analyzing phospholipids (B1166683) like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically effective.[2][3]

  • Column: A C18 or C8 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is generally used.[2][3]

  • Detector: Since phospholipids lack a strong UV chromophore, traditional UV detectors may not be sensitive enough.[1] Detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended for accurate quantification.[1]

Q7: My HPLC chromatogram shows multiple peaks. How can I troubleshoot this?

Multiple peaks indicate that your sample is not pure.[1][3]

  • Identify the Main Peak: The largest peak should correspond to your this compound product. Its identity can be confirmed by collecting the fraction and analyzing it via MS.

  • Analyze Impurity Peaks: Smaller peaks represent impurities. These could be unreacted starting materials, byproducts, or degradation products.[1]

  • Optimize Purification: If significant impurities are present, further purification using techniques like silica (B1680970) gel column chromatography or preparative HPLC is necessary.[2]

Q8: Can I use Thin-Layer Chromatography (TLC) for a quick purity assessment?

Yes, TLC is an excellent tool for rapid, qualitative analysis.[3] It is particularly useful for monitoring the progress of a reaction by comparing the spot of the reaction mixture to the spots of the starting materials.[2] For a pure this compound sample, you should ideally see a single spot on the TLC plate.[3] The presence of multiple spots indicates impurities.[3] However, for accurate quantitative purity, HPLC or NMR should be used.[3]

Data Presentation: Quantitative Analysis

For accurate identification, compare the data from your sample against the expected values in the tables below.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

ProtonsFunctional GroupExpected Chemical Shift (δ, ppm)
Alkyne-HTerminal Alkyne~2.0 - 3.0
-(CH₂)n-Stearoyl Chains (Methylene)~1.25 (broad singlet)
-CH₃Stearoyl Chains (Terminal Methyl)~0.88 (triplet)
-CH₂-O-CO-Glycerol (B35011) Backbone~4.1 - 4.4
-CH-O-CO-Glycerol Backbone~5.2
-PO₄-CH₂-Headgroup~3.9 - 4.1
-CH₂-NH-Headgroup~3.5

Note: Chemical shifts are approximate and can vary with solvent and instrument calibration.

Table 2: Characteristic ³¹P NMR Chemical Shift for this compound

Phosphorus AtomFunctional GroupExpected Chemical Shift (δ, ppm)
PPhosphate~0.0 - 1.0

Note: A single peak is expected. Multiple peaks may indicate impurities or degradation.

Table 3: Troubleshooting Common Impurities

ImpurityPotential Source¹H NMR SignatureMS SignatureHPLC/TLC Signature
Unreacted DSPEIncomplete reactionAbsence of alkyne proton peak; presence of primary amine protons.Lower m/z than product.Separate peak/spot, typically more polar.
Excess Alkyne ReagentIncomplete purificationCharacteristic peaks of the reagent dominate.Lower m/z than product.Separate peak/spot, polarity depends on reagent.
Hydrolyzed DSPEExposure to acidic/basic conditions or water.[4]Appearance of carboxylic acid and alcohol protons.Peaks corresponding to lyso-lipid or free fatty acids.Additional, more polar peaks/spots.
Residual SolventsIncomplete dryingSharp singlets (e.g., CHCl₃ ~7.26 ppm, MeOH ~3.49 ppm).Not typically observed.Not typically observed.

Table 4: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear spin in a magnetic fieldDetailed molecular structure, functional groupsHigh structural resolution, can identify unknown impuritiesRequires relatively pure sample, can be complex to interpret
³¹P NMR Phosphorus nucleus spinConfirms phosphate group integrityHighly specific to phosphorus, simple spectraLimited to phosphorus-containing compounds
Mass Spec (MS) Mass-to-charge ratio of ionsMolecular weight verificationHigh sensitivity, confirms identityProvides limited structural information on its own
HPLC-ELSD/CAD Differential partitioningQuantitative purity, separation of componentsHigh accuracy for quantification, high resolutionRequires specialized detectors for non-UV absorbing lipids[1]
TLC Differential adsorptionQualitative purity, reaction monitoringFast, simple, inexpensiveNot quantitative, lower resolution than HPLC

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dried this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or a mixture).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Integrate the characteristic peaks corresponding to the stearoyl chains, glycerol backbone, headgroup, and the terminal alkyne proton.

    • The ratio of these integrations should match the theoretical proton count of the this compound structure.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • A single peak should be observed, confirming the integrity of the phosphate group.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a chloroform/methanol mixture.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

    • Gradient: Start with a higher percentage of A and gradually increase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or CAD.

  • Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the this compound in a solvent compatible with the ionization source (e.g., methanol for ESI).

  • Acquisition:

    • Infuse the sample into the mass spectrometer (e.g., ESI-MS).

    • Acquire the spectrum in positive or negative ion mode.

    • Identify the molecular ion peak [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the theoretical mass of this compound.

Protocol 4: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Sample Spotting: Dissolve a small amount of crude and purified product in a volatile solvent (e.g., chloroform/methanol). Spot them alongside the starting materials on the plate.

  • Elution: Develop the plate in a sealed chamber with a suitable mobile phase (e.g., a mixture of chloroform, methanol, and water).

  • Visualization: Dry the plate and visualize the spots using an appropriate stain (e.g., iodine vapor or a potassium permanganate (B83412) dip). A pure product should appear as a single spot, distinct from the starting materials.

Visualized Workflows

Purity_Assessment_Workflow cluster_0 Initial Screening (Qualitative) cluster_1 Structural Confirmation cluster_2 Purity Quantification cluster_3 Final Decision TLC TLC Analysis H_NMR ¹H NMR Spectroscopy TLC->H_NMR Single Spot? Crude Crude Product Crude->TLC Pure Purified Product Pure->TLC Start Starting Materials Start->TLC P_NMR ³¹P NMR Spectroscopy H_NMR->P_NMR Correct Structure? MS Mass Spectrometry (MS) P_NMR->MS Intact Phosphate? HPLC HPLC (ELSD/CAD) MS->HPLC Correct Mass? Pass Purity Confirmed (>95%) HPLC->Pass Single Major Peak? Fail Further Purification Needed HPLC->Fail Multiple Peaks? Fail->TLC Re-purify & Re-screen

Caption: Workflow for assessing the purity of synthesized this compound.

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_post Post-Synthesis/Storage Impurities Synthesis DSPE + Alkyne Reagent (Coupling Reaction) Unreacted Unreacted DSPE or Alkyne Reagent Synthesis->Unreacted Incomplete Reaction SideProducts Side-Reaction Products Synthesis->SideProducts Non-specific Reactivity FinalProduct Synthesized this compound Synthesis->FinalProduct Successful Reaction Hydrolysis Ester Hydrolysis Products (Lyso-lipid, Free Fatty Acid) Oxidation Oxidation of Alkyne/Lipid FinalProduct->Hydrolysis Exposure to H₂O, Acid, or Base FinalProduct->Oxidation Exposure to Air/Light

Caption: Potential sources of impurities in this compound synthesis and storage.

References

addressing cytotoxicity concerns with DSPE-alkyne formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-alkyne formulations. This resource is designed for researchers, scientists, and drug development professionals to address common cytotoxicity concerns and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group is a phospholipid used to form nanoparticles or liposomes.[1] These formulations serve as nanocarriers for therapeutic agents like mRNA and DNA vaccines.[1] The terminal alkyne group allows for covalent modification via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional molecules to the surface of the liposome (B1194612).[1][2] This facilitates the development of highly specific and traceable drug delivery systems.

Q2: What are the potential sources of cytotoxicity in my this compound formulation?

A2: Cytotoxicity associated with this compound formulations can arise from several factors:

  • Inherent Lipid Toxicity: At high concentrations, free DSPE monomers can disrupt cell membranes by inserting into the lipid bilayer, leading to a loss of integrity and cell lysis.

  • Formulation Instability: Unstable nanoparticles can prematurely release their contents or dissociate into individual lipid components, which are generally more cytotoxic than when incorporated into a stable particle. Physical instability can lead to aggregation, fusion, or drug leakage.[3] Chemical instability, such as hydrolysis or oxidation of the lipids, can also generate cytotoxic byproducts.[3][4]

  • Induction of Apoptosis: Certain lipid nanoparticle formulations can trigger programmed cell death, or apoptosis. This is often mediated through a mitochondrial-dependent pathway involving the generation of reactive oxygen species (ROS).[5][6]

  • Reactive Alkyne Group: While designed for specific conjugation, the alkyne group is chemically reactive and could potentially interact with cellular components, though this is less commonly reported than general lipid-mediated effects.

  • Contaminants: Residual solvents from the formulation process or endotoxins can contribute significantly to observed cytotoxicity.

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?

A3: Common indicators of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. An increase in floating, dead cells is also a common observation.

  • Reduced Cell Viability: A quantifiable decrease in the number of living, metabolically active cells, often measured by assays like MTT or MTS.

  • Apoptosis Markers: An increase in the expression of apoptotic markers such as cleaved caspase-3 or the externalization of phosphatidylserine, which can be detected by Annexin V staining.[5][7][8]

  • Membrane Damage: Release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a marker of compromised cell membrane integrity.[7]

Q4: How do I differentiate between cytotoxicity caused by my encapsulated drug versus the this compound vehicle itself?

A4: This is a critical control experiment. You must always test a "blank" or "empty" nanoparticle formulation alongside your drug-loaded version. This blank formulation should contain all the same lipid components (including this compound) and be prepared using the exact same method as the drug-loaded nanoparticles, just without the active pharmaceutical ingredient. By comparing the cytotoxic effects of the blank vehicle to the drug-loaded vehicle, you can isolate the toxicity contribution of the nanocarrier itself.

Q5: What factors in my formulation protocol can I adjust to minimize cytotoxicity?

A5: Several parameters can be optimized:

  • Lipid Composition: The molar ratio of this compound to other lipids (e.g., structural lipids like DSPC, cholesterol) is crucial. High concentrations of functionalized lipids can increase toxicity. Cholesterol, for example, is known to increase liposome stability but should be carefully optimized.[4]

  • PEGylation: Including a PEGylated lipid (e.g., DSPE-PEG) can improve the stability and biocompatibility of the formulation.[9]

  • Purification: Ensure thorough removal of any residual organic solvents and unencapsulated drug after formulation using methods like dialysis or size exclusion chromatography.

  • Storage and Handling: Liposomes should be stored at appropriate temperatures (often 4°C) to maintain stability.[10] Avoid freeze-thaw cycles unless a suitable cryoprotectant is included in the formulation.

Troubleshooting Guide: High Cell Death Observed

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in your experiments.

Workflow for Troubleshooting Cytotoxicity

G cluster_formulation Formulation & Purity Checks cluster_optimization Optimization Strategies start Start: High Cytotoxicity Observed control_check Did you include a 'blank' liposome control? start->control_check blank_toxic Is the blank liposome also toxic? control_check->blank_toxic Yes drug_toxic Conclusion: Cytotoxicity is likely due to the encapsulated drug or drug-lipid interaction. control_check->drug_toxic No blank_toxic->drug_toxic No formulation_issue Problem is likely with the formulation itself. Proceed to formulation checks. blank_toxic->formulation_issue Yes check_purity 1. Check for Contaminants - Residual Solvents (e.g., Chloroform) - Endotoxins formulation_issue->check_purity check_stability 2. Assess Formulation Stability - Size & PDI (DLS) - Zeta Potential - Drug Leakage (HPLC) check_purity->check_stability check_concentration 3. Verify Lipid Concentration - Is the final concentration higher than intended? check_stability->check_concentration optimize_formulation Optimize Formulation Parameters check_concentration->optimize_formulation reduce_dspe 1. Reduce this compound Molar Ratio - Titrate to find the lowest effective concentration. optimize_formulation->reduce_dspe adjust_peg 2. Adjust PEGylation - Vary PEG-lipid chain length or density. reduce_dspe->adjust_peg change_lipids 3. Modify Helper Lipids - Alter cholesterol content or structural lipid type. adjust_peg->change_lipids retest Re-test Optimized Formulation change_lipids->retest

Caption: A step-by-step workflow for diagnosing and mitigating cytotoxicity.

Data on Formulation Cytotoxicity

While specific IC50 values for this compound are not widely published, data from closely related DSPE-PEG formulations can provide a useful benchmark. Cytotoxicity is highly dependent on the cell line, exposure time, and the overall composition of the nanoparticle.

Table 1: Representative IC50 Values for Doxorubicin-Loaded Liposomal Formulations

Formulation TypeCell LineIC50 (µg/mL of Dox)Key Finding
Free DoxorubicinKB0.0896Baseline for drug toxicity.[11]
Non-Targeted Liposome (DSPE-PEG2k)KB0.1214Blank liposomes show slightly lower toxicity than the free drug.[11]
Folate-Targeted Liposome (FA-DSPE-PEG2k)KB0.1197Targeting did not significantly alter IC50 in this study.[11]
APTEDB-Targeted Liposome (Dox)U87MG0.29Targeted liposomes can be more potent than non-targeted versions.[12]
APTEDB-Targeted Liposome (Dox)SCC-70.42Cytotoxicity varies significantly between different cell lines.[12]

Note: This table summarizes findings from different studies to highlight general trends. Direct comparison of absolute values should be made with caution. The primary takeaway is the necessity of testing blank liposomes and understanding that IC50 values are context-dependent.

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound formulations (drug-loaded and blank controls) and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Treatment: Prepare serial dilutions of your this compound formulations (including drug-loaded and blank vehicles) and free drug in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix and measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Detection of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest seeded in a 6-well plate

  • This compound formulations (drug-loaded and blank controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of your this compound formulations for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Visualizing Cytotoxicity Mechanisms

Proposed Signaling Pathway for Lipid Nanoparticle-Induced Apoptosis

Lipid nanoparticles can induce apoptosis through the intrinsic, or mitochondrial-dependent, pathway. This process involves mitochondrial disruption and the activation of a cascade of caspase enzymes.

G lnp This compound Nanoparticle (High Concentration / Instability) membrane Cell Membrane Disruption lnp->membrane ros Increased Reactive Oxygen Species (ROS) lnp->ros mito Mitochondrial Swelling & Depolarization ros->mito bax Bax/Bcl-2 Imbalance (Pro-apoptotic) mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by lipid nanoparticles.[5][14]

References

Technical Support Center: Enhancing In Vivo Circulation of DSPE-Alkyne Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DSPE-alkyne nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the in vivo circulation time of your nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo circulation time of this compound nanoparticles?

The primary challenges to achieving prolonged in vivo circulation of this compound nanoparticles are rapid clearance by the Mononuclear Phagocyte System (MPS), formerly known as the Reticuloendothelial System (RES), and premature drug leakage.[1][2] The MPS, located mainly in the liver and spleen, recognizes nanoparticles as foreign entities and removes them from circulation.[2][3] Additionally, interactions with serum proteins can destabilize the nanoparticles, leading to aggregation or premature release of the encapsulated therapeutic agent.[1]

Q2: What is PEGylation and how does it improve nanoparticle circulation time?

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles. For this compound nanoparticles, this is often achieved by incorporating DSPE-PEG conjugates into the lipid formulation.[2] The PEG chains create a hydrophilic, protective layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins.[2][3] This "stealth" effect reduces recognition and uptake by the MPS, thereby significantly extending the circulation time of the nanoparticles in the bloodstream.[2][4]

Q3: How do the physicochemical properties of nanoparticles influence their circulation time?

The size, surface charge, and surface chemistry of nanoparticles are critical factors that determine their in vivo fate.[3]

  • Size: Nanoparticles between 80 and 200 nm generally exhibit prolonged circulation times.[1] Particles larger than 200 nm are rapidly cleared by the spleen, while those smaller than 20 nm can be quickly eliminated by the kidneys.[3][5]

  • Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to positively charged nanoparticles.[6] Positively charged surfaces can lead to increased opsonization and faster clearance by the MPS.[7]

  • Surface Chemistry: As mentioned, surface modifications like PEGylation are crucial for reducing MPS uptake and prolonging circulation.[3]

Q4: What is the "don't eat me" signal and how can it be used for nanoparticles?

The "don't eat me" signal refers to the interaction between the CD47 protein on the surface of cells and the SIRPα receptor on macrophages.[8] This interaction inhibits phagocytosis.[8] By functionalizing the surface of nanoparticles with CD47 or molecules that mimic its function, it is possible to reduce their uptake by macrophages, thereby prolonging their circulation time.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the in vivo circulation time of this compound nanoparticles.

Problem Potential Cause Recommended Solution
Rapid clearance of nanoparticles from circulation Inadequate "stealth" properties due to insufficient PEGylation.Increase the molar percentage of DSPE-PEG in the formulation. A concentration of 5-10 mol% is commonly effective.[1]
Suboptimal particle size.Optimize the formulation and preparation method to achieve a particle size within the 80-200 nm range.[1]
High surface charge leading to opsonization.Measure the zeta potential of your nanoparticles. Aim for a neutral or slightly negative surface charge.[6]
Nanoparticle aggregation in vivo Poor colloidal stability of the formulation.Ensure adequate PEGylation and optimize the lipid composition. Incorporating cholesterol (around 30-40 mol%) can increase bilayer rigidity and stability.[1]
Incorrect pH or ionic strength of the buffer.Prepare and store the formulation in a buffer that is optimal for the stability of the lipids and the encapsulated drug.[1]
Premature drug leakage Instability of the lipid bilayer.Incorporate cholesterol to enhance bilayer rigidity. Ensure the main phospholipid has a high phase transition temperature (Tm) for better stability at physiological temperatures.[1]
High drug-to-lipid ratio.Reduce the drug-to-lipid ratio during formulation to avoid disruption of the lipid bilayer.[1]
Inconsistent results between in vitro and in vivo experiments In vitro models do not fully replicate the complex in vivo environment.[9][10]Conduct thorough in vivo biodistribution studies to quantify nanoparticle accumulation in all major organs.[3] Consider using more complex in vitro models, such as 3D cell cultures or microfluidic systems that incorporate immune cells.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different nanoparticle formulations and their effects on in vivo circulation.

Table 1: Effect of PEGylation on Nanoparticle Pharmacokinetics

FormulationHalf-life (t½)Area Under the Curve (AUC) (mg/L*h)Clearance Rate (L/h/kg)Reference
Naked Paclitaxel Nanocrystals (PNCs)-2.48 ± 0.181.89 ± 0.15[11]
DSPE-PEG-PNCs-4.43 ± 0.191.08 ± 0.16[11]
Uncoated Nanoparticles5.43 h--[8]
Macrophage Membrane-Coated Nanoparticles9.82 h--[8]

Table 2: Influence of Nanoparticle Coating on Blood Retention

FormulationBlood Retention at 12h (relative to uncoated)Reference
Stem Cell-Coated Nanoparticles4.5-fold increase[8]

Experimental Protocols

1. Preparation of DSPE-PEGylated Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes with incorporated DSPE-PEG for enhanced circulation.

  • Lipid Film Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.[1]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the Tm of the lipids (e.g., 60-65°C for DSPC).[1] If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

  • Size Reduction: To obtain unilamellar vesicles of a desired size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

2. In Vitro Serum Stability Assay

This assay assesses the stability of nanoparticles in the presence of serum proteins.

  • Incubation: Mix the nanoparticle formulation with fresh serum (e.g., fetal bovine serum) at a 1:1 volume ratio. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Analysis of Aggregation: At each time point, measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to assess for aggregation.[1]

  • Analysis of Drug Leakage: Separate the nanoparticles from the serum and any released drug using a method like size exclusion chromatography (SEC). Quantify the amount of drug still encapsulated within the nanoparticles.[1]

3. In Vivo Biodistribution Study

This study determines the organ distribution of the nanoparticles after administration.

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

  • Administration: Administer fluorescently or radiolabeled nanoparticles intravenously (i.v.).[3]

  • Time Points: Euthanize groups of animals at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.[3]

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue.[3]

  • Quantification: Homogenize the tissues and measure the fluorescence or radioactivity. Generate a standard curve to correlate the signal with the nanoparticle concentration in each organ.[3]

Visualizations

Nanoparticle_Clearance_Pathway cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) NP This compound Nanoparticle Opsonized_NP Opsonized Nanoparticle NP->Opsonized_NP Opsonization Opsonin Opsonin Proteins Opsonin->Opsonized_NP Macrophage Macrophage (e.g., Kupffer Cell) Opsonized_NP->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

Caption: Signaling pathway of nanoparticle clearance by the MPS.

Experimental_Workflow Formulation Nanoparticle Formulation (this compound + DSPE-PEG) Characterization Physicochemical Characterization (Size, Zeta Potential, PDI) Formulation->Characterization InVitro In Vitro Stability Assay (Serum Incubation) Characterization->InVitro InVivo In Vivo Circulation Study (Biodistribution & Pharmacokinetics) InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Iterative Refinement

Caption: Experimental workflow for optimizing nanoparticle circulation time.

References

Validation & Comparative

Validating Success: A Comparative Guide to DSPE-Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules—be it peptides, antibodies, or small molecule drugs—to lipid nanoparticles or liposomes is a critical step in the development of targeted therapeutics and advanced drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group (DSPE-alkyne) has emerged as a robust platform for bioconjugation, primarily leveraging the efficiency and specificity of click chemistry.

This guide provides a comprehensive comparison of this compound-based conjugation with common alternatives, supported by experimental data for validation, detailed analytical protocols, and visualizations of the underlying chemical and biological processes.

Comparison of Liposome Conjugation Chemistries

The choice of conjugation chemistry is paramount, influencing reaction efficiency, specificity, and the functional integrity of the conjugated molecule. This compound, which utilizes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers distinct advantages over more traditional methods like those using DSPE-PEG-NHS (amine-reactive) or DSPE-PEG-Maleimide (thiol-reactive).

One of the most significant advantages of click chemistry is the ability to achieve a controlled, well-defined stoichiometry. Studies directly comparing copper-free click chemistry (SPAAC) to maleimide-thiol conjugation for attaching targeting ligands (VHHs) have shown that click chemistry produces defined 1:1 conjugates, whereas maleimide (B117702) chemistry leads to a mixture of products with varying numbers of ligands attached.[1][2] This control over the conjugate-to-ligand ratio is crucial for reproducibility and optimizing therapeutic efficacy.[1]

Functionally, the choice of linker can have a profound impact on the final product's performance. In a study comparing immunoliposomes for siRNA delivery, those prepared using a DSPE-PEG-Maleimide linker demonstrated significantly higher gene silencing efficiency (approximately 80%) compared to those made with a DSPE-PEG-COOH linker (which reacts with amines similarly to NHS esters), which only achieved about 32% silencing at the same siRNA concentration.[3] This highlights the importance of selecting a conjugation strategy that preserves the biological activity of the attached molecule.

Quantitative Performance Comparison
FeatureThis compound (Click Chemistry)DSPE-PEG-NHS (Amine Reactive)DSPE-PEG-Maleimide (Thiol Reactive)
Reactive Partner Azide (-N₃)Primary Amine (-NH₂)Thiol/Sulfhydryl (-SH)
Bond Formed TriazoleAmideThioether
Specificity Very High (Bio-orthogonal)Moderate (Lysine residues are common)High (Cysteine residues can be engineered)
Reaction pH 4.0 - 9.07.0 - 9.06.5 - 7.5
Stoichiometry Control High (leads to defined conjugates)[1]Low (can result in diverse products)Moderate to Low (multiple reactive sites possible)[1]
Relative Efficiency High conjugation yields (>80%) achievable[4]Variable, susceptible to hydrolysisHigh yields (>90%) reported[5]
Key Advantage Bio-orthogonal, highly specific, stable bondWell-established, targets common functional groupSpecific to thiols, stable bond
Key Disadvantage Copper catalyst can be toxic (CuAAC); Copper-free reagents can be complex (SPAAC)NHS esters are prone to hydrolysis in aqueous buffersPotential for disulfide bond reduction; maleimide ring can undergo hydrolysis

Experimental Validation Protocols

Confirming the successful conjugation of a molecule to this compound is a multi-step process involving purification to remove unreacted materials, followed by characterization using a suite of analytical techniques.

Purification of the Conjugate: High-Performance Liquid Chromatography (HPLC)

HPLC is essential for separating the final this compound conjugate from unreacted this compound and the azide-functionalized molecule.

  • Protocol: Reversed-Phase HPLC (RP-HPLC)

    • Column: Use a C18 column suitable for lipid analysis.

    • Mobile Phase: A gradient of methanol (B129727) and water with a small amount of an ion-pairing agent like ammonium (B1175870) acetate (B1210297) is often effective. A typical gradient might start at 80% methanol and increase to 100% over 20-30 minutes.

    • Sample Preparation: Dissolve the reaction mixture in the initial mobile phase solvent (e.g., 80% methanol). Ensure the sample is fully dissolved and filtered to prevent column clogging.

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) for detecting the lipid components, which lack a strong chromophore. If the conjugated molecule has a UV-Vis absorbance, a UV detector can be used in series.[6]

    • Analysis: Successful conjugation is indicated by the appearance of a new peak with a retention time distinct from the starting materials. The unreacted this compound and the free molecule should be run as standards to confirm their retention times. Collect the fraction corresponding to the new peak for further analysis.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the product, offering definitive evidence of a covalent linkage.

  • Protocol: MALDI-TOF Mass Spectrometry

    • Sample Preparation: Mix a small amount of the purified conjugate (from HPLC) with a suitable matrix (e.g., sinapinic acid for larger molecules like peptides or proteins) on a MALDI target plate.

    • Instrumentation: Acquire the mass spectrum in the appropriate mass range for the expected conjugate. Use a positive or negative ion mode depending on the analyte's properties.

    • Analysis: The resulting spectrum should show a peak corresponding to the molecular weight of the this compound plus the molecular weight of the conjugated molecule, minus any small leaving groups. The absence of peaks corresponding to the starting materials in the purified sample confirms the success of both the reaction and purification.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed atomic-level information about the structure of the conjugate, confirming that the linkage occurred at the expected location and that the overall structure of the molecule remains intact.

  • Protocol: 1H and 13C NMR

    • Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃ for lipids, or D₂O with a co-solvent for water-soluble conjugates). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg/mL.

    • Instrumentation: Acquire 1D ¹H and ¹³C NMR spectra. For more detailed analysis, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

    • Analysis:

      • In the ¹H NMR spectrum, look for the disappearance of the alkyne proton signal from this compound and the appearance of a new signal for the triazole proton (typically around 7.5-8.0 ppm), which is characteristic of the click reaction product.

      • Compare the spectrum of the conjugate to the spectra of the starting materials. Shifts in the signals of protons near the conjugation site provide further evidence of the reaction. The integration of key signals can also provide information on the purity and stoichiometry of the conjugate.

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the chemical reactions, experimental procedures, and relevant biological pathways.

Conjugation Chemistry Alternatives

G cluster_0 This compound (Click Chemistry) cluster_1 DSPE-PEG-NHS (Amine Reactive) cluster_2 DSPE-PEG-Maleimide (Thiol Reactive) dspe_alkyne This compound azide_mol Azide-Molecule dspe_alkyne->azide_mol Cu(I) or Strain product_click DSPE-Triazole-Molecule azide_mol->product_click dspe_nhs DSPE-PEG-NHS amine_mol Amine-Molecule dspe_nhs->amine_mol pH 7-9 product_amide DSPE-PEG-Amide-Molecule amine_mol->product_amide dspe_mal DSPE-PEG-Maleimide thiol_mol Thiol-Molecule dspe_mal->thiol_mol pH 6.5-7.5 product_thioether DSPE-PEG-Thioether-Molecule thiol_mol->product_thioether

Caption: Comparison of common DSPE conjugation chemistries.

Experimental Workflow for Conjugation and Validation

G cluster_workflow Validation Workflow start 1. Conjugation Reaction (this compound + Azide-Molecule) purify 2. Purification (e.g., RP-HPLC) start->purify ms 3a. Mass Spectrometry (Confirm MW) purify->ms nmr 3b. NMR Spectroscopy (Confirm Structure) purify->nmr hplc_analysis 3c. HPLC Analysis (Confirm Purity) purify->hplc_analysis end Validated Conjugate ms->end nmr->end hplc_analysis->end

Caption: General experimental workflow for this compound conjugation and validation.

Targeted Drug Delivery Signaling Pathway: HER2

Molecules conjugated to DSPE are often used to create targeted liposomes that can deliver drugs to cancer cells overexpressing specific receptors, such as HER2.[7][8]

G cluster_pathway HER2 Signaling Pathway ligand Targeted Liposome (e.g., Trastuzumab-DSPE) her2 HER2 Receptor ligand->her2 Binding & Inhibition dimer HER2 Dimerization her2->dimer phos Tyrosine Kinase Phosphorylation dimer->phos pi3k PI3K/Akt Pathway phos->pi3k mapk RAS/MAPK Pathway phos->mapk survival Cell Survival, Proliferation, Angiogenesis pi3k->survival mapk->survival

Caption: Simplified HER2 signaling pathway targeted by functionalized liposomes.

References

A Head-to-Head Comparison: DSPE-Alkyne "Click Chemistry" vs. NHS Ester Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and success of creating targeted drug delivery systems, diagnostic agents, and other advanced bioconjugates. This guide provides an in-depth comparison of two prominent methods for functionalizing liposomes and nanoparticles: the highly specific DSPE-alkyne mediated "click chemistry" and the conventional NHS ester chemistry.

This comparison will delve into the core principles of each method, presenting a clear overview of their respective advantages and limitations. We will explore key performance metrics such as reaction specificity, efficiency, stability of the resulting bond, and biocompatibility. Furthermore, this guide provides detailed experimental protocols and quantitative data to aid in the selection of the most appropriate chemistry for your research and development needs.

At a Glance: Key Differences

FeatureThis compound (Click Chemistry)NHS Ester Chemistry
Reaction Principle Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).[1][2][3]Acylation of primary amines by an N-hydroxysuccinimide ester.[4]
Specificity Highly specific and bioorthogonal; reacts exclusively between alkyne and azide (B81097) groups.[5]Primarily targets primary amines (e.g., lysine (B10760008) residues), but can have side reactions with other nucleophiles.
Reaction Conditions Mild, aqueous conditions; pH insensitive.[1]pH-dependent (optimal pH 7-9); sensitive to hydrolysis.[4][6]
Efficiency & Yield Generally high yields, often quantitative.[1][2]Can be variable and is highly dependent on reaction conditions and reagent stability.[7]
Stability of Linkage Forms a highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[8][9][10]Forms a stable amide bond, but can be susceptible to enzymatic cleavage.[10]
Biocompatibility Copper-free variations (SPAAC) are highly biocompatible for in vivo applications.[5]Generally biocompatible, but reagents and byproducts may have some cellular effects.

In-Depth Analysis

Reaction Specificity and Bioorthogonality

This compound chemistry is a cornerstone of "click chemistry," a class of reactions known for their high specificity and reliability.[1][2] The alkyne group on the DSPE lipid reacts exclusively with an azide-functionalized molecule, forming a stable triazole linkage. This bioorthogonal nature means that the reaction proceeds with high fidelity in complex biological environments without cross-reacting with native functional groups like amines or hydroxyls.[5]

In contrast, NHS ester chemistry targets primary amines, which are abundantly found on the surface of proteins (e.g., lysine residues). While effective, this lack of site-specificity can lead to a heterogeneous population of conjugates with varying numbers of ligands attached at different positions. This heterogeneity can impact the biological activity and pharmacokinetic profile of the final product. Furthermore, NHS esters can exhibit side reactions with other nucleophilic groups, such as thiols and hydroxyls, particularly at higher pH.

Efficiency and Reaction Kinetics

Click chemistry reactions are renowned for their high efficiency and favorable kinetics, often proceeding to completion under mild, aqueous conditions. For instance, a study on liposome (B1194612) functionalization using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of click chemistry, reported a mean conversion of 83% after 72 hours.[11] Another study highlighted that a dioxazolone-based probe, which enables click chemistry, demonstrated significantly higher labeling activity in cell lysates compared to a traditional NHS-alkyne probe.[12]

NHS ester conjugations, however, are often plagued by a competing hydrolysis reaction, where the NHS ester reacts with water and becomes inactivated.[7] This hydrolysis is highly pH-dependent, accelerating at higher pH values which are often required for efficient amine acylation. This sensitivity to hydrolysis can lead to lower and more variable conjugation yields, necessitating careful optimization of reaction conditions and immediate use of the activated lipid.[4][7]

Stability of the Conjugate

The 1,2,3-triazole ring formed through the alkyne-azide cycloaddition is exceptionally stable.[8][9] It is resistant to a wide range of chemical and biological conditions, including enzymatic degradation by proteases.[10] This remarkable stability makes the triazole linkage an ideal and robust connection for in vivo applications where long-term integrity of the conjugate is crucial.

The amide bond formed by NHS ester chemistry is also generally stable. However, it is the same bond that constitutes the backbone of proteins, making it susceptible to cleavage by proteases. This can be a significant drawback in applications where the conjugate is exposed to enzymatic environments.

Quantitative Data Summary

The following tables summarize available quantitative data to facilitate a direct comparison. It is important to note that a direct, side-by-side comparison under identical conditions is not extensively documented in the literature; therefore, the data is compiled from different studies.

Table 1: Comparison of Reaction Efficiency

ChemistrySystemReported Efficiency/YieldReference
This compound (SPAAC) Peptide linker to cyclooctyne-functionalized liposomes83 ± 1.5% conversion after 72 hours[11]
DSPE-PEG-NHS Antibody conjugation to liposomesMethod dependent; optimization required to minimize hydrolysis and improve yield[7]
Dioxazolone-Alkyne vs. NHS-Alkyne Probe labeling in cell lysatesDioxazolone probe showed substantially higher labeling activity[12]

Table 2: Comparative Stability of the Resulting Linkage

LinkageFormed byKey Stability CharacteristicsReference
1,2,3-Triazole This compound (Click Chemistry)Highly stable; resistant to hydrolysis and enzymatic cleavage. Excellent bioisostere for amide bonds.[8][9][10]
Amide Bond NHS Ester ChemistryGenerally stable but susceptible to enzymatic cleavage by proteases.[10]

Experimental Protocols and Workflows

This compound Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general procedure for conjugating an azide-containing molecule to this compound functionalized liposomes.

Materials:

  • This compound incorporated liposomes

  • Azide-functionalized molecule (e.g., peptide, protein, drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand in degassed buffer.

  • Pre-form Catalyst: Mix the CuSO₄ solution with the chelating ligand solution.

  • Reaction Setup: To the this compound liposome suspension, add the azide-functionalized molecule.

  • Initiate Reaction: Add the pre-formed copper catalyst to the liposome mixture, followed by the addition of sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Remove unreacted components and the copper catalyst by size exclusion chromatography or dialysis.

NHS Ester Conjugation

This protocol provides a general workflow for conjugating an amine-containing molecule to DSPE-PEG-NHS functionalized liposomes.

Materials:

  • DSPE-PEG-NHS incorporated liposomes

  • Amine-containing molecule (e.g., antibody, protein)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5, amine-free)

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

Procedure:

  • Prepare Reagents: Dissolve the amine-containing molecule in the reaction buffer. Ensure the DSPE-PEG-NHS liposomes are readily available as the NHS ester is prone to hydrolysis.

  • Reaction Setup: Add the DSPE-PEG-NHS liposomes to the solution of the amine-containing molecule. The molar ratio of NHS ester to amine will need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the conjugated liposomes from unreacted molecules and byproducts using size exclusion chromatography or dialysis.

Visualizing the Chemistries and Workflows

DSPE_Alkyne_vs_NHS_Ester cluster_alkyne This compound (Click Chemistry) cluster_nhs NHS Ester Chemistry alkyne_reagents This compound Liposome + Azide-Molecule alkyne_reaction Cycloaddition (Click Reaction) alkyne_reagents->alkyne_reaction Mild, aqueous conditions alkyne_catalyst Cu(I) Catalyst (or Strain-Promoted) alkyne_catalyst->alkyne_reaction alkyne_product Stable Triazole Linkage (Highly Specific) alkyne_reaction->alkyne_product nhs_reagents DSPE-PEG-NHS Liposome + Amine-Molecule nhs_reaction Amine Acylation nhs_reagents->nhs_reaction nhs_hydrolysis Hydrolysis (Side Reaction) nhs_reagents->nhs_hydrolysis Aqueous Buffer nhs_conditions pH 7-9 nhs_conditions->nhs_reaction nhs_product Amide Bond (Less Specific) nhs_reaction->nhs_product

Experimental_Workflows cluster_alkyne_workflow This compound Conjugation Workflow cluster_nhs_workflow NHS Ester Conjugation Workflow aw1 Prepare Liposomes with this compound aw2 Prepare Azide-Molecule and Catalyst aw1->aw2 aw3 Mix and Incubate (1-4 hours) aw2->aw3 aw4 Purification (e.g., SEC) aw3->aw4 nw1 Prepare Liposomes with DSPE-PEG-NHS nw2 Prepare Amine-Molecule in Amine-Free Buffer nw1->nw2 nw3 Mix and Incubate (1-2 hours) nw2->nw3 nw4 Quench Reaction nw3->nw4 nw5 Purification (e.g., SEC) nw4->nw5

Conclusion: Making the Right Choice

The decision between this compound and NHS ester chemistry hinges on the specific requirements of the application.

This compound mediated click chemistry is the superior choice when:

  • High specificity and a homogenous product are critical.

  • The stability of the conjugate in biological fluids is a primary concern.

  • Mild and biocompatible reaction conditions are necessary, especially for in vivo applications (using copper-free click chemistry).

NHS ester chemistry may be a suitable option when:

  • It is a well-established protocol in the lab for a specific application.

  • The target molecule is robust and can tolerate the required pH conditions.

  • A degree of heterogeneity in the final product is acceptable.

For drug development and the creation of sophisticated, targeted therapies, the advantages of this compound chemistry—namely its specificity, efficiency, and the stability of the resulting conjugate—make it a more robust and reliable choice. The initial investment in establishing click chemistry protocols can lead to more consistent and effective bioconjugates, ultimately accelerating the development pipeline.

References

Navigating the Click Chemistry Landscape: A Comparative Guide to Reagents for DSPE-Alkyne Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient functionalization of lipid nanoparticles and liposomes is paramount. Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) modified with a terminal alkyne (DSPE-alkyne) is a key component in building these advanced drug delivery systems. "Click chemistry" offers a powerful toolkit for conjugating a wide array of molecules—from targeting ligands and imaging agents to therapeutic payloads—to these lipid anchors. This guide provides an objective, data-supported comparison of common click chemistry reagents for this compound modification to inform your selection process.

The choice of click chemistry reagent hinges on a balance of factors including reaction efficiency, kinetics, biocompatibility, and the stability of the resulting conjugate. Here, we delve into a comparative analysis of the most prevalent click chemistry methodologies for this compound: the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the emerging Thiol-Yne reaction.

Performance Comparison of Click Chemistry Reagents

The following table summarizes key performance indicators for different click chemistry approaches. It is important to note that direct head-to-head quantitative comparisons for this compound under identical conditions are sparse in the literature. The data presented is a synthesis of reported values from analogous systems to provide a reliable estimate of performance.

Parameter CuAAC (Terminal Alkyne) SPAAC (e.g., DBCO, BCN) Thiol-Yne Coupling
Reaction Principle Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097).Catalyst-free cycloaddition between a strained cyclooctyne (B158145) and an azide.Radical-mediated addition of a thiol across an alkyne.
Typical Reagents for this compound This compound + Azide-functionalized moleculeDSPE-DBCO or DSPE-BCN + Azide-functionalized moleculeThis compound + Thiol-functionalized molecule
Biocompatibility Potential cytotoxicity due to copper catalyst. Mitigated by ligands (e.g., THPTA, TBTA).[1][2]Excellent; no cytotoxic metal catalyst required.[3]Generally good, but can be initiated by UV light or radicals, which may have cellular effects.[4]
Reaction Kinetics (Second-Order Rate Constant) ~10² - 10⁴ M⁻¹s⁻¹ (in solution)[5]DBCO: ~0.1 - 1.0 M⁻¹s⁻¹; BCN: ~0.6 - 1.5 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[6]Can be very rapid, often completed in minutes under UV initiation.[4]
Reaction Yield Generally high to quantitative ("excellent coupling yields" reported for liposomes).[7]Good to high (e.g., 83% conversion on DSPE-PEG-cyclooctyne liposomes after 72h).[8]High conversion rates are achievable.[4]
Stability of Linkage Highly stable 1,4-disubstituted triazole ring.[9]Stable 1,2,3-triazole linkage.[9]Stable thioether bond.
Key Advantages Fast kinetics, high yields, small and non-perturbing alkyne tag.Bioorthogonal (suitable for in vivo applications), catalyst-free.Orthogonal to azide-alkyne reactions, rapid reaction.
Key Disadvantages Copper toxicity, potential for side reactions with certain biomolecules.[9]Slower kinetics than CuAAC, bulky cyclooctyne reagents, potential for side reactions with thiols.Requires initiator (e.g., UV, radical initiator), potential for disulfide bond formation.

Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagram outlines a generalized workflow for the functionalization of this compound containing liposomes using click chemistry.

G A This compound + Other Lipids B Hydration & Sonication/Extrusion A->B C Alkyne-Functionalized Liposomes B->C Formation of alkyne-presenting liposomes E Reaction Mix (with or without catalyst) C->E D Azide- or Thiol-Functionalized Molecule D->E F Purification (e.g., SEC, Dialysis) E->F Conjugation G Characterization (e.g., DLS, HPLC, Spectroscopy) F->G

Caption: General workflow for liposome (B1194612) functionalization via click chemistry.

Detailed Experimental Protocols

Below are representative protocols for CuAAC and SPAAC reactions tailored for the functionalization of this compound containing liposomes. These should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established methods for bioconjugation.[10][11]

Materials:

  • Alkyne-functionalized liposomes (containing this compound) in an appropriate buffer (e.g., HBS, PBS, pH 7.4).

  • Azide-functionalized molecule of interest.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water, optional, to scavenge reactive oxygen species).

Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized liposome suspension.

  • Add the azide-functionalized molecule. The molar ratio of azide to alkyne will need to be optimized, but a starting point is a 2- to 10-fold molar excess of the azide.

  • Prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Let this mixture stand for a few minutes.

  • Add the copper-ligand complex to the liposome-azide mixture. The final copper concentration typically ranges from 50 µM to 1 mM.

  • (Optional) Add aminoguanidine to a final concentration of 1-2 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the functionalized liposomes using size exclusion chromatography or dialysis to remove unreacted molecules and the catalyst.

  • Characterize the conjugate for efficiency and integrity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is based on general procedures for copper-free click chemistry.

Materials:

  • Strained alkyne-functionalized liposomes (e.g., containing DSPE-PEG-DBCO or DSPE-PEG-BCN) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized molecule of interest.

Procedure:

  • In a microcentrifuge tube, add the strained alkyne-functionalized liposome suspension.

  • Add the azide-functionalized molecule. A 2- to 10-fold molar excess of the azide is a good starting point for optimization.

  • Incubate the reaction mixture at room temperature or 37°C for 4 to 24 hours with gentle agitation. Reaction times are generally longer than for CuAAC and depend on the specific strained alkyne and azide.

  • Monitor the reaction progress if possible (e.g., by HPLC if the azide or alkyne has a chromophore).

  • Purify the functionalized liposomes via size exclusion chromatography or dialysis to remove unreacted azide.

  • Characterize the final conjugate.

Conclusion and Recommendations

The selection of a click chemistry reagent for modifying this compound should be guided by the specific requirements of the application.

  • For in vitro applications requiring rapid and high-efficiency conjugation , where potential copper toxicity can be managed through purification, CuAAC is an excellent choice due to its superior kinetics and the small size of the terminal alkyne modification.

  • For in vivo applications or when working with sensitive biological molecules , the biocompatibility of SPAAC is a significant advantage, eliminating the need for a cytotoxic copper catalyst. Among SPAAC reagents, DBCO generally offers faster kinetics, while BCN may provide enhanced stability and is less hydrophobic.

  • Thiol-yne chemistry presents a valuable orthogonal approach when multiple, distinct modifications are required on the same liposome.

By carefully considering these factors and optimizing the provided protocols, researchers can effectively leverage the power of click chemistry to construct precisely functionalized DSPE-based nanoparticles for a wide range of applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to DSPE-Alkyne Conjugation Efficiency for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of targeting ligands, imaging agents, and other functional molecules to the surface of liposomes is paramount. The choice of conjugation chemistry directly impacts the therapeutic efficacy, diagnostic accuracy, and overall performance of the liposomal formulation. This guide provides a quantitative comparison of the conjugation efficiency of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with a terminal alkyne group against other common liposome (B1194612) conjugation strategies. The experimental data and detailed protocols presented herein offer a comprehensive resource for selecting the optimal method for your specific application.

Quantitative Comparison of Conjugation Efficiencies

The conjugation efficiency of a given method is a critical parameter, representing the percentage of reactive sites on the liposome that successfully bind to the molecule of interest. This efficiency can be influenced by various factors, including the reaction chemistry, the nature of the molecule being conjugated, and the reaction conditions. The following table summarizes the reported conjugation efficiencies for DSPE-alkyne and popular alternative methods.

Conjugation ChemistryFunctionalized LipidMolecule ConjugatedReported Efficiency (%)Analytical Method(s)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DSPE-PEG-CyclooctyneAzide-functionalized c(RGDfE) peptide83 ± 1.5HPLC
Maleimide-Thiol Coupling DSPE-PEG-MaleimideThiolated cRGDfK peptide84 ± 4HPLC
Maleimide-Thiol Coupling DSPE-PEG-MaleimideThiolated anti-EGFR Fab'~95SDS-PAGE
NHS Ester-Amine Coupling DSPE-PEG-NHSAmine-containing moleculesVariable (lower than maleimide)Not specified
Ni-NTA-His-Tag Chelation (Non-covalent) DSPE-PEG-NTA(Ni)His-tagged proteinsNot a direct covalent efficiencyFluorescence Microscopy

Note: Direct quantitative comparisons can be challenging due to variations in experimental conditions, the specific molecules being conjugated, and the analytical methods used for quantification. The data presented is compiled from different studies to provide a general overview.

In-Depth Look at Conjugation Chemistries

This compound and Click Chemistry

This compound utilizes the principles of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and bio-orthogonal, meaning they do not interfere with biological molecules.[1]

  • CuAAC: Offers excellent yields but the copper catalyst can be a concern for in vivo applications due to potential toxicity.

  • SPAAC: Eliminates the need for a toxic catalyst, making it highly suitable for biomedical applications. As shown in the table, SPAAC can achieve high conjugation efficiencies, comparable to other robust methods like maleimide-thiol coupling.[2]

Alternative Conjugation Methods
  • Maleimide-Thiol Chemistry: This is a widely used and well-characterized method for conjugating thiol-containing molecules (e.g., cysteine residues in peptides and proteins) to maleimide-functionalized lipids.[3] It is known for its high efficiency and specificity under mild conditions.[4]

  • N-Hydroxysuccinimide (NHS) Ester Chemistry: This method targets primary amines on proteins and peptides. While straightforward, the hydrolysis of the NHS ester in aqueous solutions can lead to lower conjugation efficiencies compared to maleimide-thiol or click chemistry.

  • Nickel-NTA Chelation: This is a non-covalent method for attaching histidine-tagged proteins to liposomes containing Ni-NTA functionalized lipids. While convenient, the reversible nature of this interaction can lead to the dissociation of the conjugated protein over time.[5]

Experimental Protocols

Accurate quantification of conjugation efficiency is crucial for the development and quality control of functionalized liposomes. Below are detailed methodologies for key experiments.

General Liposome Preparation Protocol
  • Lipid Film Hydration: Dissolve the desired lipids, including the functionalized lipid (e.g., this compound or DSPE-PEG-maleimide), in a suitable organic solvent (e.g., chloroform).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature to form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[5]

This compound (SPAAC) Conjugation Protocol
  • Prepare Azide-Modified Molecule: The molecule to be conjugated must possess an azide (B81097) functional group.

  • Conjugation Reaction: Mix the pre-formed this compound containing liposomes with the azide-modified molecule in an appropriate buffer.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., up to 72 hours), with gentle mixing.[2]

  • Purification: Remove the unreacted molecule by size exclusion chromatography (e.g., using a Sepharose CL-4B column).[6]

Quantification of Conjugation Efficiency using HPLC
  • Sample Preparation: Lyse the purified conjugated liposomes with a suitable detergent (e.g., 1% Triton X-100) to release the conjugated molecule.[7]

  • HPLC Analysis: Analyze the lysate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Create a standard curve using known concentrations of the unconjugated molecule. Determine the concentration of the conjugated molecule in the sample by comparing its peak area to the standard curve.

  • Calculation: The conjugation efficiency can be calculated as the molar ratio of the conjugated molecule to the functionalized lipid in the liposome formulation.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps involved in liposome functionalization and the logical flow of a comparative analysis.

experimental_workflow cluster_prep Liposome Preparation cluster_conj Conjugation cluster_quant Quantification lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion reaction Conjugation Reaction extrusion->reaction purification Purification reaction->purification lysis Liposome Lysis purification->lysis analysis Analytical Measurement (e.g., HPLC, Fluorescence) lysis->analysis result result analysis->result Calculate Efficiency

Caption: Experimental workflow for liposome conjugation and efficiency quantification.

comparison_logic cluster_methods Parallel Experiments start Select Conjugation Chemistries dspe_alkyne This compound (SPAAC) start->dspe_alkyne maleimide DSPE-PEG-Maleimide start->maleimide other_method Other Method (e.g., NHS) start->other_method quant Quantify Conjugation Efficiency (for each method) dspe_alkyne->quant maleimide->quant other_method->quant compare Compare Quantitative Data quant->compare conclusion Select Optimal Method compare->conclusion

Caption: Logical flow for comparing different liposome conjugation methods.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of functionalized liposomes. This compound, particularly when utilized in strain-promoted click chemistry, offers high conjugation efficiency, excellent specificity, and the significant advantage of being copper-free, making it an ideal candidate for in vivo applications. While traditional methods like maleimide-thiol coupling also provide high efficiency, the bio-orthogonality of click chemistry presents a compelling advantage. Researchers should carefully consider the nature of their target molecule and the intended application of the liposomal formulation when selecting a conjugation strategy. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to DSPE-Alkyne and DSPE-PEG-Azide for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeted drug delivery, the choice of conjugation chemistry is paramount. Among the leading methods, click chemistry, utilizing lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with alkyne or azide (B81097) moieties, offers a robust platform for attaching targeting ligands to nanocarriers like liposomes. This guide provides an objective comparison of DSPE-alkyne and DSPE-PEG-azide, supported by experimental data and detailed protocols, to inform the selection process for specific research applications.

Performance Comparison: A Focus on Reaction Chemistry

The primary distinction between this compound and DSPE-PEG-azide lies in their complementary reactive groups, which dictates the choice of click chemistry reaction for ligand conjugation. The two main types of azide-alkyne cycloaddition reactions are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. The selection between these two lipids is therefore intrinsically linked to the desired conjugation strategy.

FeatureThis compoundDSPE-PEG-AzideKey Considerations
Reactive Group Terminal AlkyneAzideReacts with an azide-functionalized ligand.
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)This compound can also participate in SPAAC if the ligand contains a strained alkyne, though this is less common.
Catalyst Requirement Requires a Copper(I) catalyst.Typically catalyst-free when reacted with a strained alkyne (e.g., DBCO, BCN).The copper catalyst can be toxic to cells, which is a critical consideration for in vivo applications.[1]
Reaction Conditions Mild, aqueous conditions.Mild, physiological conditions (temperature and pH).[2]Both reactions are generally performed under biocompatible conditions.
Reaction Kinetics Generally fast and efficient.Very fast kinetics, especially with strained alkynes.The presence of a copper-chelating ligand can accelerate the CuAAC reaction.[3]
Conjugation Efficiency High yields are achievable.High conversion rates have been reported, with some studies showing efficiencies of around 83% to nearly 100%.[4][5]Efficiency can be influenced by factors such as ligand concentration, catalyst, and reaction time.
Biocompatibility Concerns over residual copper toxicity.Excellent biocompatibility due to the absence of a catalyst.[2]Purification steps are crucial to remove copper after the reaction.
Common Applications Surface functionalization of liposomes and nanoparticles for targeted drug delivery.[6][7]Widely used for in vivo imaging, live-cell labeling, and targeted drug delivery where biocompatibility is critical.[2][8]CuAAC is a well-established and robust method for bioconjugation.

Experimental Workflows and Signaling Pathways

The functionalization of liposomes using this compound or DSPE-PEG-azide follows a general workflow that begins with the preparation of the liposomes, followed by the click chemistry conjugation step.

G cluster_prep Liposome (B1194612) Preparation cluster_conj Ligand Conjugation (Click Chemistry) lipid_film Lipid Film Formation (DSPC, Cholesterol, DSPE-PEG, this compound/Azide) hydration Hydration (Aqueous Buffer) lipid_film->hydration Thin-film hydration sizing Size Reduction (Extrusion/Sonication) hydration->sizing Formation of unilamellar vesicles preformed_lipo Pre-formed Liposomes sizing->preformed_lipo Functionalization add_reagents Addition of Ligand and Catalyst (if CuAAC) preformed_lipo->add_reagents reaction Incubation add_reagents->reaction purification Purification (Removal of unreacted ligand/catalyst) reaction->purification final_product Functionalized Liposomes purification->final_product Characterization

Caption: Experimental workflow for the preparation and functionalization of liposomes using this compound or DSPE-PEG-azide via click chemistry.

The choice between CuAAC and SPAAC is a critical decision point in the experimental design, with significant implications for the final product's biocompatibility and application.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is a cornerstone of click chemistry, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.

G liposome_alkyne Liposome with this compound functionalized_liposome Functionalized Liposome (Triazole Linkage) liposome_alkyne->functionalized_liposome ligand_azide Azide-Functionalized Ligand ligand_azide->functionalized_liposome copper Cu(I) Catalyst copper->functionalized_liposome Catalyzes reaction

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for liposome functionalization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with copper catalysts, SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.

G liposome_azide Liposome with DSPE-PEG-Azide functionalized_liposome Functionalized Liposome (Triazole Linkage) liposome_azide->functionalized_liposome ligand_dbco Strained Alkyne (DBCO) -Functionalized Ligand ligand_dbco->functionalized_liposome Spontaneous reaction

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for copper-free liposome functionalization.

Experimental Protocols

The following are generalized protocols for the preparation and functionalization of liposomes using this compound or DSPE-PEG-azide. Researchers should optimize these protocols for their specific lipids and ligands.

Protocol 1: Liposome Preparation via Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound or DSPE-PEG-azide

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size) or a sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound or DSPE-PEG-azide in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:this compound/azide).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-based liposomes).[10]

    • This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[11]

    • Alternatively, sonicate the suspension until the solution becomes clear.[12]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Liposome Functionalization via CuAAC

This protocol is suitable for conjugating an azide-functionalized ligand to this compound containing liposomes.

Materials:

  • Alkyne-containing liposomes (from Protocol 1)

  • Azide-functionalized ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the azide-functionalized ligand, CuSO₄, sodium ascorbate, and the copper-chelating ligand in an appropriate solvent.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-containing liposome suspension.

    • Add the azide-functionalized ligand.

    • In a separate tube, premix the CuSO₄ and the chelating ligand.

    • Add the CuSO₄/ligand mixture to the liposome suspension.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.[13]

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Purification:

    • Remove the unreacted ligand and copper catalyst by size exclusion chromatography or dialysis.[11]

  • Characterization:

    • Confirm the successful conjugation by a suitable analytical method (e.g., HPLC, mass spectrometry, or a functional assay for the ligand).

Protocol 3: Liposome Functionalization via SPAAC

This protocol is suitable for conjugating a strained alkyne (e.g., DBCO)-functionalized ligand to DSPE-PEG-azide containing liposomes.

Materials:

  • Azide-containing liposomes (from Protocol 1)

  • Strained alkyne-functionalized ligand (e.g., DBCO-ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare Reagents:

    • Dissolve the strained alkyne-functionalized ligand in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Reaction Setup:

    • In a reaction tube, add the azide-containing liposome suspension.

    • Add the strained alkyne-functionalized ligand.[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-24 hours), with gentle mixing.[5]

  • Purification:

    • Remove the unreacted ligand by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using an appropriate analytical technique.

Conclusion

Both this compound and DSPE-PEG-azide are powerful tools for the surface functionalization of liposomes and other nanoparticles in drug delivery systems. The choice between them is not a matter of inherent superiority of one lipid over the other, but rather a strategic decision based on the specific requirements of the application.

  • This compound , typically utilized in CuAAC reactions , is a well-established and efficient method for bioconjugation. However, the requirement for a copper catalyst necessitates careful purification and raises concerns about potential toxicity in sensitive in vivo and in vitro systems.

  • DSPE-PEG-azide , when paired with a strained alkyne in a SPAAC reaction , offers the significant advantage of being copper-free. This enhances its biocompatibility, making it the preferred choice for applications involving live cells or in vivo studies where metal-induced toxicity is a concern.

By carefully considering the pros and cons of the associated click chemistry reactions, researchers can select the most appropriate DSPE-functionalized lipid to advance their targeted drug delivery research.

References

Navigating the Biological Maze: A Comparative Guide to DSPE-Alkyne Stability for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of functionalized lipids is a critical parameter in the design of effective drug delivery systems and bioconjugates. Among the various reactive handles available, the alkyne group on DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipids offers a versatile platform for "click chemistry" applications. This guide provides an objective comparison of DSPE-alkyne stability in biological media against a common alternative, DSPE-maleimide, supported by available data and a standardized experimental protocol for in-house evaluation.

The choice of conjugation chemistry is a pivotal decision in the development of targeted nanoparticles and antibody-drug conjugates. The stability of the linker not only influences the therapeutic efficacy but also the safety profile of the drug. While DSPE-PEG lipids are widely used to confer "stealth" properties and prolong circulation times, the terminal functional group dictates the efficiency and robustness of the bioconjugation.[1][2]

Head-to-Head: this compound vs. DSPE-Maleimide

While direct, quantitative comparative studies on the stability of this compound versus DSPE-maleimide in biological media are limited in publicly available literature, a comparison can be drawn from the known chemical properties of the functional groups and the extensive research on maleimide-thiol conjugate stability.

FeatureThis compound (for Azide-Alkyne Click Chemistry)DSPE-Maleimide (for Thiol-Maleimide Michael Addition)
Reaction Copper-catalyzed or strain-promoted cycloaddition with azides.Michael addition with thiols (e.g., from cysteine residues).
Reaction Speed Generally fast and efficient.Very fast at neutral pH.[3]
Stability in Buffer The C≡C triple bond is generally stable across a wide pH range.The maleimide (B117702) group can undergo hydrolysis, especially at higher pH.
Stability in Biological Media (Serum/Plasma) The alkyne group is considered to be relatively inert in biological systems, with low susceptibility to enzymatic degradation or reaction with endogenous molecules. However, specific long-term stability data in serum is not extensively published.The resulting thioether bond is susceptible to a retro-Michael reaction, leading to cleavage and exchange with abundant thiols in the blood, such as albumin and glutathione.[3][4][5] This can result in premature drug release and off-target effects.
Strategies for Improving Stability Not generally required for the alkyne group itself. Stability is more dependent on the overall liposome (B1194612) formulation.Hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can stabilize the linkage, a process that can be accelerated by using maleimides with electron-withdrawing N-substituents.[6][7]
Key Advantages High stability of the alkyne group and the resulting triazole linkage, bio-orthogonality of the reaction.High reaction speed and efficiency with readily available thiol groups on proteins and peptides.
Key Disadvantages Copper-catalyzed reactions may have toxicity concerns, though copper-free click chemistry is an alternative. Limited direct comparative stability data in biological media.Pronounced instability of the maleimide-thiol conjugate in serum, leading to potential loss of conjugated molecules.[3][4]

Experimental Evaluation of Lipid Stability in Biological Media

To empower researchers to make data-driven decisions, a standardized protocol for assessing the stability of functionalized lipids in biological media is essential. The following protocol outlines a general method for an in vitro serum stability assay.

In Vitro Serum Stability Assay Protocol
  • Preparation of Liposomes:

    • Synthesize liposomes incorporating this compound or the alternative functionalized lipid (e.g., DSPE-maleimide) at a desired molar percentage (e.g., 1-5 mol%).

    • For tracking purposes, a fluorescently labeled lipid (e.g., DSPE-PEG-fluorescein) can be included in the formulation.

    • The liposomes should be prepared using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution.[8]

  • Incubation in Serum:

    • Mix the liposomal formulation with fresh human or fetal bovine serum at a specific ratio (e.g., 1:4 v/v, liposome solution to serum).

    • Incubate the mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the mixture.

  • Analysis of Liposome Integrity and Functional Group Stability:

    • Size Analysis: Use Dynamic Light Scattering (DLS) to monitor changes in the size and polydispersity index (PDI) of the liposomes over time. Aggregation or a significant change in size can indicate instability.

    • Quantification of Functional Group: This is the most challenging aspect and may require specific analytical methods.

      • For This compound , one could potentially use a click reaction with an azide-functionalized fluorescent probe at each time point, followed by separation of the liposomes from the unreacted probe and quantification of the fluorescence. A decrease in fluorescence would suggest a loss of accessible alkyne groups.

      • For DSPE-maleimide , a similar approach with a thiol-containing fluorescent probe could be used.

    • Quantification of Conjugated Molecule (if applicable): If a molecule is conjugated to the lipid, its release can be monitored. This often involves separation of the liposomes from the serum proteins and the released molecule using techniques like size exclusion chromatography (SEC). The amount of molecule still associated with the liposomes is then quantified (e.g., by fluorescence, HPLC, or other relevant methods).[9]

  • Data Interpretation:

    • Plot the percentage of intact liposomes (based on size), remaining functional groups, or retained conjugated molecule as a function of time.

    • Calculate the half-life (t½) of the functionalized liposome in serum.

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_alkyne This compound Pathway cluster_maleimide DSPE-Maleimide Pathway DSPE_Alkyne This compound Click_Reaction Click Chemistry (Cu-catalyzed or Strain-promoted) DSPE_Alkyne->Click_Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Click_Reaction Stable_Conjugate Stable Triazole Linkage Click_Reaction->Stable_Conjugate DSPE_Maleimide DSPE-Maleimide Michael_Addition Michael Addition DSPE_Maleimide->Michael_Addition Thiol_Molecule Thiol-Molecule Thiol_Molecule->Michael_Addition Unstable_Conjugate Thioether Linkage (Susceptible to Retro-Michael Reaction) Michael_Addition->Unstable_Conjugate

Caption: Comparison of this compound and DSPE-Maleimide conjugation pathways.

G cluster_analysis Analysis start Start: Functionalized Liposome (e.g., this compound) mix Mix with Serum start->mix incubate Incubate at 37°C mix->incubate aliquots Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->aliquots dls DLS Analysis (Size, PDI) aliquots->dls sec SEC Separation (Liposome vs. Free Molecule) aliquots->sec data Data Analysis: Plot % Stability vs. Time dls->data quantify Quantify Remaining Functional Group / Conjugate sec->quantify quantify->data end Determine Half-life (t½) data->end

References

A Comparative Guide to DSPE-PEG-Alkyne of Different Molecular Weights for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-PEG-alkyne) lipids with varying polyethylene (B3416737) glycol (PEG) molecular weights. The choice of the PEG chain length is a critical parameter in the design of long-circulating and targeted nanoparticles for drug delivery. The alkyne functional group further allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via "click chemistry," offering a versatile platform for advanced nanomedicine design.

While direct comparative studies on a wide range of DSPE-PEG-alkyne molecular weights are limited in publicly available literature, this guide synthesizes data from studies on DSPE-PEG lipids to provide a comprehensive overview of the expected performance differences. The data presented for properties such as circulation time and cellular uptake are largely based on non-alkyne functionalized DSPE-PEG and should be considered as a strong proxy for the performance of their alkyne-containing counterparts.

Data Presentation: Comparative Performance of DSPE-PEG-Alkyne Molecular Weights

The selection of a DSPE-PEG-alkyne molecular weight is a trade-off between several key performance indicators. Shorter PEG chains may offer higher cellular uptake, while longer chains typically provide extended circulation times. The optimal choice will depend on the specific application, the nature of the nanoparticle core, and the targeting strategy.

PropertyDSPE-PEG(1000)DSPE-PEG(2000)DSPE-PEG(3400/3500)DSPE-PEG(5000)Key Considerations & References
Hydrodynamic Diameter Smaller increaseModerate increaseSignificant increaseLargest increaseThe addition of DSPE-PEG increases the nanoparticle size. Longer PEG chains contribute to a larger hydrodynamic radius.[1]
Blood Circulation Half-life ProlongedSignificantly prolongedExtendedMaximally extendedLonger PEG chains provide a more effective steric barrier, reducing opsonization and clearance by the reticuloendothelial system (RES).[2]
Nanoparticle Stability GoodExcellentExcellentExcellentPEGylation, in general, enhances the stability of liposomes and nanoparticles in biological fluids.[3]
Cellular Uptake Potentially higherModerateReducedPotentially lowerThe "stealth" properties conferred by longer PEG chains can sometimes hinder cellular internalization. Shorter PEG linkers may be preferable for applications requiring efficient cell uptake.[4]
Ligand Conjugation (via Alkyne) High accessibilityGood accessibilityModerate accessibilityLower accessibility (potential steric hindrance)The alkyne group at the distal end of the PEG chain is available for click chemistry. Very long PEG chains might fold back and partially mask the reactive group, although this is generally not considered a major issue.
Commercial Availability Readily availableWidely availableAvailableReadily availableDSPE-PEG-alkyne is commercially available in a range of molecular weights, including 1k, 2k, 3.4k, 5k, 10k, and 20k Da.[3]

Experimental Protocols

Detailed methodologies for the key experiments involved in the formulation, functionalization, and characterization of DSPE-PEG-alkyne containing nanoparticles are provided below.

Liposome (B1194612) Formulation using DSPE-PEG-Alkyne (Thin-Film Hydration Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-alkyne.

Materials:

  • Primary lipid (e.g., DSPC, DOPC)

  • Cholesterol

  • DSPE-PEG-alkyne (of desired molecular weight)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary lipid, cholesterol, and DSPE-PEG-alkyne in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain uniformly sized SUVs, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Perform an odd number of passes (e.g., 11-21) to ensure a homogenous liposome population.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography (SEC) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol outlines the "clicking" of an azide-functionalized molecule (e.g., a targeting peptide or a fluorescent dye) to the alkyne group on the surface of the pre-formed liposomes.

Materials:

  • DSPE-PEG-alkyne containing liposomes

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

    • Prepare a stock solution of the copper-chelating ligand in water or DMSO.

  • Conjugation Reaction:

    • To the liposome suspension, add the azide-functionalized molecule.

    • Add the copper-chelating ligand, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the catalyst and excess reactants by SEC or dialysis.

Characterization of Functionalized Nanoparticles

a. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter and polydispersity index (PDI). The zeta potential can be measured using the same instrument to assess surface charge and colloidal stability.

b. Conjugation Efficiency:

  • Method: This will depend on the nature of the conjugated molecule.

    • For fluorescently labeled molecules: Fluorimetry or UV-Vis spectroscopy can be used to quantify the amount of conjugated molecule by comparing the fluorescence or absorbance of the functionalized nanoparticles to a standard curve.

    • For peptides or proteins: A bicinchoninic acid (BCA) assay or a similar protein quantification method can be used after separating the unconjugated protein.

    • For small molecules: High-Performance Liquid Chromatography (HPLC) can be employed to quantify the amount of conjugated molecule.

c. In Vitro Cellular Uptake:

  • Method: Flow cytometry or confocal microscopy

  • Procedure:

    • Incubate cells with fluorescently labeled nanoparticles (functionalized with DSPE-PEG-alkyne of different molecular weights) for a specific time.

    • Wash the cells to remove non-internalized nanoparticles.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

    • For confocal microscopy, fix and image the cells to visualize nanoparticle uptake.

Mandatory Visualization

Experimental_Workflow cluster_0 Liposome Formulation cluster_1 Functionalization (Click Chemistry) cluster_2 Characterization Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG-Alkyne) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Buffer Addition) Film_Formation->Hydration Extrusion 4. Size Reduction (Extrusion) Hydration->Extrusion Add_Ligand 5. Add Azide-Ligand Extrusion->Add_Ligand Add_Catalyst 6. Add Cu(I) Catalyst (CuSO4 + NaAsc) Add_Ligand->Add_Catalyst Incubation 7. Reaction Incubation Add_Catalyst->Incubation Purification_1 8. Purification (SEC/Dialysis) Incubation->Purification_1 DLS 9. Size & Zeta Potential (DLS) Purification_1->DLS Conjugation_Efficiency 10. Conjugation Efficiency (Spectroscopy/HPLC) DLS->Conjugation_Efficiency Cellular_Uptake 11. In Vitro Cellular Uptake (Flow Cytometry) Conjugation_Efficiency->Cellular_Uptake

Caption: Experimental workflow for the formulation, functionalization, and characterization of targeted nanoparticles using DSPE-PEG-alkyne.

Signaling_Pathway_Example cluster_0 Targeted Nanoparticle Delivery cluster_1 Therapeutic Effect NP Targeted Nanoparticle (DSPE-PEG-Alkyne-Ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Target Intracellular Target Drug_Release->Target Effect Apoptosis/ Cell Cycle Arrest Target->Effect

Caption: Generalized signaling pathway for targeted nanoparticle drug delivery and action.

Logical_Relationship A Increase PEG Molecular Weight B Increased Hydrophilic Shield A->B C Reduced Opsonization B->C E Reduced Cellular Uptake B->E D Longer Blood Circulation C->D F Enhanced Tumor Accumulation (EPR Effect) D->F G Decreased Non-specific Toxicity D->G

Caption: Logical relationship between PEG molecular weight and in vivo performance of nanoparticles.

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for DSPE-Alkyne Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-alkyne in liposomal and nanoparticle formulations, the choice of conjugation chemistry is critical. The two most prominent "click" chemistry approaches for coupling azide-containing molecules to DSPE-alkyne are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection of the optimal strategy for your specific application.

Executive Summary

Both CuAAC and SPAAC are highly efficient bioorthogonal ligation reactions that form a stable triazole linkage. The primary distinction lies in the reaction mechanism and the requirement of a copper catalyst. CuAAC offers rapid reaction kinetics but necessitates the use of a copper(I) catalyst, which can be cytotoxic.[1][2][3][4] In contrast, SPAAC is a catalyst-free reaction, making it inherently more biocompatible for in vivo and cell-based applications, though it generally exhibits slower reaction rates.[1][2][4] The choice between the two methodologies involves a trade-off between reaction speed and biocompatibility.

Quantitative Data Comparison

The following table summarizes key performance metrics for CuAAC and SPAAC in the context of liposome (B1194612) functionalization. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands (e.g., THPTA, BTTAA) to mitigate toxicity.Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][2][4]
Reaction Rate Generally very fast, with labeling often complete in 15-60 minutes at room temperature.[5]Slower than CuAAC, with reaction times ranging from hours to days, highly dependent on the cyclooctyne and azide structure.[6]
Typical Yield High to quantitative yields are often achieved.Good to high yields, with reports of over 80% conversion after 72 hours.[6]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst and the reducing agents used.Excellent, as the reaction is bioorthogonal and does not interfere with most native biological functional groups.
Potential Side Reactions Reactive oxygen species (ROS) can be generated, potentially damaging biomolecules. This can be mitigated with specific ligands and additives.Thiol-yne reactions between strained alkynes and cysteine-containing proteins can lead to non-specific labeling.[7]
Reagent Accessibility This compound is commercially available. A wide variety of azide-modified molecules are also available.Requires DSPE modified with a strained cyclooctyne (e.g., DSPE-PEG-DBCO), which is also commercially available.
Linkage Stability The resulting 1,4-disubstituted 1,2,3-triazole is highly stable under physiological conditions.The resulting 1,2,3-triazole is also highly stable under physiological conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Liposomes

This protocol is a representative procedure for conjugating an azide-containing molecule to liposomes incorporating this compound.

Materials:

  • Liposomes containing this compound (e.g., 1-5 mol%)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare the Catalyst Solution: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand to copper ratio of 5:1.[8] Allow this mixture to pre-complex for several minutes.

  • Reaction Setup: In a separate tube, add the this compound containing liposomes to the reaction buffer.

  • Add Reactants: To the liposome suspension, add the azide-functionalized molecule. A 2 to 5-fold molar excess of the azide over the alkyne is typically used.[9]

  • Add Catalyst and Scavenger: Add the pre-complexed copper/THPTA solution to the liposome mixture to a final copper concentration of 0.05-0.25 mM.[8] Add the aminoguanidine solution to a final concentration of 5 mM to scavenge any reactive oxygen species.[8]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.

  • Purification: Remove unreacted components and the copper catalyst by size exclusion chromatography (e.g., using a Sephadex column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on DSPE-Cyclooctyne Liposomes

This protocol outlines a general procedure for conjugating an azide-containing molecule to liposomes incorporating a DSPE-strained alkyne derivative (e.g., DSPE-PEG-DBCO).

Materials:

  • Liposomes containing DSPE-PEG-DBCO (or another strained cyclooctyne)

  • Azide-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, suspend the DSPE-PEG-DBCO containing liposomes in the reaction buffer.

  • Add Azide: Add the azide-functionalized molecule to the liposome suspension. The molar ratio of the azide to the cyclooctyne will depend on the desired degree of labeling and the specific reactants.

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary significantly, from a few hours to 72 hours, depending on the reactivity of the specific cyclooctyne and azide pair.[6] The progress of the reaction can be monitored by a suitable analytical technique (e.g., fluorescence if using a fluorescent azide).

  • Purification: Remove unreacted azide by size exclusion chromatography or dialysis.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System DSPE_Alkyne This compound Triazole DSPE-Triazole-R DSPE_Alkyne->Triazole Azide R-N3 (Azide) Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand Ligand (e.g., THPTA) Ligand->Cu_I_Ligand Cu_I_Ligand->Triazole Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants DSPE_Cyclooctyne DSPE-Cyclooctyne (Strained Alkyne) Triazole DSPE-Triazole-R DSPE_Cyclooctyne->Triazole Spontaneous Reaction Azide R-N3 (Azide) Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow start Start: this compound/Cyclooctyne Liposome Formulation reaction Click Reaction (CuAAC or SPAAC) start->reaction purification Purification (e.g., Size Exclusion Chromatography, Dialysis) reaction->purification analysis Analysis and Characterization (e.g., DLS, Zeta Potential, Conjugation Efficiency) purification->analysis end End: Functionalized Liposomes analysis->end

References

A Comparative Guide to DSPE-Alkyne Functionalized Surfaces: Assessing Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface functionalization chemistry is a critical step in the development of targeted drug delivery systems, diagnostic assays, and other biomedical applications. The ideal chemistry affords high specificity and minimal non-specific binding, ensuring that the desired interactions occur without unintended cross-reactivity. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group against common alternative surface chemistries, with a focus on cross-reactivity and supporting experimental data.

DSPE-alkyne serves as a versatile anchor for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The terminal alkyne group readily reacts with azide-functionalized molecules in the presence of a copper catalyst or through strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent attachment of various ligands to lipid-based surfaces like liposomes and supported lipid bilayers. However, understanding the potential for non-specific interactions with other biological entities is paramount for successful application.

Comparison of Surface Functionalization Chemistries

The performance of this compound is best evaluated in the context of other widely used surface conjugation methods. The following table summarizes key performance indicators for this compound and its principal alternatives, including DSPE-PEG-Maleimide, DSPE-PEG-NHS ester, and Biotin-DSPE in conjunction with avidin (B1170675) or streptavidin.

Functional GroupChemistryReaction SpeedSpecificityStability of LinkagePotential for Non-Specific BindingKey Considerations
This compound Azide-Alkyne Click ChemistryModerate to FastVery HighHigh (Covalent Triazole)LowCopper catalyst can be toxic in CuAAC; SPAAC avoids this but may have slower kinetics.
DSPE-PEG-Maleimide Thiol-MaleimideFastHighHigh (Covalent Thioether)Low to ModerateMaleimide groups can hydrolyze at neutral or high pH; potential for reaction with free thiols on proteins.[1][2]
DSPE-PEG-NHS Ester Amine-NHS EsterFastModerateHigh (Covalent Amide)ModerateNHS esters are prone to hydrolysis in aqueous solutions; can react with any primary amine, leading to potential cross-reactivity.[3][4]
Biotin-DSPE Avidin/Streptavidin-BiotinVery FastVery HighHigh (Non-covalent)LowThe large size of avidin/streptavidin can cause steric hindrance; potential for immunogenicity.

Experimental Data on Performance and Cross-Reactivity

Direct comparative studies quantifying the non-specific binding on this compound functionalized surfaces against a comprehensive set of alternatives are still emerging in the literature. However, existing research on related systems provides valuable insights.

A study comparing different anchoring lipids for cell surface engineering found that both cholesterol-based and DSPE-based anchors with DBCO (a cyclooctyne (B158145) for copper-free click chemistry) moieties achieved high incorporation efficiency into cell membranes. While this study did not directly measure non-specific protein binding, it highlighted the versatility of click chemistry in biological systems.[1]

Research on DSPE-PEG-Maleimide functionalized liposomes has shown that the PEG linker plays a crucial role in reducing non-specific protein binding and opsonization, thereby extending circulation half-life.[1][2] This "stealth" property is a key advantage of PEGylated lipids, which is also applicable to this compound when used with a PEG spacer (i.e., DSPE-PEG-Alkyne).

The choice of surface chemistry can influence the interaction with serum proteins. For instance, positively charged nanoparticles tend to have enhanced interaction with serum proteins compared to neutral or negatively charged ones. While this compound itself is neutral, the conjugated ligand can alter the surface charge and, consequently, protein adsorption.

Experimental Protocols

To assess the cross-reactivity and non-specific binding of functionalized surfaces, several biophysical techniques can be employed. Below are detailed methodologies for common experimental approaches.

Protocol 1: Quantification of Non-Specific Protein Binding using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This protocol allows for the real-time, label-free analysis of protein adsorption onto a functionalized lipid bilayer.

Materials:

  • QCM-D instrument and sensor crystals (e.g., SiO2-coated)

  • Liposomes containing this compound (or alternative functional lipid) and a base lipid (e.g., POPC)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Model non-specific protein solution (e.g., Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) at 1 mg/mL in buffer)

  • Azide-functionalized ligand (for alkyne surfaces) or corresponding ligand for other chemistries

  • Regeneration solution (e.g., 2% SDS)

Procedure:

  • Baseline Establishment: Mount the sensor crystal and establish a stable baseline with the buffer solution.

  • Liposome (B1194612) Adsorption and Bilayer Formation: Introduce the liposome solution to the sensor surface. The frequency and dissipation signals will shift as the liposomes adsorb and rupture to form a supported lipid bilayer. A frequency change (Δf) of approximately -25 Hz and a dissipation change (ΔD) of <1x10⁻⁶ are indicative of a good quality bilayer.

  • Surface Functionalization (for Alkyne): If not already incorporated in the ligand, flow the azide-functionalized ligand over the alkyne-containing bilayer to perform the click reaction. For other chemistries, the ligand is typically pre-conjugated to the DSPE-PEG lipid.

  • Rinsing: Rinse thoroughly with buffer to remove any unbound liposomes or ligands.

  • Non-Specific Binding Measurement: Introduce the non-specific protein solution and monitor the changes in frequency and dissipation in real-time. A larger negative frequency shift indicates greater mass adsorption, corresponding to higher non-specific binding.

  • Data Analysis: Quantify the adsorbed mass using the Sauerbrey equation for rigid layers or a viscoelastic model for softer layers. Compare the adsorbed mass across different functionalized surfaces.

  • Regeneration: Clean the sensor surface with the regeneration solution.

Protocol 2: ELISA-Based Assay for Assessing Non-Specific Binding

This method provides a semi-quantitative measure of non-specific protein adsorption to functionalized liposomes.

Materials:

  • High-binding 96-well microplate

  • Functionalized liposomes (this compound and alternatives)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Model non-specific protein (e.g., Horseradish Peroxidase (HRP)-conjugated IgG from a non-relevant species)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Liposome Immobilization: Coat the wells of the microplate with the different functionalized liposome preparations overnight at 4°C.

  • Blocking: Wash the wells with wash buffer and then block any remaining non-specific binding sites on the plate with blocking buffer for 1-2 hours at room temperature.

  • Incubation with Non-Specific Protein: Wash the wells and then add the HRP-conjugated non-specific protein to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the wells to remove any unbound HRP-conjugated protein.

  • Detection: Add the HRP substrate to each well and incubate until a color change is observed.

  • Quantification: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. Higher absorbance values correlate with greater non-specific binding.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the non-specific binding of different functionalized liposome surfaces.

G cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_nsb Non-Specific Binding Assay cluster_analysis Analysis prep_alkyne This compound Liposomes func_alkyne Click Chemistry (Azide-Ligand) prep_alkyne->func_alkyne prep_maleimide DSPE-PEG-Maleimide Liposomes func_maleimide Thiol-Maleimide Coupling (Thiol-Ligand) prep_maleimide->func_maleimide prep_nhs DSPE-PEG-NHS Liposomes func_nhs Amine-NHS Coupling (Amine-Ligand) prep_nhs->func_nhs prep_biotin Biotin-DSPE Liposomes func_biotin Avidin/Streptavidin Incubation prep_biotin->func_biotin nsb_protein Incubation with Non-Specific Protein (e.g., Serum Albumin) func_alkyne->nsb_protein func_maleimide->nsb_protein func_nhs->nsb_protein func_biotin->nsb_protein analysis Quantification of Adsorbed Protein (QCM-D, ELISA, etc.) nsb_protein->analysis

Workflow for comparing non-specific protein binding.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DSPE-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always handle DSPE-alkyne in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionA standard laboratory coat.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a conservative approach to the disposal of this compound, addressing the potential reactivity of the terminal alkyne group through a quenching step.

Step 1: Quenching the Terminal Alkyne

The terminal alkyne group in this compound has the potential for reactivity. A quenching step is a precautionary measure to neutralize this reactivity before disposal.

  • For pure this compound or concentrated solutions:

    • In a fume hood, place the container with the this compound waste on a stirrer.

    • While stirring, slowly add an equal volume of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • If ammonium chloride is unavailable, slowly add an equal volume of water.

    • Allow the mixture to stir for at least one hour to ensure complete quenching.

  • For dilute solutions or reaction mixtures containing this compound:

    • Ensure the reaction is complete and any other reactive reagents have been appropriately quenched according to standard laboratory procedures for those specific chemicals.

    • Slowly add water to the reaction mixture with stirring to quench the this compound.

Step 2: Segregation and Collection of Waste

Proper waste segregation is critical to prevent accidental reactions in the waste container.

  • After quenching, the this compound waste should be collected in a dedicated, leak-proof, and clearly labeled waste container.

  • The label should include:

    • The full chemical name: "Quenched this compound waste" or "1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] waste (quenched)"

    • The primary solvent(s)

    • Approximate concentration of the quenched this compound

    • The date of accumulation

    • Hazard pictograms as determined by your institution's EHS guidelines (likely "irritant" at a minimum).

  • Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.

Step 3: Final Disposal

  • Store the sealed and labeled waste container in a designated secondary containment area, away from incompatible materials.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound waste down the drain or dispose of it in the regular trash.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_Alkyne_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood quench Step 1: Quench Alkyne (e.g., with aq. NH4Cl or water) fume_hood->quench segregate Step 2: Segregate & Collect in Labeled Waste Container quench->segregate store Step 3: Store in Secondary Containment segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

Understanding the Components

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): DSPE is a phospholipid. While generally not considered environmentally hazardous, phospholipids (B1166683) should not be disposed of in large quantities into the sanitary sewer system.[2] Proper disposal through a licensed waste handler is necessary.[3]

Terminal Alkyne: The carbon-carbon triple bond at the end of the alkyne group is a reactive functional group. While not as reactive as some other chemical classes, it is prudent to neutralize this potential reactivity before disposal. Quenching with a mild proton source like water or a weak acid solution is a standard and safe practice in organic chemistry.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.

References

Comprehensive Safety and Handling Guide for DSPE-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-alkyne). The following procedural steps are designed to ensure the safe management of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.

This compound is a phospholipid-PEG conjugate commonly utilized in the formulation of nanoparticles for drug delivery research.[1][2] It is typically supplied as a white to off-white solid powder or chunk and should be handled with care to prevent potential health hazards.[3]

Physical and Chemical Properties

A summary of the key physical and chemical characteristics of this compound is provided below. This information is crucial for safe handling and storage.

PropertyDescriptionSource
Appearance White to off-white solid powder or chunk.[3]
Storage Temperature Long-term storage at -20°C is recommended.[1][2]
Shipping Condition Typically shipped at ambient temperature as a non-hazardous chemical.[3]
Solubility Soluble in solvents such as DMSO, dichloromethane, chloroform, acetone, and DMF.[3]
Stability Stable for several weeks during ordinary shipping. For long-term stability, store in a dry, dark environment.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against direct skin contact.[4]
Eye Protection Safety goggles or glasses with side shieldsEssential for protecting eyes from potential splashes or airborne particles.[5]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from contamination.[4]
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]
Foot Protection Closed-toe shoesRequired in a laboratory setting to protect feet from spills and falling objects.[7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, use, and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product label matches the order specifications.

  • Storage: Store the container in a designated, well-ventilated, and dry area at the recommended temperature of -20°C.[1][2] Keep the container tightly sealed to prevent contamination and degradation.

Handling and Use
  • Preparation: Before handling, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the powdered this compound, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small powder spills, gently cover with a damp paper towel to prevent the powder from becoming airborne, then wipe the area clean. For larger spills, follow your institution's hazardous material spill response protocol.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and pipette tips, should be considered chemical waste.[8]

  • Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10] Do not dispose of this compound or its waste down the drain.[9]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive and Inspect Shipment store Store at -20°C in a Dry, Dark Place receive->store ppe Don Appropriate PPE store->ppe setup Prepare Clean Workspace in Fume Hood ppe->setup weigh Weigh Powder in Ventilated Enclosure setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate Segregate Contaminated Waste decontaminate->segregate dispose Dispose of Waste via EHS segregate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.